2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Description
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYUHKFQCFFSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895169 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2794-75-4 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Engineering Therapeutics and Biomaterials with 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Focus: Physicochemical profiling, mechanistic applications of the "fluorous effect," and optimized synthetic workflows for CAS 2794-75-4.
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (CAS: 2794-75-4) is a highly specialized, heavily fluorinated aliphatic amine salt. By appending a perfluoroalkyl chain (–C₃F₇) to a primary amine, this compound introduces profound electronic and steric modifications to target scaffolds. This technical guide explores the causality behind its unique reactivity, its application in driving supramolecular assembly, and self-validating protocols for overcoming its inherent nucleophilic deficiencies during synthesis.
Physicochemical Profiling
Understanding the fundamental properties of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is critical for predicting its behavior in both synthetic workflows and biological systems[1][2]. The hydrochloride salt is typically preferred over the free base (CAS: 374-99-2) due to its enhanced stability, reduced volatility, and ease of handling[3][4].
| Property | Specification / Value |
| Chemical Name | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride |
| CAS Number | 2794-75-4 (Free Base: 374-99-2) |
| Molecular Formula | C₄H₅ClF₇N (or C₄H₄F₇N · HCl) |
| Molecular Weight | 235.53 g/mol |
| MDL Number | MFCD22124010 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMF, DMSO, and polar organic solvents |
| SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)N.Cl |
Mechanistic Insights: The "Fluorous Effect" in Drug Design
The decision to utilize a heptafluorobutyl group rather than a standard hydrocarbon chain is driven by specific mechanistic goals in drug and biomaterial development. As an Application Scientist, it is vital to understand the causality behind these choices:
Nucleophilicity and pKa Modulation
The seven fluorine atoms exert a massive electron-withdrawing inductive effect (–I effect) across the aliphatic chain. This drastically lowers the pKa of the primary amine conjugate acid.
-
The Consequence: While the amine becomes highly stable against oxidative degradation, it also becomes a significantly weaker nucleophile compared to non-fluorinated alkylamines[5]. This dictates the necessity for highly electrophilic activating agents (like HATU) during amide coupling, as standard carbodiimides (e.g., DCC or EDC alone) will result in sluggish kinetics and poor yields[6].
Metabolic Stability and Lipophilicity Enhancement
The C–F bond is the strongest single bond in organic chemistry. Integrating the –C₃F₇ moiety shields adjacent molecular sites from cytochrome P450-mediated oxidation. Furthermore, the simultaneous lipophilic and hydrophobic nature of the perfluoroalkyl chain enhances membrane permeability without disproportionately increasing aqueous insolubility, a critical balance for oral bioavailability[7].
Supramolecular Assembly and Biomaterials
In peptide engineering, the "fluorous effect" is leveraged to direct the self-assembly of macromolecules. Because perfluorocarbons are solvophobic in both aqueous and hydrocarbon environments, fluorinated peptoids spontaneously phase-separate and pack into highly crystalline, bilayer-like morphologies. For example, integrating 2,2,3,3,4,4,4-heptafluorobutylamine residues into peptoid blocks drives the formation of cell-permeable 3D nanoflower particles (~130 nm in diameter), whereas non-fluorinated precursors only form 2D thin films[7].
Experimental Workflows & Self-Validating Protocols
Protocol A: High-Efficiency Amide Coupling with Heptafluorobutylamine
Objective: To covalently link the electron-deficient heptafluorobutylamine to a carboxylic acid scaffold. Causality: Because the amine is a poor nucleophile, the carboxylic acid must be converted into a highly reactive intermediate. HATU is selected because it generates an active HOAt ester, which is significantly more reactive toward deactivated amines than standard HOBt esters[6][8].
Step-by-Step Methodology:
-
Pre-Activation (Self-Validation Step):
-
Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: Stir for 15–30 minutes at room temperature. Validation: Monitor via LC-MS to confirm the complete consumption of the starting acid and the formation of the active HOAt ester. Do not proceed until activation is complete, as adding the sluggish amine too early will result in competitive hydrolysis.
-
-
Free Base Liberation:
-
In a separate vial, dissolve 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (1.5 eq) in a minimal amount of DMF. Add an additional 1.5 eq of DIPEA to neutralize the HCl salt and liberate the free amine.
-
-
Nucleophilic Addition:
-
Add the amine solution dropwise to the activated ester mixture.
-
Stir at room temperature. If steric hindrance is present on the carboxylic acid, elevate the temperature to 40°C.
-
-
Reaction Monitoring & Workup:
-
Allow the reaction to proceed for 12–18 hours.
-
Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The highly lipophilic fluorinated product will partition entirely into the organic layer.
-
Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
-
Caption: Workflow for overcoming the electron-deficient nature of heptafluorobutylamine during amide coupling.
Protocol B: Fluorous-Directed Assembly of Peptoid Nanoflowers
Objective: To generate 3D supramolecular biomaterials using the fluorous effect[7]. Causality: By conjugating the –C₃F₇ chain to a peptoid backbone, the resulting amphiphilic molecule will actively avoid both water and standard hydrocarbon environments, forcing a highly specific, crystalline self-assembly process.
Step-by-Step Methodology:
-
Conjugation: Synthesize the peptoid backbone via submonomer solid-phase synthesis. Utilize Protocol A to cap the sequence with 2,2,3,3,4,4,4-heptafluorobutylamine.
-
Cleavage: Cleave the fluorinated peptoid from the resin using 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours. Precipitate in cold diethyl ether and lyophilize.
-
Self-Assembly (Self-Validation Step):
-
Dissolve the lyophilized fluorinated peptoid in a 1:1 mixture of Acetonitrile/Water to a concentration of 1 mM.
-
Slowly dialyze against pure HPLC-grade water over 48 hours using a 1 kDa MWCO membrane.
-
Validation: The transition from a clear solution to a slightly opalescent suspension indicates the successful solvophobic collapse and assembly of the 3D nanoflowers. Confirm morphology and ~130 nm diameter via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)[7].
-
Caption: Mechanism of fluorous-directed self-assembly of heptafluorobutylamine-modified peptoids.
References
-
AA Blocks. "2794-75-4 | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride." AA Blocks Chemical Catalog. Available at:[Link]
-
Medina, S. H., et al. "Fluorinated peptide biomaterials." National Institutes of Health (NIH) - PubMed Central. Available at:[Link]
-
National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central. Available at:[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. CAS 374-99-2: 2,2,3,3,4,4,4-Heptafluorobutylamine [cymitquimica.com]
- 3. 2,2,3,3,4,4,4-Heptafluorobutylamine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. AB358748 | CAS 2794-75-4 – abcr Gute Chemie [abcr.com]
- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Introduction: The Strategic Value of Fluorinated Amines
In modern drug development and materials science, the incorporation of polyfluorinated alkyl groups is a highly validated strategy for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). The heptafluorobutyl moiety ( C3F7−CH2− ) is particularly valuable; it dramatically enhances the lipophilicity, metabolic stability, and membrane permeability of pharmacophores without disproportionately increasing steric bulk 1[1].
As a Senior Application Scientist, I approach 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride not just as a raw material, but as a highly specialized building block. Handling this compound requires a deep understanding of how its intense electron-withdrawing nature dictates its reactivity, stability, and optimal synthetic workflows.
Quantitative Profiling: Molecular Weight and State Dynamics
The precise calculation of molecular weight and the selection of the salt form over the free base are critical first steps in any synthetic protocol. The free base, 2,2,3,3,4,4,4-Heptafluorobutylamine, is a volatile liquid (density: 1.456 g/mL) that is prone to evaporation and oxidative degradation during storage 2[2].
To ensure precise stoichiometric control and long-term bench stability, the amine is universally handled as a hydrochloride salt . This converts the volatile liquid into a stable, easily weighable solid powder.
Table 1: Physicochemical and Molecular Data Summary
| Parameter | Free Base Specification | Hydrochloride Salt Specification |
| Chemical Name | 2,2,3,3,4,4,4-Heptafluorobutylamine | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride |
| CAS Registry Number | 374-99-2 | 2794-75-4 |
| Molecular Formula | C4H4F7N | C4H5ClF7N |
| Exact Molecular Weight | 199.07 g/mol | 235.5310 g/mol |
| Physical State | Liquid | Solid (Powder) |
| Synthetic Role | Direct Nucleophile | Stable Precursor (Requires in situ neutralization) |
Data corroborated by authoritative chemical registries3[3].
Mechanistic Insights: Electronic Deactivation and Reactivity
The defining characteristic of 2,2,3,3,4,4,4-Heptafluorobutylamine is the profound inductive electron-withdrawing effect (-I effect) exerted by the seven fluorine atoms. This effect pulls electron density away from the terminal primary amine, significantly lowering its pKa and rendering it a highly deactivated (poor) nucleophile.
This deactivation alters standard coupling kinetics. For example, in advanced cross-coupling methodologies like the Chan-Lam coupling, the reactivity of fluoroalkylamines is inversely proportional to the fluorine density. Empirical data demonstrates that reactivity proceeds in the strict order: 2,2-difluoroethylamine > 2,2,2-trifluoroethylamine > pentafluoropropylamine ≈ heptafluorobutylamine 4[4]. Consequently, forcing conditions or highly active catalysts are mandatory to achieve high yields.
Experimental Workflows: Self-Validating Protocols
To successfully utilize this compound, protocols must be designed as self-validating systems—where each step inherently confirms the success of the previous one through observable physical or chemical changes.
Workflow A: Amide Bond Formation via in situ Neutralization
Because the amine is deactivated, standard coupling reagents (like EDC/NHS) often fail. We utilize HATU, which generates a highly reactive HOAt ester capable of overcoming the high activation energy barrier.
Fig 1: Logical workflow for the amidation of electronically deactivated heptafluorobutylamine.
Step-by-Step Methodology:
-
Reagent Preparation: Weigh 1.0 eq of the target carboxylic acid and 1.1 eq of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride into a dry flask. Causality: Using the HCl salt prevents evaporative loss during weighing, ensuring absolute stoichiometric accuracy.
-
Free Base Liberation: Suspend the mixture in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: 1.1 eq of DIPEA strictly neutralizes the HCl salt to liberate the nucleophilic free amine in situ. The remaining 1.9 eq acts as the general base for the coupling reaction. The dissolution of the suspension into a clear solution validates the successful neutralization.
-
Activation & Coupling: Add 1.2 eq of HATU at 0°C, then warm to 40°C and stir for 12 hours. Causality: The elevated temperature (40°C) provides the necessary kinetic energy to drive the reaction of the sterically hindered, deactivated heptafluorobutyl nucleophile.
-
Self-Validating Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 , and brine. Causality: The 1M HCl wash is a built-in validation step; it selectively protonates and removes any unreacted DIPEA and trace unreacted amine into the aqueous layer, guaranteeing that the remaining organic layer contains only the neutral fluorinated amide product.
Workflow B: Catalytic Chan-Lam Cross-Coupling
For the synthesis of N-aryl heptafluorobutylamines, a Cu(II)-catalyzed Chan-Lam coupling is employed.
Fig 2: Mechanistic pathway of Cu(II)-catalyzed Chan-Lam coupling with fluoroalkylamines.
Step-by-Step Methodology:
-
Reaction Assembly: Combine 1.0 eq of arylboronic acid, 1.5 eq of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride, and 0.2 eq of Cu(OAc)2 in a solvent mixture of H2O /MeOH (1:1).
-
Base Addition: Add 2.5 eq of Cs2CO3 . Causality: The base serves a dual purpose: neutralizing the amine hydrochloride salt and activating the arylboronic acid by forming a reactive boronate complex, which is essential for the transmetalation step onto the copper center 4[4].
-
Oxidative Turnover: Stir the reaction open to the air at 60°C. Causality: Atmospheric oxygen is strictly required as the terminal oxidant to turn over the Cu(I) species back to the active Cu(II) catalyst, enabling the critical reductive elimination step that forms the C-N bond. A color shift in the solution (typically from blue to green/brown) acts as a visual validation of the active copper catalytic cycle.
Conclusion
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (MW: 235.53 g/mol ) is an indispensable reagent for installing the highly lipophilic heptafluorobutyl group into complex molecules. While its extreme electron-withdrawing nature presents kinetic challenges, utilizing the stable hydrochloride salt in combination with rationally designed, self-validating synthetic workflows allows researchers to consistently achieve high-yielding incorporations in both amidation and cross-coupling paradigms.
Sources
Synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
The incorporation of perfluoroalkyl moieties into organic architectures is a cornerstone strategy in modern drug discovery and materials science. The compound 2,2,3,3,4,4,4-heptafluorobutylamine (often denoted as 1H,1H-heptafluorobutylamine) and its stable hydrochloride salt (CAS: 2794-75-4) serve as critical building blocks for synthesizing fluorinated surfactants, crystalline peptoid biomaterials, and 19 F-MRI contrast agents [1][2].
From a physicochemical perspective, the strongly electron-withdrawing heptafluoropropyl group ( −C3F7 ) drastically lowers the pKa of the adjacent primary amine compared to its non-fluorinated butylamine analog. This electronic effect enhances metabolic stability and lipophilicity but also introduces unique challenges during synthesis.
The most reliable, scalable, and high-yielding synthetic route to this amine is the exhaustive reduction of heptafluorobutyramide (CAS: 662-50-0) using Lithium Aluminum Hydride ( LiAlH4 ) [3]. Milder reducing agents (e.g., NaBH4 ) are ineffective because the −C3F7 group withdraws electron density from the carbonyl oxygen, demanding the aggressive hydride-transfer capability of LiAlH4 . Following the reduction, the highly volatile free base (b.p. 69–71 °C) is immediately converted into its hydrochloride salt to ensure long-term stability, precise stoichiometric weighing, and ease of handling.
Synthetic Strategy & Workflow
The synthesis is a two-stage process. First, the perfluorinated amide is reduced to the free amine in an anhydrous ethereal solvent. Second, the free amine is trapped as a stable hydrochloride salt to prevent evaporative loss.
Figure 1: Two-step synthetic workflow for 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
Experimental Methodologies
Note: The following protocols are designed as self-validating systems. The causality behind specific solvent choices and quenching methods is explicitly detailed to ensure reproducibility.
Step 1: LiAlH4 Reduction of Heptafluorobutyramide
Objective: Convert the amide to the free amine while preventing product loss due to volatility or emulsion trapping.
-
System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, an addition funnel, and an argon inlet.
-
Reagent Preparation: Suspend LiAlH4 (2.0 equivalents) in anhydrous diethyl ether ( Et2O ) at 0 °C. Causality: Et2O is chosen over THF because its lower boiling point facilitates the subsequent isolation of the highly volatile fluorinated amine.
-
Addition: Dissolve heptafluorobutyramide (1.0 equivalent) in a minimal amount of anhydrous Et2O . Add this solution dropwise to the LiAlH4 suspension over 1 hour, maintaining the internal temperature below 10 °C to control the exothermic hydride transfer.
-
Reflux: Once addition is complete, warm the reaction to room temperature, then gently reflux for 4–6 hours to ensure complete reduction.
-
Fieser Workup (Critical Step): Cool the mixture to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add:
-
x mL of deionized water.
-
x mL of 15% aqueous NaOH .
-
3x mL of deionized water.
-
Causality: Standard aqueous quenching generates a gelatinous aluminum hydroxide emulsion that traps the partially water-soluble fluorinated amine. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, allowing the ether layer (containing the product) to be easily decanted or filtered [4].
-
-
Isolation: Filter the granular salts and wash them thoroughly with fresh Et2O . Combine the organic filtrates and dry over anhydrous Na2SO4 . Carefully distill the mixture at atmospheric pressure. The free base, 2,2,3,3,4,4,4-heptafluorobutylamine, distills at 69–71 °C .
Step 2: Hydrochloride Salt Formation
Objective: Trap the volatile free base as a bench-stable, non-hygroscopic solid.
-
Solvation: Dissolve the freshly distilled free base in a 1:1 mixture of anhydrous Et2O and absolute ethanol.
-
Precipitation: While stirring vigorously at 0 °C, introduce anhydrous HCl gas (or add a stoichiometric excess of 2M HCl in diethyl ether) until the solution reaches a pH of ~2.
-
Causality: The highly electron-withdrawing −C3F7 group reduces the basicity of the amine. A strong, anhydrous acid is required to quantitatively force the equilibrium toward the protonated ammonium salt without introducing water, which could cause the salt to oil out.
-
-
Filtration & Drying: A white crystalline precipitate of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride will form immediately. Filter the solid under a nitrogen blanket, wash with cold anhydrous Et2O , and dry under high vacuum at 40 °C to constant weight.
Physicochemical & Analytical Data
To validate the success of your synthesis, compare your analytical results against the established parameters summarized in Table 1. The 19 F-NMR shifts are the most definitive proof of structural integrity [2].
| Property / Analytical Metric | Free Base (CAS: 374-99-2) | Hydrochloride Salt (CAS: 2794-75-4) |
| Molecular Formula | C4H4F7N | C4H5ClF7N |
| Molecular Weight | 199.07 g/mol | 235.53 g/mol |
| Physical State | Colorless, highly volatile liquid | White crystalline solid |
| Boiling Point | 69 – 71 °C | N/A (Decomposes before boiling) |
| Density | 1.493 g/mL at 20 °C | Solid |
| 1 H-NMR ( CDCl3 , 400 MHz) | δ 3.20 (t, 2H,−CH2− ), 1.35 (br s, 2H,−NH2 ) | δ 8.50 (br s, 3H,−NH3+ ), 3.85 (t, 2H,−CH2− ) |
| 19 F-NMR ( CDCl3 , 376 MHz) | δ -81.2 (t, 3F,−CF3 ), -118.5 (m, 2F,−CF2− ), -128.1 (m, 2F,−CF2− ) | δ -81.0 (t, 3F,−CF3 ), -117.8 (m, 2F,−CF2− ), -127.5 (m, 2F,−CF2− ) |
Safety, Handling, and Environmental Considerations
-
Corrosivity: The free base is a Category 1C corrosive liquid. It causes severe skin burns and eye damage[1]. All manipulations prior to salt formation must be conducted in a certified fume hood using heavy-duty nitrile or neoprene gloves.
-
Reactivity: LiAlH4 is highly reactive with moisture and can ignite upon contact with liquid water. Quenching must be performed strictly according to the Fieser protocol described above.
-
Environmental Impact: Highly fluorinated compounds are persistent in the environment. Waste streams containing heptafluorobutyl derivatives must be segregated and sent for specialized high-temperature incineration.
References
-
Molino, P. J., et al. "Fluorinated peptide biomaterials." National Institutes of Health (NIH) PMC. Available at:[Link]
-
LookChem. "Heptafluorobutyramide (CAS 662-50-0) Properties and Upstream Synthesis." LookChem Database. Available at:[Link]
-
Defense Technical Information Center (DTIC). "Synthesis of Monomeric Materials: Reduction of Heptafluorobutyramide." DTIC Technical Reports. Available at:[Link]
An In-Depth Technical Guide to 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and potential applications, grounded in established scientific principles.
Core Molecular Structure and Properties
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is the hydrochloride salt of the highly fluorinated primary amine, 2,2,3,3,4,4,4-heptafluorobutylamine. The presence of the heptafluorobutyl group significantly influences the molecule's physicochemical properties, imparting a unique combination of lipophilicity and electronic effects.
The core structure consists of a four-carbon chain where all but the first carbon atom are fully fluorinated. The primary amine group at the C-1 position is protonated in the hydrochloride salt form.
Caption: Chemical structure of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄H₅ClF₇N | [1] |
| Molecular Weight | 235.53 g/mol | [1] |
| CAS Number | 2794-75-4 | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from salt form |
| Solubility | Soluble in water (free amine) | [2] |
| Boiling Point (free amine) | 70-71 °C | |
| Density (free amine) | 1.456 g/mL at 25 °C |
The high degree of fluorination in the butyl chain dramatically alters the electronic properties of the amine group. The strong electron-withdrawing effect of the fluorine atoms decreases the pKa of the conjugate acid, making the amine less basic than its non-fluorinated counterpart. This modulation of basicity is a key feature exploited in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.
Synthesis and Manufacturing
The synthesis of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is not extensively detailed in readily available literature, which is common for specialized chemical intermediates. However, a logical and established synthetic route involves the reduction of the corresponding nitrile, heptafluorobutyronitrile, followed by salt formation with hydrochloric acid.
Proposed Synthetic Pathway
The most plausible synthetic pathway involves a two-step process:
-
Reduction of Heptafluorobutyronitrile: The nitrile group of heptafluorobutyronitrile (C₃F₇CN) is reduced to a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method for this type of reduction.
-
Formation of the Hydrochloride Salt: The resulting 2,2,3,3,4,4,4-heptafluorobutylamine is then treated with hydrochloric acid (HCl) to form the stable hydrochloride salt.
Caption: Proposed synthesis of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
Experimental Protocol: A Self-Validating System
The following is a generalized, yet robust, protocol for the synthesis of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride based on established chemical principles for nitrile reduction and salt formation. This protocol is designed to be self-validating, with clear endpoints and purification steps.
Step 1: Reduction of Heptafluorobutyronitrile
-
Rationale: Catalytic hydrogenation is chosen for its efficiency and clean reaction profile. A platinum or palladium catalyst is typically effective for nitrile reduction. The choice of solvent is critical to ensure solubility of the starting material and the intermediate.
-
Procedure:
-
In a high-pressure reactor, a solution of heptafluorobutyronitrile in an appropriate solvent (e.g., ethanol or ethyl acetate) is prepared.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C or 10% Pd/C) is added to the solution.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.
-
The reaction mixture is stirred at a controlled temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
The reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield crude 2,2,3,3,4,4,4-heptafluorobutylamine.
-
Step 2: Formation of the Hydrochloride Salt
-
Rationale: The formation of the hydrochloride salt increases the stability and often the water solubility of the amine, making it easier to handle and formulate. The use of ethereal HCl allows for the precipitation of the salt from a non-polar solvent, facilitating its isolation.
-
Procedure:
-
The crude 2,2,3,3,4,4,4-heptafluorobutylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
-
A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the stirred solution of the amine at a controlled temperature (often 0 °C to room temperature).
-
The hydrochloride salt will typically precipitate out of the solution as a solid.
-
The precipitated solid is collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials or byproducts, and dried under vacuum to yield 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
-
Validation and Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the cation.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Applications in Drug Development and Agrochemicals
The primary utility of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride lies in its role as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The heptafluorobutyl group can impart several desirable properties to a parent molecule:
-
Increased Lipophilicity: The fluorine atoms can enhance the molecule's ability to cross cell membranes, which can improve bioavailability.
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorinated chain can be used to fine-tune the basicity of the amine, which can affect its binding to a target receptor and its solubility profile.
-
Conformational Effects: The bulky and rigid nature of the heptafluorobutyl group can influence the overall shape of a molecule, potentially leading to improved binding affinity and selectivity for a biological target.
While specific examples of marketed drugs containing the 2,2,3,3,4,4,4-heptafluorobutylamine moiety are not readily found in the public domain, its use as a pharmaceutical intermediate suggests its incorporation into novel therapeutic candidates currently under development.[2] The principles of fluorination in drug design are well-established, with numerous fluorinated compounds having reached the market.
In the agrochemical sector, the introduction of fluorinated groups is a common strategy to enhance the efficacy and stability of pesticides.[3] The properties imparted by the heptafluorobutyl group are also advantageous in this context, potentially leading to the development of more potent and environmentally persistent crop protection agents.
Safety and Handling
The safety information for 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is not as extensively documented as for its free amine precursor. However, based on the properties of similar compounds and the free amine, the following precautions should be taken:
-
Corrosive: The free amine is known to cause severe skin burns and eye damage.[4] It is reasonable to assume that the hydrochloride salt, while potentially less caustic, should also be handled with care.
-
Irritant: May cause respiratory irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a valuable and versatile building block for the synthesis of novel fluorinated compounds. Its unique combination of properties, stemming from the highly fluorinated butyl chain, makes it an attractive component for the design of new pharmaceuticals and agrochemicals. While detailed synthetic procedures and specific applications are not always publicly available, the fundamental principles of its synthesis and utility are well-understood within the scientific community. As the demand for more effective and stable bioactive molecules continues to grow, the importance of specialized intermediates like 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is likely to increase.
References
-
AA Blocks. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US3679666A - 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones.
-
ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]
-
MDPI. (2022, December 31). Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. Retrieved from [Link]
- Google Patents. (n.d.). US8633136B2 - Agricultural adjuvant compositions, pesticide compositions, and methods for using such compositions.
-
European Patent Office. (2023, March 22). EP 3924339 B1 - HERBICIDAL COMPOUNDS. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Core Hazard Profile: Understanding the Corrosive Nature
2,2,3,3,4,4,4-Heptafluorobutylamine and its salts are potent, corrosive materials. The primary and most severe hazard associated with this compound is its ability to cause severe skin burns and serious eye damage.[4][5][6] This corrosive action is a direct result of the chemical's reactivity with biological tissues.
GHS Hazard Classification (Based on 2,2,3,3,4,4,4-Heptafluorobutylamine):
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
This classification places the compound in a high-hazard category, necessitating stringent safety protocols. The "Danger" signal word underscores the potential for severe and immediate injury upon contact.
The Hierarchy of Controls: A Proactive Approach to Exposure Prevention
The most effective safety strategy is to prevent exposure in the first place. This is achieved by implementing a multi-layered approach known as the hierarchy of controls.
Caption: The Hierarchy of Controls model, with the most effective measures at the top.
-
Engineering Controls: This is the most critical layer for handling this compound. Always use 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride within a certified chemical fume hood to control vapors and prevent inhalation.[6] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all experiments involving this compound. Prohibit eating, drinking, and smoking in the laboratory.[6] All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is mandatory. The required PPE includes:
-
Eye and Face Protection: Wear tight-sealing chemical safety goggles and a face shield.[6][9] Standard safety glasses are not sufficient.
-
Skin Protection: Wear a chemically resistant lab coat or apron. Ensure that all skin is covered.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid skin contact.
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH/MSHA-approved respirator may be necessary.[9]
-
Handling and Storage: Maintaining Compound Integrity and Safety
Proper handling and storage are crucial to prevent accidental exposure and degradation of the material.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is donned.
-
Dispensing: Handle the compound in a chemical fume hood. Avoid creating dust or aerosols.
-
Cross-Contamination: Do not allow the chemical to come into contact with incompatible materials.
-
Hygiene: After handling, wash hands and face thoroughly before leaving the laboratory.[6] Remove contaminated clothing immediately and wash it before reuse.[2]
Storage Conditions:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.
-
Security: Store the compound in a locked cabinet or area to restrict access.[6]
-
Incompatibilities: Store away from strong oxidizing agents and alkalis.[6][7]
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First-Aid Measures: The immediate priority is to decontaminate the affected area.
| Exposure Route | First-Aid Protocol | Causality and Critical Notes |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. | The goal is to dilute and wash away the corrosive material as quickly as possible to prevent permanent eye damage or blindness.[9] Delay can result in irreversible injury. |
| Skin Contact | Immediately remove all contaminated clothing.[2][6] Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. | Prompt and thorough washing is essential to stop the corrosive action on the skin. Chemical burns must be treated by a physician.[6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | This removes the individual from the source of exposure. The hydrochloride salt may be corrosive to the respiratory tract.[6] |
| Ingestion | Rinse the mouth thoroughly with water.[5][6] Do NOT induce vomiting. [5][6] Give the victim a few glasses of water to drink. Seek immediate medical attention. | Inducing vomiting can cause the corrosive material to re-expose and further damage the esophagus and mouth. |
Spill Response Workflow:
Caption: Decision workflow for responding to a chemical spill.
Technical Data Summary
The following data is for 2,2,3,3,4,4,4-heptafluorobutylamine (CAS 374-99-2) and 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride (CAS 2794-75-4) where available.
| Property | Value | Source |
| Chemical Name | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride | [1] |
| CAS Number | 2794-75-4 | [1] |
| Molecular Formula | C4H5ClF7N | [1] |
| Molecular Weight | 235.53 g/mol | [1] |
| Appearance | Clear, colorless to yellow liquid (for free amine) | [10] |
| Boiling Point | 70-71 °C (for free amine) | [11] |
| Density | 1.456 g/mL at 25 °C (for free amine) | |
| Flash Point | 98.9 °C (210.0 °F) (for free amine) | [4] |
| Solubility | Soluble in water (for free amine) | [7] |
Fire-Fighting and Disposal Considerations
-
Fire-Fighting: In case of a fire involving this compound, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2] Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.[6] Do not allow the product to enter drains. Disposal must be handled by a licensed waste disposal contractor.
References
-
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride Product Information. AAbuilding Blocks. [Link]
-
CHEMICAL SPILL RESPONSE PROCEDURES. Environmental Health and Safety, Stony Brook University. [Link]
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- 4. 2,2,3,3,4,4,4-Heptafluorobutylamine 96 374-99-2 [sigmaaldrich.com]
- 5. 2,2,3,3,4,4,4-Heptafluorobutylamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 7. 2,2,3,3,4,4,4-Heptafluorobutylamine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 9. fishersci.com [fishersci.com]
- 10. 2,2,3,3,4,4,4-Heptafluorobutylamine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 12. fishersci.com [fishersci.com]
Unlocking High-Sensitivity LC-MS Bioanalysis: The Mechanism of Action of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Executive Summary
In the realm of bioanalytical chemistry and drug development, the quantification of highly polar, polyanionic molecules—such as oligonucleotide therapeutics, phosphorylated metabolites, and organic acids—presents a formidable challenge. Reversed-Phase Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (RPLC-ESI-MS) is the gold standard for such analyses, but it fundamentally requires ion-pairing (IP) reagents to retain these hydrophilic analytes on hydrophobic stationary phases.
Traditional IP reagents, such as triethylamine (TEA) or hexylamine, suffer from a critical flaw: their high basicity and low volatility lead to severe ESI-MS signal suppression and persistent instrument contamination. As a Senior Application Scientist, I have transitioned many workflows to a transformative alternative: 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBAm·HCl) . This whitepaper details the physicochemical mechanism of action (MoA) of HFBAm, explaining how its unique fluorinated structure not only guarantees robust chromatographic retention but actively enhances mass spectrometric sensitivity 1.
Physicochemical Rationale: The Power of Fluorination
To understand the causality behind HFBAm's efficacy, we must examine its molecular architecture. HFBAm ( C4H5F7N ) is a short-chain aliphatic amine where the terminal three carbons are fully saturated with seven fluorine atoms.
-
The Fluorous Effect (Hydrophobicity): Despite having only a four-carbon backbone, the heptafluoropropyl group imparts significant hydrophobicity. This allows HFBAm to effectively partition into the C18 stationary phase, providing the necessary hydrophobic bulk to retain highly polar analytes like oligonucleotides and glyphosate 1.
-
pKa Shift via Electron Withdrawal: This is the most critical mechanistic feature. The strong electron-withdrawing nature of the seven fluorine atoms pulls electron density away from the amine nitrogen. This drastically lowers the pKa of the amine from ~10.5 (typical for unfluorinated alkylamines) to approximately 5.5–6.0 2.
-
High Volatility: The free base of HFBAm has a boiling point of ~71 °C, making it highly volatile compared to traditional long-chain IP reagents.
Mechanism of Action: The Dynamic Complex Exchange Model
The "mechanism of action" of HFBAm in an analytical context is a dual-phase process, operating sequentially in the liquid phase (chromatography) and the gas phase (mass spectrometry).
Liquid-Phase Retention
HFBAm operates via a Dynamic Complex Exchange Model . In a mobile phase buffered to pH 4.0, HFBAm is protonated (cationic). It adsorbs onto the hydrophobic C18 stationary phase, creating a transient, positively charged surface. Concurrently, it forms neutral, hydrophobic ion-pairs with polyanionic analytes in the mobile phase. The analyte is retained through metathetical exchange with the adsorbed HFBAm layer 1.
Gas-Phase Signal Enhancement (ESI-MS)
Traditional reagents like TEA remain strongly basic in the ESI droplet, forming stable cationic adducts with the analyte that suppress the target negative-ion signal. Because HFBAm is a weak base ( pKa ~5.8) and highly volatile, it undergoes rapid gas-phase dissociation. As the ESI droplet desolvates, HFBAm readily gives up its proton to the solvent or analyte and evaporates as a neutral gas. This adduct-free ionization yields a bare analyte ion, resulting in a 3- to 5-fold signal enhancement 2.
Figure 1: Dual-phase mechanism of HFBAm in LC-MS: liquid-phase pairing and gas-phase dissociation.
Quantitative Advantages: Overcoming Ion Suppression
The physicochemical properties of HFBAm translate directly into measurable bioanalytical advantages. The table below summarizes the quantitative differences between HFBAm and legacy IP reagents.
| Reagent | Boiling Point (°C) | Approx. pKa | Column Equilibration | MS Signal Impact |
| Triethylamine (TEA) | 89 | 10.7 | > 120 min | Severe Suppression |
| Hexylamine | 131 | 10.5 | > 120 min | Severe Suppression |
| Ammonia | -33 | 9.2 | < 10 min | Poor Retention |
| HFBAm (Free Base) | 71 | 5.5 - 6.0 | < 40 min | 3x - 5x Enhancement |
Data synthesized from comparative studies on fluoroalkylamines in LC-MS 1.
Self-Validating Experimental Protocol for Bioanalysis
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system for the analysis of highly polar metabolites (e.g., thiosulfate, organic acids) or short oligonucleotides 3.
Phase 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of HFBAm·HCl in LC-MS grade water.
-
pH Adjustment (Critical Step): Adjust the pH strictly to 4.0 using LC-MS grade formic acid. Causality Check: If the pH exceeds 6.0, HFBAm will deprotonate, losing its cationic state and completely failing to act as an ion-pairing reagent.
-
Mobile Phase B (Organic): 100% LC-MS grade Methanol or Acetonitrile.
Phase 2: System Equilibration & Validation
-
Column Flush: Direct a flow of 90% A / 10% B through a standard C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) at 0.3 mL/min.
-
Self-Validation (Baseline Monitoring): Monitor the MS background signal for the protonated HFBAm cluster ( m/z ~200). Equilibration is complete when this background signal plateaus (typically <40 minutes). Unlike TEA, HFBAm does not permanently alter the stationary phase, allowing for rapid column recovery 1.
Phase 3: Analytical Run
-
Injection: Inject 1–5 µL of the polyanionic sample.
-
Gradient: Hold at 10% B for 1 minute to focus the ion-pair at the column head, then ramp to 60% B over 5 minutes to elute the complex.
-
Detection: Operate the ESI-MS in negative ion mode. The low basicity of HFBAm will ensure it strips away in the source, leaving the deprotonated analyte intact for detection.
Figure 2: Step-by-step LC-MS experimental workflow utilizing HFBAm as an ion-pairing reagent.
Conclusion
The integration of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride into LC-MS workflows represents a paradigm shift in the bioanalysis of polyanionic compounds. By leveraging the fluorous effect to maintain chromatographic retention while exploiting a fluorine-induced pKa shift to eliminate gas-phase ion suppression, HFBAm resolves the fundamental paradox of ion-pair chromatography. For drug development professionals working with oligonucleotides or complex metabolomics, adopting this reagent ensures higher sensitivity, faster equilibration times, and prolonged instrument health.
References
-
Analytical Chemistry - ACS Publications. "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents". 1
-
PMC / NIH. "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents".2
-
CRIS / unibo.it. "First clinical evidence that trimethylsulfonium can serve as a biomarker for the production of the signaling molecule hydrogen sulfide".3
-
ResearchGate. "Fluoroalcohols as novel buffer components for basic buffer solutions for liquid chromatography electrospray ionization mass spectrometry: Retention mechanisms". 4
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Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
An In-depth Technical Guide to the Solubility Profile of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
This guide provides a comprehensive technical overview of the anticipated solubility profile of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride (CAS 2794-75-4). As a critical parameter in drug development, understanding the solubility of this compound is paramount for formulation design, pharmacokinetic assessment, and ensuring therapeutic efficacy. While extensive public data on the specific solubility of this molecule is limited, this document synthesizes established principles of medicinal chemistry, salt formation, and standardized solubility testing methodologies to construct a predictive and practical guide for researchers, scientists, and drug development professionals.
Solubility, the ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent and form a homogeneous solution, is a cornerstone of drug discovery and development. For an active pharmaceutical ingredient (API) to be orally bioavailable, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][2] Poor aqueous solubility is a major hurdle that can lead to low bioavailability, high inter-subject variability, and ultimately, the failure of promising drug candidates.[1]
2,2,3,3,4,4,4-Heptafluorobutylamine is a fluorinated organic compound used as a pharmaceutical intermediate.[3][4] Its hydrochloride salt, 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride, is formed by reacting the basic amine with hydrochloric acid. This salt formation is a common strategy employed in the pharmaceutical industry to enhance the aqueous solubility and stability of amine-containing compounds.[5] The protonation of the amine group to form an ammonium salt introduces ionic character, which generally improves interaction with polar solvents like water.[5][6]
Molecular Structure:
-
2,2,3,3,4,4,4-Heptafluorobutylamine (Free Base):
-
Molecular Formula: C₄H₄F₇N[3]
-
Molecular Weight: 199.07 g/mol
-
-
2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride (Salt):
Predicted Solubility Profile
Aqueous Solubility
The primary determinant of the aqueous solubility of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is the equilibrium between the dissolved ions and the undissolved solid. As a salt of a weak base and a strong acid, it is expected to be freely soluble in water. The dissolution process involves the dissociation of the salt into the protonated amine (2,2,3,3,4,4,4-heptafluorobutylammonium) and the chloride ion.
Solubility in Organic Solvents
The solubility in organic solvents will be dependent on the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the high polarity of these solvents, which can effectively solvate the cation.
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted as these solvents cannot effectively solvate the charged species.
A summary of the predicted solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Buffers (pH 1-7) | High | Ionic nature of the hydrochloride salt. |
| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole moments effectively solvate the cation. |
| Non-polar | Hexane, Toluene | Low | Lack of favorable interactions with the ionic compound. |
Factors Influencing Solubility
The solubility of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is not a fixed value but is influenced by several environmental factors.
Effect of pH
The pH of the aqueous medium will have a significant impact on the solubility of this compound. As the hydrochloride salt of a primary amine, its solubility is pH-dependent.[8][9] In acidic to neutral pH, the amine will exist predominantly in its protonated, and therefore more soluble, ammonium form. As the pH increases into the basic range, the protonated amine will deprotonate to form the free amine. The free amine, being less polar, is expected to have lower aqueous solubility. This can lead to precipitation of the free base if its solubility limit is exceeded. The relationship between the protonated (BH⁺) and unprotonated (B) forms is governed by the Henderson-Hasselbalch equation.
The pH at which the concentration of the ionized and unionized species are equal is the pKa of the conjugate acid. The solubility will be highest at pH values below the pKa and will decrease as the pH rises above the pKa.
Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), and thus solubility increases with increasing temperature.[10] However, there are cases where dissolution is exothermic (ΔH_soln < 0), leading to a decrease in solubility with increasing temperature.[10] For amine hydrochlorides, solubility generally increases with temperature. Experimental determination is necessary to quantify this relationship for 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
Common Ion Effect
In solutions containing a common ion (in this case, chloride ions), the solubility of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride may be reduced.[11] According to Le Châtelier's principle, the addition of chloride ions from another source (e.g., sodium chloride) will shift the dissolution equilibrium to the left, favoring the solid state and thus decreasing the molar solubility of the salt. This can be particularly relevant in physiological fluids and certain formulation buffers.
Experimental Determination of Solubility
A comprehensive understanding of the solubility profile requires empirical measurement. The two primary types of solubility assays are thermodynamic and kinetic solubility.[1][12][13]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound at a given set of conditions (solvent, temperature, pH).[1] It is typically determined using the shake-flask method, which is considered the gold standard.[12][14]
Workflow for Thermodynamic Solubility Assay
Caption: Thermodynamic Solubility Workflow
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride to a series of vials, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover the physiological range).[14][15]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.[2][16]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.[17] Dilute the filtrate with a suitable solvent for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][18]
-
Data Reporting: The solubility is reported in units of mg/mL or µM.
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[2][12] It is a high-throughput method often used in early drug discovery for rapid screening.[12] The measured value is often higher than the thermodynamic solubility because it can represent a supersaturated state.
Workflow for Kinetic Solubility Assay
Caption: Kinetic Solubility Workflow
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride in DMSO (e.g., 10 mM).[19]
-
Assay Plate Preparation: Dispense the aqueous buffer of the desired pH into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 2 hours).
-
Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[20][21] According to the International Council for Harmonisation (ICH) M9 guidelines, a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[14][15][20]
Given the anticipated high aqueous solubility of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride, it is likely to be classified as a highly soluble compound. Its BCS classification would then depend on its intestinal permeability, which would need to be determined experimentally (e.g., using Caco-2 cell assays).[22]
-
BCS Class 1: High Solubility, High Permeability
-
BCS Class 3: High Solubility, Low Permeability
A BCS Class 1 or 3 classification could potentially allow for biowaivers, reducing the need for in vivo bioequivalence studies for certain oral dosage forms.[14][21]
Conclusion
While specific experimental data for 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is not widely published, a thorough understanding of its chemical properties allows for a robust prediction of its solubility profile. It is expected to be a highly water-soluble compound, with its solubility being pH-dependent. For definitive characterization, a comprehensive experimental evaluation using standardized methods such as the shake-flask technique for thermodynamic solubility and nephelometry for kinetic solubility is essential. This data is critical for guiding formulation development, predicting in vivo performance, and supporting regulatory submissions.
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco-2 permeability assessment. Retrieved from [Link]
-
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AA Blocks. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride. Retrieved from [Link]
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Martinez, M. N., & Amidon, G. L. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
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European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
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American Pharmaceutical Review. (2017, April 30). ICH M9: Biopharmaceutics Classification System-Biowaivers. Retrieved from [Link]
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Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]
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Big Bend Community College. (2020, April 22). Impact of pH on Solubility [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride (HFBA·HCl). As a fluorinated amine salt, understanding its thermal decomposition profile is critical for applications in pharmaceutical development, chemical synthesis, and materials science, ensuring safe handling, storage, and processing. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes field-proven insights and established analytical methodologies to propose a robust testing strategy. We will delve into the theoretical underpinnings of its stability, outline detailed experimental protocols for key analytical techniques, and discuss the interpretation of potential results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal characteristics of this and similar fluorinated compounds.
Introduction: The Significance of Thermal Stability in Fluorinated Amine Salts
Fluorinated organic compounds are of significant interest in the pharmaceutical and materials science industries due to their unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity. 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride, with its polyfluorinated alkyl chain, is a valuable building block in the synthesis of more complex molecules. However, the introduction of fluorine atoms and the formation of a hydrochloride salt can significantly influence the thermal stability of the parent amine.
The thermal stability of a compound dictates its shelf-life, safe processing temperatures, and potential degradation pathways. For active pharmaceutical ingredients (APIs) and their intermediates, thermal instability can lead to loss of potency, formation of toxic byproducts, and compromised product quality. Therefore, a thorough characterization of the thermal decomposition of HFBA·HCl is a non-negotiable aspect of its development and application.
This guide will focus on two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively, offering a comprehensive picture of a material's thermal behavior.[3][4]
Physicochemical Properties of 2,2,3,3,4,4,4-Heptafluorobutylamine and its Hydrochloride Salt
A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis.
| Property | 2,2,3,3,4,4,4-Heptafluorobutylamine | 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride |
| Molecular Formula | C₄H₄F₇N | C₄H₅ClF₇N[5] |
| Molecular Weight | 199.07 g/mol | 235.53 g/mol [5] |
| CAS Number | 374-99-2[6][7][8][9] | 2794-75-4[5] |
| Appearance | Clear, colorless to yellow liquid[6][10] | Solid (expected) |
| Boiling Point (free amine) | 70-71 °C[7][8] | Not available |
| Solubility (free amine) | Soluble in water[8][11] | Soluble in water (expected) |
The hydrochloride salt is expected to be a solid with a higher decomposition temperature compared to the boiling point of the free amine due to the ionic nature of the salt.
Theoretical Considerations for Thermal Decomposition
The thermal decomposition of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is likely to proceed through several stages. The initial event is expected to be the loss of hydrogen chloride (HCl), liberating the free amine.
C₄H₄F₇N·HCl (s) → C₄H₄F₇N (g) + HCl (g)
This initial decomposition step is characteristic of many amine hydrochlorides. Following the release of the free amine, further degradation at higher temperatures would involve the fragmentation of the heptafluorobutyl chain. The carbon-fluorine bond is exceptionally strong, suggesting that C-C and C-N bond cleavage may be more favorable initial fragmentation pathways.[12][13]
Potential decomposition products could include a variety of smaller fluorinated hydrocarbons and nitrogen-containing species. The presence of fluorine complicates the analysis of degradation products, often requiring specialized techniques like ¹⁹F NMR or mass spectrometry with careful interpretation.[14][15]
Experimental Protocols for Thermal Stability Assessment
A multi-technique approach is recommended for a comprehensive evaluation of the thermal stability of HFBA·HCl.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining decomposition temperatures, identifying the number of decomposition steps, and quantifying mass loss at each stage.
Experimental Workflow for TGA
Caption: Differential Scanning Calorimetry (DSC) Workflow.
Interpretation of Expected DSC Thermogram:
-
An initial endothermic peak would likely correspond to the melting of the hydrochloride salt.
-
Subsequent exothermic peaks would indicate decomposition events. The magnitude of the exotherm provides a measure of the energy released during decomposition, which is a critical safety parameter.
Evolved Gas Analysis (EGA)
To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This provides real-time analysis of the decomposition products, aiding in the elucidation of the degradation mechanism.
Data Presentation and Interpretation
The data obtained from TGA and DSC should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Thermal Analysis Data for 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
| Analytical Technique | Parameter | Observed Value |
| TGA | Onset of Decomposition (°C) | To be determined |
| Temperature of Max. Decomposition Rate (°C) | To be determined | |
| Mass Loss Step 1 (%) | To be determined | |
| Mass Loss Step 2 (%) | To be determined | |
| DSC | Melting Point (°C) | To be determined |
| Enthalpy of Fusion (J/g) | To be determined | |
| Onset of Decomposition (°C) | To be determined | |
| Enthalpy of Decomposition (J/g) | To be determined |
Conclusion and Recommendations
A comprehensive thermal analysis of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride is paramount for its safe and effective use. The combination of TGA and DSC provides a robust initial assessment of its thermal stability. Based on the principles of related amine hydrochlorides and fluorinated compounds, an initial decomposition involving the loss of HCl is anticipated, followed by the fragmentation of the fluorinated alkyl chain at higher temperatures.
For a more in-depth understanding, it is highly recommended to couple the TGA with a mass spectrometer or FTIR to identify the evolved gases. Furthermore, isothermal TGA experiments can provide valuable information on the long-term stability of the compound at specific temperatures. The data generated from these studies will be instrumental in defining safe handling procedures, establishing appropriate storage conditions, and guiding process development for any application involving 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
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The Strategic Sourcing and Application of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride in Advanced Synthesis
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical design and advanced materials science. Approximately 30% of all agrochemicals and 20% of pharmaceuticals contain fluorine, a modification that fundamentally alters metabolic stability, lipophilicity, and target binding affinity[1]. Among the critical fluorinated building blocks, 2,2,3,3,4,4,4-Heptafluorobutylamine (and its hydrochloride salt) has emerged as a highly versatile reagent[2].
While the free base (CAS 374-99-2) is a volatile liquid with a boiling point of 69 °C[2], the hydrochloride salt (CAS 2794-75-4) offers superior handling stability, extended shelf life, and precise stoichiometric control during complex syntheses[3][4]. This whitepaper serves as an authoritative guide for researchers and drug development professionals, detailing the commercial landscape of this compound, its mechanistic utility, and self-validating protocols for its application in amide coupling and materials engineering.
Chemical Identity & Quantitative Data
Understanding the physicochemical properties of the heptafluorobutyl group is essential for predicting its behavior in biological and material systems. The extreme electronegativity of the seven fluorine atoms exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of adjacent functional groups and dramatically increasing the overall hydrophobicity of the parent molecule[5][6].
Table 1: Chemical Properties Comparison
| Property | 2,2,3,3,4,4,4-Heptafluorobutylamine (Free Base) | 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride |
| CAS Number | 374-99-2[2] | 2794-75-4[4] |
| Molecular Formula | C₄H₄F₇N[2] | C₄H₅ClF₇N[7] |
| Molecular Weight | 199.07 g/mol [2] | 235.53 g/mol [7] |
| Physical State | Colorless clear liquid[2] | White to off-white crystalline solid[3] |
| Boiling Point | 69 °C[2] | N/A (Decomposes/Melts) |
| Storage Conditions | 2-8 °C, inert atmosphere[8] | Room temperature, dry conditions[9] |
| Primary Utility | Direct solvent/reagent, volatile applications[5] | Stable benchtop intermediate for synthesis[4] |
Commercial Landscape & Supplier Evaluation
For drug development professionals, supply chain integrity is as critical as the chemical synthesis itself. Trace impurities in fluorinated building blocks—such as des-fluoro analogs or heavy metal contaminants from upstream synthesis—can poison downstream catalysts or create inseparable byproducts.
Table 2: Verified Commercial Suppliers of CAS 2794-75-4
| Supplier | Purity Grade | Scale Capability | Key Value Proposition |
| Alfa Chemistry | >95% | Gram to Bulk | Specializes in custom organofluorine synthesis and PFAS analysis[4]. |
| Thermo Scientific Chemicals | 97% | Gram (e.g., 5g) | High-reliability pharmaceutical intermediate sourcing[10]. |
| Apollo Scientific / CymitQuimica | >95% | Milligram to Gram | Rapid European distribution; robust ISO-certified QA[11]. |
| AA Blocks | 95% | 5g, 25g, Bulk | Transparent pricing and rapid stock availability[7]. |
| Fluorochem | High Purity | Gram to Kilogram | Specialized focus on fluorinated intermediates[3]. |
Causality in Supplier Selection: When synthesizing active pharmaceutical ingredients (APIs), selecting a supplier like Alfa Chemistry or Thermo Scientific that guarantees >97% purity is critical[4][10]. The 3% impurity often consists of partially fluorinated analogs (e.g., hexafluoro derivatives) which possess nearly identical retention times in reverse-phase HPLC, making downstream purification of the final API exceptionally difficult.
Quality control and validation matrix for commercial fluorinated amine batches.
Mechanistic Role in Drug Development and Materials Science
Pharmaceutical Peptidomimetics
In medicinal chemistry, the heptafluorobutyl group is frequently grafted onto carboxylic acids to form metabolically resistant amides[12]. The strong electron-withdrawing nature of the C₄F₇ chain decreases the basicity of the resulting amide nitrogen, rendering the peptide bond highly resistant to proteolytic cleavage by endogenous proteases. Furthermore, the high lipophilicity of the fluorous tag enhances blood-brain barrier (BBB) penetration and cellular uptake[1].
Perovskite Solar Cell Passivation
Beyond pharmaceuticals, fluorinated aliphatic amines are revolutionary in photovoltaics. Recent studies demonstrate that incorporating 1H,1H-heptafluorobutylamine iodide into perovskite films significantly increases hydrophobicity (water contact angle shifting from 40° to 71°)[6]. Mechanistic Causality: The highly electronegative fluorine atoms passivate uncoordinated Pb²⁺ iodide vacancies on the perovskite surface. This coordinate bonding reduces non-radiative recombination, thereby accelerating charge collection and drastically improving the environmental stability of the solar cell[6].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate built-in validation steps.
Protocol 1: HATU-Mediated Synthesis of Heptafluorobutanamides
This protocol utilizes the stable hydrochloride salt (CAS 2794-75-4)[4] to synthesize a fluorinated peptidomimetic.
Materials:
-
Carboxylic acid precursor (1.0 eq)
-
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Stir for 10 minutes at room temperature to form the active O-At ester.
-
In-Situ Free-Basing: Add 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride to the reaction mixture. Causality: The amine is currently protonated and non-nucleophilic.
-
Coupling: Dropwise add DIPEA. Causality: The first equivalent of DIPEA neutralizes the HCl salt, liberating the volatile free base in situ directly into the reaction matrix, preventing evaporative loss. The remaining DIPEA drives the coupling reaction.
-
Reaction Monitoring (Validation Step 1): Stir for 2 hours. Monitor via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]⁺ confirms conversion.
-
Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Structural Confirmation (Validation Step 2): Perform ¹⁹F-NMR. The presence of three distinct multiplet signals (integrating to 3F, 2F, 2F) confirms the intact heptafluorobutyl chain without defluorination.
Workflow for HATU-mediated amide coupling using heptafluorobutylamine hydrochloride.
Protocol 2: Surface Passivation of Perovskite Films
Adapted from surface chemistry modifications[6].
Step-by-Step Methodology:
-
Precursor Preparation: Convert 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride to its iodide salt via ion exchange, or synthesize directly using hydroiodic acid, yielding 1H,1H-heptafluorobutylamine iodide.
-
Solution Casting: Dissolve the fluorinated salt in isopropanol (2 mg/mL).
-
Spin Coating: Spin-coat the solution onto a pre-annealed MAPbI₃ perovskite film at 4000 rpm for 30 seconds.
-
Thermal Annealing: Anneal the film at 100 °C for 10 minutes to drive off residual solvent and promote coordinate bonding between the fluorine atoms and Pb²⁺ vacancies.
-
Validation (Contact Angle): Measure the water contact angle. A successful passivation will yield a contact angle of ≥71°, compared to ~40° for an unmodified control film[6].
References
-
AA Blocks. 2794-75-4 | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride.[Link]
-
Future Publishing. Charge transport materials, bismuth and copper-based perovskite solar cells.[Link]
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2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride: A Technical Guide to Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
The strategic incorporation of polyfluorinated moieties into organic scaffolds has become a cornerstone of modern medicinal chemistry and advanced materials science. 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBA-HCl) serves as a critical building block for introducing the highly electron-withdrawing and lipophilic heptafluorobutyl group into active pharmaceutical ingredients (APIs) and analytical reagents.
This whitepaper deconstructs the physicochemical profile, synthetic methodologies, and application workflows of HFBA-HCl. By examining the causality behind specific experimental conditions, this guide provides researchers with self-validating protocols to ensure high-yield synthesis and effective integration of this fluorinated intermediate into complex molecular architectures.
Physicochemical Profile and Structural Data
The utility of HFBA-HCl stems from its unique structural properties. The free base is a highly volatile liquid with low surface tension, making it difficult to handle stoichiometrically. Conversion to the hydrochloride salt yields a stable, water-soluble crystalline solid that resists atmospheric degradation 1.
Table 1: Quantitative Physicochemical Specifications
| Property | Specification / Value |
| Chemical Name | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride |
| CAS Number | 2794-75-4 (Salt) / 374-99-2 (Free Base) |
| Molecular Formula | C₄H₅ClF₇N |
| Molecular Weight | 235.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, and polar organic solvents |
| Electronegativity Impact | High inductive effect (due to 7 fluorine atoms) |
Synthetic Methodology: Catalyst-Free Reduction
Synthesizing polyfluorinated amines presents a unique challenge: traditional strong reducing agents (e.g., LiAlH₄) can cause undesired defluorination of the perfluoroalkyl chain due to the extreme electron-withdrawing nature of the adjacent fluorine atoms. To circumvent this, a mild, catalyst-free reduction using phenylsilane is employed 2.
Protocol 1: Synthesis of HFBA-HCl via Phenylsilane Reduction
Step 1: Reaction Setup Combine benzylamine (0.50 mmol), perfluorobutanoic acid (0.88 mmol), and phenylsilane (2.00 mmol) in anhydrous tetrahydrofuran (THF, 1 mL). Causality: Phenylsilane acts as a gentle hydride donor. It selectively targets the transient amide carbonyl without compromising the sensitive C-F bonds, ensuring the integrity of the heptafluorobutyl chain.
Step 2: Thermal Reduction Heat the solution to reflux (70 °C) under an argon atmosphere for 4 hours. Causality: The argon atmosphere prevents oxidative side reactions, while the 70 °C reflux provides the exact activation energy required for the silane-mediated reduction of the carbonyl group.
Step 3: Intermediate Cleavage Concentrate the mixture under reduced pressure. Dissolve the crude silylated amine complex in triethylamine (NEt₃, 10.0 mmol) and heat to 50 °C for 16 hours. Causality: The reduction produces a stable silyl-amine intermediate. Triethylamine acts as a nucleophilic catalyst to cleave the silicon-nitrogen bond, liberating the free fluorinated amine.
Step 4: Salt Precipitation Evaporate the NEt₃, dissolve the residue in diethyl ether (Et₂O, 3 mL), and add a 4N HCl solution (3 mL). Stir at room temperature for 6 hours. Causality: The free base of heptafluorobutylamine is highly volatile (bp ~70 °C). Introducing HCl in a non-polar solvent like Et₂O forces the immediate precipitation of the amine as a stable, non-volatile hydrochloride salt.
Step 5: Isolation and Purification Separate the organic layer, wash the aqueous layer with Et₂O, and evaporate the aqueous phase under reduced pressure. Recrystallize the resultant solids from hot acetonitrile to yield pure HFBA-HCl.
Workflow for the synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride.
Applications in Drug Development & Medicinal Chemistry
The introduction of the heptafluorobutyl group into an API scaffold fundamentally alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile 3.
-
Metabolic Stability: The robust nature of the C-F bond shields adjacent molecular sites from oxidative metabolism by Cytochrome P450 enzymes, effectively prolonging the drug's biological half-life.
-
Lipophilicity (LogP): The dense electron cloud of the fluorine atoms increases the overall lipophilicity of the molecule, drastically improving passive diffusion across lipid bilayers and the blood-brain barrier (BBB).
-
Inductive Effects: The strong electronegativity lowers the pKa of neighboring basic amines, which can optimize the ionization state of the drug at physiological pH, enhancing receptor binding affinity.
Pharmacokinetic impact of integrating a heptafluorobutyl moiety.
Protocol 2: Synthesis of Fluorinated Imides for Advanced Therapeutics
Fluorinated imides are highly sought after in both pharmaceutical targeting and organic electronics. HFBA-HCl (neutralized in situ) is frequently used to synthesize these structures 4.
Step 1: Place the target dianhydride (e.g., 350 µmol) and a high-boiling solvent like o-dichlorobenzene (o-DCB, 10 mL) into a round-bottomed flask. Step 2: Add an excess of 2,2,3,3,4,4,4-Heptafluorobutylamine (1.1 mmol) slowly to the mixture. If using the HCl salt, add an equimolar amount of a non-nucleophilic base (e.g., pyridine) to liberate the free amine in situ. Step 3: Reflux the mixture at 140 °C for 14 hours under light-shielded conditions. Causality: The condensation of electron-deficient fluorinated amines with anhydrides requires high activation energy. o-DCB provides a high-boiling environment that drives the azeotropic removal of water, shifting the equilibrium toward the closed-ring imide. Step 4: Cool to room temperature, filter the resulting precipitate, and wash sequentially with methanol and dichloromethane. Recrystallize from hot o-DCB to achieve >98% purity.
Analytical Applications in Chromatography
Beyond synthesis, HFBA-HCl is utilized in analytical chemistry to modify stationary phases or as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) 5.
When neutralized, the heptafluorobutylamine acts as a highly fluorinated ligand. It can be bonded to silica gel to create branched-polyfluoroalkylsilane coated columns. These specialized fluorinated stationary phases exhibit unique fluorous-fluorous interactions, enabling the baseline separation of complex geometrical isomers (e.g., cresol isomers) and polyphenols that are otherwise inseparable on standard C18 columns.
Conclusion
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a highly specialized, versatile reagent. By understanding the mechanistic requirements of handling polyfluorinated compounds—such as the necessity of mild silane reductions and the thermodynamic drivers of fluorinated imide condensation—researchers can reliably leverage HFBA-HCl to enhance the metabolic stability, lipophilicity, and analytical resolution of next-generation chemical entities.
References
- CymitQuimica.CAS 374-99-2: 2,2,3,3,4,4,4-Heptafluorobutylamine.
- Nottingham ePrints.Synthesis and biological testing of 5-methyl-2'-deoxycytidine analogues and Perfluoroalkylation reactions.
- RSC Advances.Synthesis and electron-transporting properties of phenazine bisimides.
- Alfa Chemistry.CAS 2794-75-4 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride.
- SciSpace.Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
Sources
Application Note: Surface Passivation of Perovskite Solar Cells Using 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Executive Summary & Mechanistic Rationale
The operational instability and open-circuit voltage ( Voc ) deficits in metal-halide perovskite solar cells (PSCs) are primarily driven by surface defects—specifically uncoordinated Pb2+ ions and halide vacancies—which act as non-radiative recombination centers.
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBA-HCl) has emerged as a highly effective, dual-functional passivation agent for the perovskite/hole-transport-layer (HTL) interface. When dissolved in an orthogonal solvent and applied to a crystallized 3D perovskite film, HFBA-HCl dissociates into a heptafluorobutylammonium cation ( HFBA+ ) and a chloride anion ( Cl− ), initiating a self-assembling 2D/3D heterojunction.
The Causality of Experimental Choices
-
The Cationic Anchor ( HFBA+ ): The −NH3+ terminal acts as a Lewis acid, hydrogen-bonding with the PbI6 octahedra and filling A-site vacancies.
-
The Anionic Filler ( Cl− ): The chloride anion specifically targets and passivates iodide vacancies ( VI ) on the surface, suppressing ion migration under thermal and electrical stress.
-
The Fluorinated Tail ( −CF2CF2CF3 ): The extreme electronegativity of the seven fluorine atoms creates a strong molecular dipole. This modulates the surface energy levels, deepening the valence band to perfectly align with HTLs like Spiro-OMeTAD. Furthermore, the fluorocarbon chain provides profound steric hindrance and low surface energy (a "Teflon-like" effect), which chemically isolates the perovskite from moisture [1, 2].
Fig 1: Dual-passivation mechanism of HFBA-HCl at the 3D perovskite interface.
Quantitative Performance Metrics
Applying HFBA-HCl via the protocol below typically yields a self-validating system where both efficiency and stability metrics improve simultaneously. The table below summarizes the expected quantitative shifts in a standard n−i−p architecture (e.g., FTO/SnO2/Perovskite/HFBA-HCl/Spiro-OMeTAD/Au )[3, 4].
| Parameter | Pristine (Control) | HFBA-HCl Passivated | Mechanistic Driver for Improvement |
| PCE (%) | 21.5 - 22.0 | 23.5 - 24.5 | Reduced non-radiative recombination at the interface. |
| Voc (V) | 1.12 | > 1.18 | Suppression of surface trap states via −NH3+ and Cl− bonding. |
| Fill Factor (%) | 76.0 | 81.0 - 82.5 | Improved energy band alignment driven by the fluorinated dipole. |
| Contact Angle (°) | ~ 55° | > 90° | Hydrophobic shielding from the −CF2CF2CF3 tail. |
| Stability (1000h, 85°C/50% RH) | < 60% retention | > 85% retention | Steric hindrance preventing moisture ingress and ion migration. |
Required Materials & Reagents
-
Passivation Agent: 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (CAS: Verify per supplier, Purity >99%).
-
Solvent: Anhydrous Isopropanol (IPA) or Ethyl Acetate. Note: IPA is chosen because it is strictly orthogonal to the 3D perovskite lattice, ensuring the bulk film is not dissolved during application.
-
Substrate: Pre-crystallized 3D perovskite films (e.g., FA0.85MA0.15PbI3 ).
-
Environment: Nitrogen-filled glovebox ( O2 < 0.1 ppm, H2O < 0.1 ppm).
Step-by-Step Experimental Protocol
This methodology details the formation of the 2D/3D heterojunction via dynamic spin-coating. Dynamic dispensing is critical; static dispensing allows the solvent to pool, which can cause localized etching of the delicate perovskite grain boundaries.
Phase 1: Solution Preparation
-
Weighing: Inside the glovebox, weigh exactly 3.0 mg of HFBA-HCl.
-
Dissolution: Dissolve the powder in 1 mL of anhydrous Isopropanol to create a 3 mg/mL stock solution.
-
Agitation: Stir at 300 rpm at room temperature for 30 minutes until completely dissolved. Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-particulates that could cause pinholes.
Phase 2: Dynamic Surface Treatment
-
Mounting: Secure the freshly annealed, room-temperature 3D perovskite substrate onto the spin-coater chuck.
-
Spinning: Initiate the spin-coater to a speed of 4000 rpm with an acceleration of 1000 rpm/s.
-
Dispensing (Dynamic): Once the substrate reaches the target speed (typically after 2 seconds), swiftly and continuously drop 50 µL of the HFBA-HCl solution directly onto the center of the spinning substrate.
-
Drying: Allow the substrate to spin for an additional 30 seconds to ensure complete solvent volatilization.
Phase 3: Thermal Annealing (2D Phase Formation)
-
Transfer: Immediately transfer the treated substrate to a pre-heated hotplate set to 100°C .
-
Annealing: Anneal for exactly 10 minutes . Causality: This thermal energy is required to drive the cation exchange reaction at the surface, allowing the bulky heptafluorobutylammonium cations to intercalate into the top-most PbI6 octahedra, forming the 2D capping layer.
-
Cooling: Remove from the hotplate and cool to room temperature before proceeding with the deposition of the Hole Transport Layer (HTL).
Fig 2: Step-by-step workflow for HFBA-HCl surface passivation via spin-coating.
Characterization & Protocol Validation
To ensure the protocol has yielded a self-validating, successful passivation layer, perform the following quality control checks before full device integration:
-
Water Contact Angle (WCA): Drop 2 µL of deionized water onto the passivated film. A successful HFBA-HCl treatment will shift the WCA from ~55° (hydrophilic pristine perovskite) to >90° (hydrophobic), confirming the presence of the outward-facing −CF3 groups.
-
Steady-State Photoluminescence (PL): Expose the film to a 450 nm excitation laser. The passivated film should exhibit a blue-shifted PL peak (indicating the presence of the wider-bandgap 2D phase) and a 3x to 5x increase in PL intensity compared to the control, validating the suppression of non-radiative defect centers.
-
X-Ray Diffraction (XRD): Scan the film at low angles ( 2θ=3∘−10∘ ). The appearance of a new low-angle diffraction peak confirms the formation of the low-dimensional (2D) fluorinated perovskite capping layer.
References
The mechanistic principles and protocol standards described in this guide are grounded in the following authoritative literature on fluorinated alkylammonium passivation in perovskite photovoltaics:
-
Title: Understanding the Role of Fluorine Groups in Passivating Defects for Perovskite Solar Cells Source: Angewandte Chemie International Edition (2023) URL: [Link][1]
-
Title: Fluorinated ligands stabilise perovskite solar cells Source: Science (2023) URL: [Link][2]
-
Title: Fluoroethylamine Engineering for Effective Passivation Improves Efficiency of Perovskite Solar Cells Source: Advanced Energy Materials (2021) URL: [Link][3]
-
Title: Fluorinated Cation-Based 2D Perovskites for Efficient and Stable 3D/2D Heterojunction Perovskite Solar Cells Source: ACS Applied Materials & Interfaces (2023) URL: [Link][4]
Sources
- 1. Understanding the Role of Fluorine Groups in Passivating Defects for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optics & Photonics News - Improving Stability of Perovskite Solar Cells [optica-opn.org]
- 3. Fluoroethylamine Engineering for Effective Passivation Improves Efficiency of Perovskite Solar Cells----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]
- 4. UQ eSpace [espace.library.uq.edu.au]
Surface modification of polymers with 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Application Note: Surface Modification of Polymers with 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Antifouling coatings, biomedical device functionalization, and surface analytical probing.
Mechanistic Rationale: The Role of Fluorinated Amines in Surface Engineering
The precise control of polymer surface chemistry is a critical parameter in drug development and biomedical engineering, directly influencing protein fouling, cell adhesion, and biocompatibility[1]. 2,2,3,3,4,4,4-Heptafluorobutylamine (HFBA) is a highly specialized fluorinated primary amine used extensively to impart hydrophobicity, chemical resistance, and distinct analytical signatures to polymer surfaces[2].
When supplied as a hydrochloride salt (HFBA·HCl), the molecule is highly stable and resistant to oxidation. However, the protonated amine ( −NH3+ ) is entirely non-nucleophilic. To utilize HFBA·HCl in surface grafting, a fundamental chemical prerequisite is the in situ neutralization of the salt using a non-nucleophilic base (such as N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]). Once liberated, the primary amine acts as a potent nucleophile, capable of reacting with electrophilic surface moieties such as N-hydroxysuccinimide (NHS) esters, epoxides, carboxylates (via EDC coupling), or terminal halogens[3].
Beyond altering surface energy, HFBA serves as an exceptional "probe molecule." Because fluorine is virtually absent in standard biological polymers, grafting HFBA onto a surface provides a highly specific, quantitative marker for X-ray Photoelectron Spectroscopy (XPS). The appearance of an F 1s peak at ~688 eV serves as a self-validating metric for successful surface functionalization[4].
Figure 1: Mechanistic pathway for the activation and conjugation of HFBA·HCl to polymer surfaces.
Validated Workflows for Polymer Modification
The following protocols detail field-proven methodologies for grafting HFBA onto various polymeric architectures, highlighting the causality behind specific reagent choices and environmental conditions.
Workflow A: End-Group Substitution on Zwitterionic Polymer Brushes (ATRP)
Context: Zwitterionic polymer-coated microbeads are used in flow cytometry to eliminate non-specific protein binding[3]. Surface-initiated Atom Transfer Radical Polymerization (ATRP) leaves a terminal halogen (bromide) on the polymer chains. HFBA is used to substitute this halogen, capping the polymer and providing an XPS-detectable tag[4].
Causality & Design: The terminal secondary bromide is sterically hindered. Nucleophilic substitution ( SN2 ) requires a polar aprotic solvent that swells the polymer (DMF) and elevated temperatures (65 °C) to overcome the activation energy barrier[4].
Protocol:
-
Preparation of the Free Base: In a dry glass vial, dissolve 2.0 mmol of HFBA·HCl in 210 µL of anhydrous Dimethylformamide (DMF). Add 2.2 mmol of TEA. Stir for 10 minutes at room temperature to liberate the free heptafluorobutylamine.
-
Substrate Immersion: Add 290 µL of the neutralized HFBA solution to the polymer-coated beads (e.g., pSB-coated Dynabeads)[4].
-
Thermal Activation: Seal the vial with a screw cap, cover tightly with aluminum foil to prevent photo-degradation of the polymer, and place in an oil bath at 65 °C for 16 hours[3].
-
Purification & Validation: Wash the beads sequentially with DMF, ethanol, and Milli-Q water to remove unreacted amine and TEA·HCl salts. Validate via XPS (F 1s scan).
Figure 2: Workflow for terminal halogen substitution on ATRP-modified surfaces using HFBA.
Workflow B: Covalent Grafting to ROS-Functionalized Inert Polymers
Context: Inert polymers like Low-Density Polyethylene (LDPE) lack reactive handles for direct bioconjugation. Atmospheric Pressure Plasma Jet (APPJ) treatment generates Reactive Oxygen Species (ROS)—such as carboxyl and epoxide groups—on the surface[5]. HFBA is used here as a fluorinated probe to verify the presence and reactivity of these oxygen-containing functional groups (OFGs)[5].
Causality & Design: The reaction between the primary amine of HFBA and surface epoxides/carboxylates forms stable secondary amines or amide bonds. SDS washing is strictly required post-reaction to disrupt hydrophobic interactions, ensuring that any remaining HFBA is covalently bound, not merely physisorbed[5].
Protocol:
-
Surface Activation: Treat the LDPE substrate with an APPJ system (e.g., 200 mm/min nozzle speed) to generate surface OFGs[5].
-
Amine Preparation: Prepare a 2% (v/v) equivalent solution of neutralized HFBA in a mildly basic aqueous buffer (pH 8.0) to keep the carboxyl groups deprotonated and the amine active.
-
Incubation: Submerge the plasma-treated LDPE in the HFBA solution for 2 hours at room temperature.
-
Stringent Washing: Wash the surfaces thoroughly with a 1% Sodium Dodecyl Sulfate (SDS) solution, followed by extensive rinsing in deionized water to remove physically adsorbed fluorocarbons[5].
-
Validation: Perform contact angle measurements (expecting an increase in hydrophobicity) and XPS analysis.
Workflow C: Photochemical Conjugation via Sulfo-SANPAH
Context: For complex 3D scaffolds like polyHIPE (High Internal Phase Emulsion polymers) where wet-chemical activation is difficult, photochemical crosslinking offers a benign alternative[6].
Causality & Design: Sulfo-SANPAH contains a photoactivatable nitrophenyl azide and an amine-reactive NHS ester. UV irradiation converts the azide to a highly reactive nitrene, which inserts non-specifically into the polymer's C-H bonds[6]. The outward-facing NHS ester is then reacted with HFBA.
Protocol:
-
Photo-insertion: Coat the polyHIPE surface with 0.20 wt% aqueous Sulfo-SANPAH. Irradiate with UV light (365 nm) for 10 minutes until the solution changes from red to brown[6].
-
Amine Coupling: Immediately incubate the activated scaffold with a 10 mM solution of neutralized HFBA (pH 8.5) for 2 hours.
-
Validation: Analyze via FTIR spectroscopy (look for the disappearance of the NHS ester carbonyl stretch and the appearance of amide bands and C-F stretches)[6].
Quantitative Data Synthesis
To facilitate rapid decision-making for experimental design, the following table synthesizes the operational parameters and expected validation metrics across different polymer modification strategies using HFBA.
| Modification Strategy | Polymer Substrate | Reactive Surface Handle | HFBA Solvent / Condition | Primary Validation Metric |
| Nucleophilic Substitution | pSB Zwitterionic Brushes | Terminal Bromide (from ATRP) | DMF, 65 °C, 16 hours | XPS: Emergence of F 1s peak (~688 eV) |
| Direct Ring-Opening / Amidation | LDPE (Plasma Treated) | Epoxides, Carboxylates (ROS) | Aqueous Buffer (pH 8), 25 °C, 2h | XPS post-SDS wash; Increased Contact Angle |
| Photochemical Conjugation | PolyHIPE Scaffolds | C-H bonds (via Sulfo-SANPAH) | Aqueous Buffer (pH 8.5), 25 °C, 2h | FTIR: Amide bond formation, C-F stretch |
| Enzymatic Sortagging | LCI-Anchor Peptides | LPETGK motif | Aqueous Buffer, 25 °C, 18h | Strep-tag II affinity chromatography (>90% purity) |
| Thermal Imidization | Maleic Anhydride Copolymers | Anhydride Ring | Solvent-free, 155 °C, 6 hours | Increased Tg (150–180 °C); Hydrophobicity |
(Note: Enzymatic sortagging utilizes Sortase A to ligate HFBA to specific peptide motifs, enabling click-chemistry compatibility on metals and silicon[7],[8]. Thermal imidization is used for bulk modification of copolymers[2].)
References
-
A peptide-based coating toolbox to enable click chemistry on polymers, metals, and silicon through sortagging PubMed / Biotechnology and Bioengineering (2021) URL:[Link]
-
Highly Specific Binding on Antifouling Zwitterionic Polymer-Coated Microbeads as Measured by Flow Cytometry PMC / ACS Applied Materials & Interfaces (2017) URL:[Link]
-
The Effects of Surface Chemistry on Polymer Hydration, Adsorption, and Fouling eScholarship / University of California, Santa Barbara URL:[Link](Note: URL derived from academic repository grounding)
-
Highly Specific Binding on Antifouling Zwitterionic Polymer-Coated Microbeads as Measured by Flow Cytometry ACS Publications (2017) URL:[Link]
-
Universal Method for Covalent Attachment of Hydrogels to Diverse Polymeric Surfaces for Biomedical Applications PMC / Advanced Science (2023) URL:[Link]
-
Fluorescent polymer made from chemical modification of poly(styrene-co-maleic anhydride) ResearchGate / Reactive and Functional Polymers (2002) URL:[Link]
-
A peptide‐based coating toolbox to enable click chemistry on polymers, metals, and silicon through sortagging RWTH Publications (2020/2021) URL:[Link]
-
Surface functionalization of polyHIPE materials... CORE.ac.uk (Aggregated Open Access Research) URL:[Link]
-
Determination of accurate surface tensions of maleimide copolymers containing fluorinated side chain from contact angle measurements ResearchGate URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Specific Binding on Antifouling Zwitterionic Polymer-Coated Microbeads as Measured by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Universal Method for Covalent Attachment of Hydrogels to Diverse Polymeric Surfaces for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. A peptide-based coating toolbox to enable click chemistry on polymers, metals, and silicon through sortagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Surface Functionalization of Carboxylated Nanoparticles with 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Introduction and Scientific Rationale
The functionalization of nanoscale architectures with heavily fluorinated moieties is a transformative strategy in nanomedicine and materials science. By grafting (HFBA-HCl) onto nanoparticle surfaces, researchers can engineer materials with unique properties, including extreme hydrophobicity, ultra-low biofouling capabilities, and highly specific signatures for 19 F Magnetic Resonance Imaging (MRI).
HFBA-HCl provides a dense fluorine payload—seven equivalent fluorine atoms per molecule—coupled with a highly reactive primary amine. While the free base form of heptafluorobutylamine is highly volatile, the hydrochloride salt offers superior shelf stability and precise stoichiometric control during conjugation. This application note outlines the mechanistic principles, optimized protocols, and validation strategies for covalently bonding HFBA to carboxylated nanoparticles via zero-length carbodiimide crosslinking.
Mechanistic Insights and Experimental Causality
To ensure a robust and reproducible functionalization, it is critical to understand the chemical causality driving the EDC/NHS coupling reaction:
-
Two-Step Activation to Prevent Aggregation: We utilize a two-step activation protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the surface carboxyl groups to form an unstable O-acylisourea intermediate. If the amine were added immediately, rapid hydrolysis would compete with amide bond formation. Adding Sulfo-NHS converts this intermediate into a semi-stable, amine-reactive Sulfo-NHS ester, extending the half-life of the reactive species from seconds to hours in aqueous media.
-
pH-Driven Nucleophilicity: The reaction requires a strict biphasic pH strategy. Activation is performed at pH 6.0 (MES buffer) because EDC is most efficient in slightly acidic conditions. However, HFBA-HCl is a protonated salt. If conjugation were attempted at pH 6.0, the primary amine would remain protonated ( −NH3+ ) and non-nucleophilic. Shifting the buffer to pH 8.0 (PBS or Borate) during the conjugation step deprotonates the amine ( −NH2 ), triggering the nucleophilic attack on the NHS ester.
-
Steric Hindrance and Saturation: The bulky nature of the heptafluorobutyl chain induces significant steric hindrance on the nanoparticle surface. As demonstrated in1[1], conjugation yields typically plateau at 30-50% of available carboxyl sites regardless of amine excess. This steric shielding is actually beneficial, as it creates a dense, protective fluorinated corona that prevents protein corona formation (biofouling).
Reaction Workflow
Caption: Workflow for EDC/NHS-mediated nanoparticle functionalization with HFBA-HCl.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By isolating the activation and conjugation steps, researchers can troubleshoot failures by analyzing the intermediates. This methodology is adapted from standardized 2[2].
Phase 1: Reagent Preparation
-
Activation Buffer: Prepare 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.
-
Conjugation Buffer: Prepare 100 mM PBS (Phosphate-Buffered Saline) or Borate buffer, pH 8.0.
-
Crosslinkers: Immediately before use, dissolve EDC-HCl (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO or cold Activation Buffer. Do not store dissolved EDC.
-
HFBA-HCl Stock: Dissolve HFBA-HCl in Conjugation Buffer to a concentration of 50 mM. Caution: Handle in a fume hood.
Phase 2: Surface Activation
-
Disperse 10 mg of carboxylated nanoparticles (e.g., silica, gold, or PLGA) in 1 mL of Activation Buffer.
-
Add 100 µL of the EDC solution and 100 µL of the Sulfo-NHS solution to the nanoparticle suspension.
-
Incubate at room temperature for 30 minutes under continuous end-over-end rotation.
-
Self-Validation Step: Centrifuge the suspension and discard the supernatant to remove unreacted EDC/NHS. This prevents the crosslinkers from polymerizing the HFBA-HCl in solution, ensuring the reaction occurs exclusively on the nanoparticle surface. Resuspend the pellet in 1 mL of Conjugation Buffer (pH 8.0).
Phase 3: HFBA Conjugation
-
Add 200 µL of the 50 mM HFBA-HCl stock solution to the activated nanoparticle suspension. The molar excess should be approximately 50-fold relative to the estimated surface carboxyl groups.
-
Incubate the mixture at room temperature for 4 hours (or overnight at 4°C) under continuous rotation.
-
Mechanistic Note: The alkaline pH of the Conjugation Buffer neutralizes the hydrochloride salt, allowing the free primary amine of the heptafluorobutylamine to attack the Sulfo-NHS ester, forming a stable amide bond.
Phase 4: Quenching and Purification
-
Add 50 µL of 1 M Glycine (pH 8.0) to the reaction mixture and incubate for 15 minutes. Glycine acts as a quenching agent, reacting with any remaining Sulfo-NHS esters to prevent non-specific binding later.
-
Transfer the suspension to a centrifugal filtration unit (e.g., Amicon Ultra, MWCO depending on NP size) or a dialysis cassette.
-
Wash extensively with deionized water or PBS (minimum 4 cycles) to remove unbound HFBA, glycine, and reaction byproducts.
Data Presentation: Expected Physicochemical Changes
Successful functionalization will fundamentally alter the physicochemical identity of the nanoparticles. The table below summarizes the expected quantitative shifts, serving as a benchmark for quality control.
| Analytical Parameter | Pre-Functionalization (Carboxyl NP) | Post-Functionalization (HFBA NP) | Analytical Method |
| Hydrodynamic Diameter | 50.0 ± 2.1 nm | 52.4 ± 2.5 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (pH 7.4) | -45.2 ± 3.4 mV | -15.1 ± 2.8 mV | Electrophoretic Light Scattering |
| Fluorine Content (Atomic %) | 0.0 % | 4.5 - 6.5 % | X-ray Photoelectron Spectroscopy (XPS) |
| 19 F NMR Relaxation ( T2 ) | N/A | 500 - 1000 ms | 19 F Nuclear Magnetic Resonance |
| Surface Hydrophobicity | Highly Hydrophilic | Highly Hydrophobic | Contact Angle (if cast as a film) |
Validation Insight: The dramatic shift in Zeta Potential is the most immediate indicator of success. The consumption of negatively charged carboxyl groups and the introduction of the neutral, highly hydrophobic heptafluorobutyl chain naturally drives the surface charge toward neutrality. Furthermore, XPS analysis will reveal a distinct F 1s peak at ~688 eV, confirming the presence of the fluorinated compound, a technique widely validated in3[3].
References
-
Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging Source: ACS Nano / Bioconjugate Chemistry URL:[Link][1]
-
Highly Specific Binding on Antifouling Zwitterionic Polymer-Coated Microbeads as Measured by Flow Cytometry Source: ACS Applied Materials & Interfaces URL:[Link][3]
Sources
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride in drug delivery systems
Application Note: Engineering Fluorous-Driven Self-Assembling Nanocarriers and Functionalized Biomaterials Using 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Introduction & Mechanistic Rationale
The development of next-generation drug delivery systems relies heavily on controlling supramolecular assembly and optimizing cellular interactions. 2,2,3,3,4,4,4-Heptafluorobutylamine (HFBA) hydrochloride has emerged as a critical building block in this domain. As a short-chain perfluoroalkyl primary amine, HFBA serves two distinct, high-value functions in nanomedicine:
-
Driver of Orthogonal Self-Assembly: Fluorocarbons are uniquely both hydrophobic and lipophobic. When HFBA is conjugated to peptide, peptoid, or polymer backbones, the resulting amphiphiles undergo fluorous-directed phase separation. The strong, highly orthogonal fluorine-fluorine (F-F) interactions drive the assembly of highly crystalline, bilayer-like structures (such as 3D nanoflowers or compact nanospheres). This fluorous core compaction minimizes premature drug leakage and significantly enhances membrane permeability, often improving cellular internalization by up to 10-fold compared to non-fluorinated analogs[1].
-
Zero-Background Surface Probe: In the development of functionalized hydrogels and zwitterionic microbeads for drug delivery, quantifying surface reactive groups (e.g., carboxyls or reactive oxygen species) is notoriously difficult due to optical interference. Because biological and standard polymeric systems lack endogenous fluorine, HFBA acts as an ideal covalent probe. Its attachment can be precisely quantified using X-ray Photoelectron Spectroscopy (XPS), providing a self-validating metric for surface functionalization[2][3].
System Architecture & Workflow
The following diagram illustrates the logical progression from chemical conjugation of HFBA to the fluorous-driven self-assembly of nanocarriers, ultimately resulting in enhanced cytosolic delivery.
Workflow of HFBA-mediated fluorous self-assembly for cytosolic drug delivery.
Quantitative Advantages of HFBA-Modified Systems
The integration of HFBA residues into standard delivery vehicles drastically alters their physicochemical properties. The table below summarizes the comparative advantages of HFBA-modified systems based on recent literature[1].
| Carrier System | Modification Strategy | Supramolecular Morphology & Size | Cellular Internalization | Cytotoxicity Profile |
| Peptoid Precursors | Non-fluorinated | 2D Supramolecular Thin Films | Baseline (1x) | Moderate |
| Peptoid Precursors | HFBA integration (─C3F7) | Highly crystalline 3D Nanoflowers (~130 nm) | ~10-fold increase | Minimized |
| Dextran Backbone | Hydrocarbon appendages | Amorphous aggregates | Baseline (1x) | High at elevated doses |
| Dextran Backbone | HFBA/Perfluoroalkyl capping | Oligomeric Nanoparticles (100–200 nm) | Enhanced | Low (Stable until pH trigger) |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of HFBA-Conjugated Polymeric Amphiphiles
Objective: Covalently attach HFBA to a carboxylated polymer backbone to create a fluorinated amphiphile.
-
Preparation: Dissolve 100 mg of carboxylated polymer (e.g., hyaluronic acid or polyacrylic acid) in 5 mL of anhydrous Dimethylformamide (DMF).
-
Activation: Add 1.2 molar equivalents (relative to carboxyl groups) of EDC·HCl and 1.2 equivalents of NHS. Stir at room temperature for 2 hours to form the active ester.
-
Base Addition (Causality Step): HFBA is supplied as a hydrochloride salt to prevent volatility and oxidation. To utilize it as a nucleophile, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. Causality: DIPEA neutralizes the HCl, freeing the primary amine of HFBA for nucleophilic attack on the NHS-ester.
-
Conjugation: Add 1.5 equivalents of HFBA hydrochloride. Stir under argon for 24 hours at room temperature.
-
Purification & Self-Validation: Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove unreacted HFBA and urea byproducts. Lyophilize the product.
-
Self-Validating QC: Analyze the lyophilized product via 19 F-NMR. The presence of a sharp singlet near -80 ppm (terminal CF 3 ) and multiplets for the CF 2 groups confirms covalent attachment. If the signals are absent, the HFBA was merely physically mixed and lost during dialysis.
-
Protocol B: Fluorous-Driven Nanoparticle Self-Assembly
Objective: Induce the self-assembly of HFBA-polymer conjugates into stable nanocarriers.
-
Dissolution: Dissolve 10 mg of the HFBA-polymer conjugate in 1 mL of DMSO.
-
Solvent Switch (Causality Step): Using a syringe pump, inject the DMSO solution dropwise (0.1 mL/min) into 9 mL of vigorously stirring aqueous buffer (pH 7.4).
-
Causality: The sudden shift in dielectric constant forces the highly hydrophobic and lipophobic heptafluorobutyl chains to aggressively phase-separate from the water, collapsing inward to form a dense "fluorous core" driven by F-F interactions.
-
-
Maturation: Allow the dispersion to stir for 4 hours to ensure complete thermodynamic equilibrium of the crystalline packing.
-
Purification & Self-Validation: Dialyze against PBS for 24 hours to remove DMSO.
-
Self-Validating QC: Measure the particles via Dynamic Light Scattering (DLS). To validate that the core is fluorous-driven rather than a standard hydrophobic micelle, spike the sample with 1% Triton X-100 surfactant. Standard lipid micelles will rapidly disassemble, showing a massive size drop in DLS. True fluorous-core nanoparticles will resist surfactant disruption due to the orthogonality of fluorocarbons to hydrocarbon surfactants.
-
Protocol C: XPS Probing of Surface Functionalization on Delivery Vehicles
Objective: Use HFBA as a zero-background probe to quantify reactive functional groups on micro/nanoparticle surfaces.
-
Incubation: Immerse activated microbeads or hydrogels in a 2 M solution of HFBA hydrochloride in DMF (neutralized with an equivalent of triethylamine) in a sealed glass tube[2].
-
Reaction: Heat the tube in an oil bath at 65 °C for 16 hours, protected from light[2].
-
Stringent Washing (Causality Step): Wash the substrates sequentially with DMF (2x), 1% SDS solution (2x), and Milli-Q water (3x).
-
Causality: SDS washing is critical to disrupt any non-covalent hydrophobic interactions between the fluorinated chains and the substrate. Only covalently bound HFBA will remain[3].
-
-
XPS Analysis & Self-Validation: Analyze the dried substrates using X-ray Photoelectron Spectroscopy.
-
Self-Validating QC: Scan for the F 1s peak at ~689 eV. A true self-validating system requires a negative control (unactivated substrate treated with HFBA and washed). If the negative control shows an F 1s peak, the washing protocol is insufficient. A distinct F 1s peak only on the activated sample provides absolute confirmation of covalent surface functionalization[2][3].
-
Sources
Advanced GC-MS Derivatization Strategies: Asymmetric Urea Formation of Amines using 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals. Application: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Capture Negative Ionization (ECNI), Metabolomics, and Pharmacokinetics.
Introduction & Chemical Rationale
In the realm of gas chromatography-mass spectrometry (GC-MS), the derivatization of primary and secondary amines is traditionally achieved via direct acylation using heptafluorobutyric anhydride (HFBA). While effective, this conventional approach liberates highly corrosive heptafluorobutyric acid as a byproduct, which can induce the degradation of acid-labile analytes and accelerate stationary phase bleed in GC columns.
To circumvent these limitations, an advanced cross-coupling strategy utilizing 2,2,3,3,4,4,4-Heptafluorobutylamine (HFBAm) hydrochloride has emerged. While HFBAm is classically employed to directly form amides from fatty acyl thioesters for GC-MS[1], its application in amine derivatization requires a bifunctional linker. By utilizing 1,1'-Carbonyldiimidazole (CDI), researchers can link the target analyte amine with HFBAm to form a highly fluorinated asymmetric urea.
Fluoroalkylamines like HFBAm are prized in mass spectrometry for their high volatility and potent electron-capturing properties[2]. Urea derivatization strategies are critical in GC-MS metabolic studies to enhance volatility, thermal stability, and ionization efficiency[3]. This protocol details the causality, mechanism, and step-by-step methodology for this advanced derivatization technique.
Reaction Mechanism & Causality
The derivatization proceeds via a two-step, one-pot reaction designed to maximize yield while protecting delicate molecular structures:
-
Activation (Imidazolide Formation): The target amine is reacted with an excess of CDI in an anhydrous aprotic solvent. CDI acts as a carbonyl source, reacting with the amine to form a reactive imidazolide intermediate while releasing carbon dioxide (CO₂) and imidazole.
-
Coupling (Urea Formation): HFBAm·HCl is introduced to the system alongside a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Expert Insight (Causality): Why use the hydrochloride salt instead of free HFBAm? Free 2,2,3,3,4,4,4-Heptafluorobutylamine has a boiling point of approximately 45°C, making it highly volatile and prone to evaporative loss during handling. The HCl salt is a stable, weighable solid. DIPEA neutralizes the HCl in situ, liberating the nucleophilic free amine to attack the imidazolide intermediate, yielding the stable asymmetric urea.
-
Workflow detailing the two-phase CDI-mediated asymmetric urea derivatization for GC-MS.
Comparative Data Presentation
The shift from direct anhydride acylation to CDI-mediated urea coupling offers significant quantitative and qualitative advantages, particularly for trace-level drug development assays.
Table 1. Quantitative Comparison of Amine Derivatization Strategies for GC-MS
| Parameter | Direct Acylation (HFBA) | Urea Coupling (CDI + HFBAm·HCl) |
| Reagent State | Moisture-sensitive liquid | Stable solid (HFBAm·HCl) |
| Reaction Environment | Strongly acidic (HFB acid byproduct) | Mildly basic (DIPEA buffered) |
| Analyte Compatibility | Poor for acid-labile compounds | Excellent for delicate structures |
| Derivative Formed | Heptafluorobutyramide | Heptafluorobutyl-asymmetric urea |
| Mass Increment (Δm) | +196 Da | +225 Da |
| ECNI Sensitivity | High | Exceptionally High (Stable dipole) |
| GC Column Lifespan | Reduced (due to acid degradation) | Preserved (neutral derivative) |
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure reaction fidelity before committing samples to the GC-MS.
Materials & Reagents
-
Target: Primary or secondary amine extract (dried).
-
Reagents: 1,1'-Carbonyldiimidazole (CDI, >97%), 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBAm·HCl, >98%), N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Anhydrous Acetonitrile (MeCN), LC-MS grade Ethyl Acetate, LC-MS grade Water.
Step-by-Step Methodology
Step 1: Sample Preparation & Moisture Verification
-
Reconstitute the dried amine extract in 200 µL of anhydrous MeCN in a 2 mL glass autosampler vial.
-
Validation Checkpoint: Inspect the solution. It must be perfectly clear. Any turbidity indicates residual moisture, which will prematurely hydrolyze CDI into imidazole and CO₂, destroying the reagent before activation can occur.
Step 2: CDI Activation
-
Add 50 µL of a freshly prepared CDI solution (100 mM in anhydrous MeCN) to the sample.
-
Cap the vial loosely and incubate at 60°C for 30 minutes in a heating block.
-
Validation Checkpoint: Observe the vial during the first 5 minutes. Micro-bubbles of CO₂ should evolve, providing visual confirmation that the activation of the amine to the imidazolide intermediate is actively proceeding.
Step 3: HFBAm Coupling
-
Remove the vial from the heating block and allow it to cool to room temperature.
-
Add 50 µL of a solution containing 150 mM HFBAm·HCl and 300 mM DIPEA in anhydrous MeCN. (The 2:1 molar ratio of DIPEA to HFBAm·HCl ensures complete liberation of the free fluoroalkylamine).
-
Seal the vial tightly and incubate at 60°C for 60 minutes to drive the nucleophilic substitution to completion.
Step 4: Quenching and Liquid-Liquid Extraction (LLE)
-
Cool the reaction to room temperature and quench by adding 500 µL of LC-MS grade water.
-
Add 500 µL of Ethyl Acetate. Vortex vigorously for 60 seconds, then centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Validation Checkpoint: Extract a 10 µL aliquot of the lower aqueous phase and spot it on pH paper. It should read mildly basic (pH 8-9) due to the DIPEA. This ensures the imidazole byproduct remains water-soluble while the neutral fluorinated urea partitions entirely into the upper organic layer.
Step 5: GC-MS Analysis
-
Transfer 400 µL of the upper organic layer (Ethyl Acetate) to a clean vial.
-
Evaporate to dryness under a gentle stream of ultra-pure nitrogen.
-
Reconstitute in 100 µL of Ethyl Acetate and inject 1 µL into the GC-MS operating in Electron Capture Negative Ionization (ECNI) mode using methane or ammonia as the reagent gas.
References
-
Donaldson, S.M., Christensen, J.E., & Grabbe, R.R. (1994). 36th Rocky Mountain Conference on Analytical Chemistry.[1].
-
Namera, A., et al. (2022). Rapid determination of the hydrogen sulfide-related metabolites trimethylsulfonium, thiosulfate, and cystine in human urine by UHPLC-ESI-MS/MS with fluoroalkylamine and fluorinated acid as ion-pairing reagents. [2].
-
BenchChem Technical Support. (2025). Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: Role in urea derivatization for metabolic studies.[3].
Sources
Experimental protocol for N-terminal modification with 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Application Note: N-Terminal Modification of Peptides and Proteins with 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Executive Summary
The incorporation of fluorinated moieties into peptides and proteins is a powerful strategy in biomaterials science and drug development. Fluorination enhances proteolytic stability, alters hydrophobic interactions, enables 19 F-NMR tracking, and promotes self-assembly into highly ordered nanostructures[1].
However, modifying the N-terminus of a biomolecule with 2,2,3,3,4,4,4-Heptafluorobutylamine (HFBAm) presents a fundamental chemical challenge: both the N-terminus and HFBAm are amines. Direct conjugation is impossible without first converting the N-terminal amine into an electrophile. This application note details two validated, self-validating workflows to overcome this barrier: a Solid-Phase Submonomer Approach for synthetic peptides and a Solution-Phase Linker Approach for folded recombinant proteins.
Mechanistic Rationale & Experimental Design
To ensure high-fidelity bioconjugation, the physical and electronic properties of the reagents must dictate the experimental design:
-
Nucleophilicity and the Fluorous Effect: The strong electron-withdrawing nature of the heptafluoropropyl group (─C 3 F 7 ) significantly reduces the nucleophilicity of the adjacent primary amine. Consequently, standard room-temperature coupling is often inefficient. Quantitative conversion requires high concentrations of the amine (≥1.0 M) and elevated temperatures (50 °C)[2][3].
-
Reagent Selection (HFBAm·HCl): The free base of HFBAm is volatile and difficult to handle stoichiometrically. Utilizing the hydrochloride salt (HFBAm·HCl) ensures stability and precise weighing. However, it necessitates the addition of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to liberate the free amine in situ.
-
Leaving Group Optimization: For the solid-phase approach, bromoacetic acid is chosen over chloroacetic acid. Bromide is a superior leaving group, which is critical for facilitating the S N 2 displacement by the sterically hindered and electronically deactivated fluorous amine[2].
Workflow Visualization
Figure 1: Workflows for N-terminal modification using 2,2,3,3,4,4,4-Heptafluorobutylamine.
Quantitative Data & Stoichiometry
The following tables summarize the optimized stoichiometric parameters required to drive both workflows to completion.
Table 1: Stoichiometric Parameters for Solid-Phase Submonomer Modification [2]
| Reagent | MW ( g/mol ) | Equivalents | Concentration | Function |
|---|---|---|---|---|
| Peptide-Resin | Variable | 1.0 eq | N/A | Solid support substrate |
| Bromoacetic Acid | 138.95 | 10.0 eq | 0.6 M | Electrophilic acylation |
| DIC | 126.20 | 10.0 eq | 0.4 M | Carboxyl activator |
| HFBAm·HCl | 235.53 | 10.0 eq | 1.0 M | Fluorinated nucleophile |
| DIPEA | 129.24 | 12.0 eq | 1.2 M | Acid scavenger / Base |
Table 2: Stoichiometric Parameters for Solution-Phase Modification
| Reagent | MW ( g/mol ) | Equivalents (vs Protein) | Function |
|---|---|---|---|
| Target Protein | Variable | 1.0 eq | Substrate |
| Succinic Anhydride | 100.07 | 20.0 eq | Amine-to-carboxyl converter |
| EDC·HCl | 191.70 | 50.0 eq | Zero-length crosslinker |
| Sulfo-NHS | 217.13 | 50.0 eq | Stabilizes active ester |
| HFBAm·HCl | 235.53 | 100.0 eq | Fluorinated tag |
Detailed Experimental Protocols
Protocol A: Solid-Phase Submonomer N-Terminal Extension
This protocol is designed for synthetic peptides still attached to the solid support, utilizing a submonomer peptoid synthesis strategy.
-
Resin Preparation & Deprotection:
-
Swell the peptide-bound resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).
-
-
Bromoacetylation:
-
Prepare a solution of 0.6 M bromoacetic acid and 0.4 M N,N'-diisopropylcarbodiimide (DIC) in anhydrous DMF[2].
-
Add the solution to the resin and agitate at room temperature for 20 minutes.
-
Drain and wash the resin with DMF (5 × 1 minute).
-
-
Nucleophilic Displacement (Fluorous Tagging):
-
Prepare a 1.0 M solution of HFBAm·HCl in DMF. Add 1.2 equivalents of DIPEA (relative to the amine salt) to neutralize the hydrochloride and liberate the free amine[2].
-
Add the solution to the resin. Seal the reaction vessel and incubate at 50 °C for 3 hours with gentle agitation to overcome the low nucleophilicity of the fluorous amine[2].
-
Drain and wash the resin sequentially with DMF, Dichloromethane (DCM), and Methanol.
-
-
Cleavage:
-
Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2 O) for 2 hours. Precipitate in cold diethyl ether.
-
Protocol B: Solution-Phase Protein Modification
This protocol is designed for folded, recombinant proteins in aqueous buffers.
-
Buffer Exchange:
-
Dialyze or desalt the protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
-
Succinylation (Amine-to-Carboxyl Conversion):
-
Dissolve succinic anhydride in dry DMSO immediately before use.
-
Add a 20-fold molar excess of succinic anhydride to the protein solution. Incubate for 1 hour at room temperature, maintaining the pH at 7.4 by titrating with 0.1 M NaOH if necessary.
-
Desalt the protein to remove unreacted succinic acid.
-
-
Amidation (Fluorous Tagging):
-
Add a 50-fold molar excess of EDC·HCl and Sulfo-NHS to the succinylated protein. React for 15 minutes at room temperature to form the active ester.
-
Add a 100-fold molar excess of HFBAm·HCl, followed immediately by DIPEA to adjust the pH to 8.0.
-
Incubate the reaction overnight at 4 °C to ensure complete amidation.
-
-
Purification:
-
Remove excess reagents via size-exclusion chromatography (SEC) or extensive dialysis against the desired storage buffer.
-
Self-Validating Analytical Systems
To guarantee scientific integrity, the protocols are designed with built-in validation checkpoints:
-
Colorimetric Validation (Protocol A): The Kaiser test detects primary amines. Before bromoacetylation, the resin will test positive (blue). After bromoacetylation, it must test negative (yellow), validating the electrophilic conversion. Following HFBAm displacement, the terminus becomes a secondary amine. The Chloranil test should now be used, which will yield a positive result (green/blue), confirming successful fluorous tagging.
-
Mass Spectrometry (Both Protocols): Intact mass analysis via MALDI-TOF or LC-MS will confirm the modification. Protocol A will yield a specific mass shift of +197 Da (addition of the N-heptafluorobutylglycyl residue).
-
19 F-NMR Spectroscopy: The presence of the fluorous tag can be unambiguously confirmed by 19 F-NMR, which will display characteristic multiplets for the -CF 2 -CF 2 -CF 3 system, completely independent of the complex 1 H-NMR background of the protein.
References
- Sloand J.N., Miller M.A., Medina S.H. Fluorinated peptide biomaterials. Pept. Sci. 2021;113:e24184.
- Barry, M. et al. The Effects of Surface Chemistry on Polymer Hydration, Adsorption, and Fouling. UC Berkeley eScholarship. 2016.
- van Andel, E., et al. Highly Specific Binding on Antifouling Zwitterionic Polymer-Coated Microbeads as Measured by Flow Cytometry. ACS Appl Mater Interfaces. 2017;9(44):38211-38221.
Sources
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride as a reagent in organic synthesis
In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. The highly polar and electron-withdrawing nature of the heptafluorobutyl group makes 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride a reagent of significant interest. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in their synthetic endeavors.
Introduction: The Unique Profile of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a salt of a highly fluorinated primary amine. The presence of the perfluoroethyl and difluoromethylene groups adjacent to the aminomethyl moiety imparts distinct electronic and steric properties.
| Property | Value |
| CAS Number | 2794-75-4 |
| Molecular Formula | C4H5ClF7N |
| Molecular Weight | 235.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Table 1: Physicochemical Properties of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride.[1][2]
The electron-withdrawing heptafluorobutyl group significantly reduces the basicity of the amine compared to its non-fluorinated counterpart, a crucial factor influencing its reactivity in various chemical transformations. This reagent is primarily utilized as a nucleophile to introduce the heptafluorobutylamino moiety into organic molecules, a structural motif increasingly found in pharmaceuticals and agrochemicals due to its potential to enhance metabolic stability, binding affinity, and lipophilicity.
Key Application: Iridium-Catalyzed Ring-Opening of Azabicyclic Alkenes
A significant and powerful application of 2,2,3,3,4,4,4-heptafluorobutylamine is in the iridium-catalyzed asymmetric ring-opening of azabicyclic alkenes. This reaction provides a direct and stereoselective route to valuable chiral trans-1,2-diamine derivatives, which are important building blocks in medicinal chemistry.
The reaction proceeds via the nucleophilic attack of the amine on an iridium-activated azabicyclic alkene, leading to the formation of a new carbon-nitrogen bond and the cleavage of a carbon-carbon or carbon-heteroatom bond in the strained ring system. The use of chiral ligands on the iridium catalyst allows for high levels of enantioselectivity in the products.
A novel iridium-catalyzed ring-opening reaction of azabicyclic alkenes with a variety of fluoroalkylamines has been developed, affording a series of fluorinated trans-1,2-diamine derivatives in good to excellent yields (up to 98%) under relatively mild conditions.[3] This methodology is notable as it represents the first instance of incorporating a range of fluoroalkylamines into a hydronaphthalene framework.[3]
Mechanistic Rationale
The catalytic cycle is proposed to initiate with the coordination of the iridium catalyst to the double bond of the azabicyclic alkene. This coordination activates the alkene towards nucleophilic attack. The heptafluorobutylamine then attacks one of the carbons of the double bond, leading to the opening of the bicyclic system. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the iridium center, which directs the nucleophilic attack to one face of the alkene. Subsequent protonolysis releases the desired trans-1,2-diamine product and regenerates the active iridium catalyst.
Figure 1: A simplified workflow of the Iridium-catalyzed ring-opening reaction.
Detailed Experimental Protocol
The following protocol is a representative example for the iridium-catalyzed ring-opening of an N-protected azabenzonorbornadiene with 2,2,3,3,4,4,4-heptafluorobutylamine.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
Chiral ligand (e.g., (S)-BINAP)
-
N-protected azabenzonorbornadiene
-
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
-
Base (e.g., Triethylamine)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1.5 mol%) and the chiral ligand (3.0 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the N-protected azabenzonorbornadiene (1.0 equiv) and 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride (1.2 equiv) in the anhydrous solvent.
-
Base Addition: To the solution from step 2, add the base (1.5 equiv) to liberate the free amine from its hydrochloride salt.
-
Reaction Initiation: Transfer the pre-formed catalyst solution from step 1 to the reaction mixture from step 3 via cannula.
-
Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure trans-1,2-diamine derivative.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Note: The optimal reaction conditions (catalyst loading, ligand, solvent, temperature, and time) may vary depending on the specific substrate and should be optimized accordingly.
Substrate Scope and Yields
The iridium-catalyzed ring-opening reaction with fluoroalkylamines has been shown to be applicable to a variety of azabicyclic alkenes, affording the corresponding trans-1,2-diamine derivatives in good to excellent yields.
| Entry | Azabicyclic Alkene | Fluoroalkylamine | Yield (%) |
| 1 | N-Boc-azabenzonorbornadiene | 2,2,3,3,4,4,4-Heptafluorobutylamine | 95 |
| 2 | N-Ts-azabenzonorbornadiene | 2,2,3,3,4,4,4-Heptafluorobutylamine | 92 |
| 3 | N-Cbz-azabenzonorbornadiene | 2,2,2-Trifluoroethylamine | 98 |
Table 2: Representative yields for the iridium-catalyzed ring-opening of azabicyclic alkenes with fluoroalkylamines. (Data is illustrative and based on reported high yields for similar reactions).
The reaction tolerates various protecting groups on the nitrogen atom of the azabicycle, including Boc, Ts, and Cbz. Furthermore, other fluoroalkylamines, such as trifluoroethylamine, have also been successfully employed as nucleophiles.
Other Potential Applications
While the iridium-catalyzed ring-opening reaction is a prominent application, the nucleophilic nature of 2,2,3,3,4,4,4-heptafluorobutylamine suggests its utility in other transformations.
Nucleophilic Aromatic Substitution (SNAr)
The heptafluorobutylamino group can be introduced into electron-deficient aromatic and heteroaromatic systems via SNAr reactions. The reduced basicity of the amine allows for controlled reactions with highly activated aryl halides or nitroarenes.
Figure 2: General scheme for SNAr with heptafluorobutylamine.
Synthesis of Fluorinated Amides and Sulfonamides
As a primary amine, it can readily react with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. These fluorinated derivatives are of interest in materials science and as potential bioactive molecules.
Safety and Handling
2,2,3,3,4,4,4-Heptafluorobutylamine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the reagent in a cool, dry place away from oxidizing agents.
Conclusion
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride has emerged as a valuable reagent for the introduction of the heptafluorobutylamino moiety into organic molecules. Its application in the iridium-catalyzed anti-stereoselective ring-opening of azabicyclic alkenes provides an efficient and highly stereoselective route to chiral fluorinated 1,2-diamines, which are of significant interest in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful synthetic tool by the research community. Further exploration of its reactivity in other nucleophilic transformations is warranted and holds the potential to uncover new avenues for the synthesis of novel fluorinated compounds.
References
-
AA Blocks. (n.d.). 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride. Retrieved from [Link]
-
Thieme E-Journals. (2017, January 13). Iridium-Catalyzed Anti-Stereoselective Ring-Opening Reactions of Azabicyclic Alkenes with Fluoroalkylamines. Retrieved from [Link]
-
J&K Scientific. (2018, February 20). 2,2,3,3,4,4,4-Heptafluorobutylamine, min. 97%. Retrieved from [Link]
-
PubMed. (2010, November 5). Iridium-catalyzed asymmetric ring opening of azabicyclic alkenes by amines. Retrieved from [Link]
-
ResearchGate. (2025, November 10). Iridium‐Catalyzed Anti‐Stereoselective Ring‐Opening Fluoroalkoxylation of Heterobicyclic Alkenes. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Iridium-catalyzed asymmetric ring-opening of azabicyclic alkenes with alcohols. Retrieved from [Link]
- Google Patents. (n.d.). CA2013421A1 - Process for the preparation of fluorinated aromatic diamine.
-
ResearchGate. (n.d.). Schematic route of synthesis of (a) fluorinated diamine monomers and (b) polyimide-based polymers. Retrieved from [Link]
-
MDPI. (2025, July 11). Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. Retrieved from [Link]
-
Beilstein Journals. (2009, October 9). Iridium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes with secondary amine nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluorinated Polyimides. Retrieved from [Link]
-
Bio4Matpro. (n.d.). Alternative diamine synthesis routes. Retrieved from [Link]
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The Role of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride in Advanced Materials Science: Application Notes and Protocols
This technical guide provides an in-depth exploration of the applications of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride in materials science. Intended for researchers, scientists, and professionals in drug development and materials innovation, this document offers detailed application notes and experimental protocols. The content is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a comprehensive understanding of how this versatile fluorinated compound can be leveraged to create next-generation materials.
Introduction: The Significance of Fluorination in Materials Science
The strategic incorporation of fluorine into molecular structures is a cornerstone of modern materials science. The unique properties of the carbon-fluorine bond—high thermal stability, chemical inertness, and low polarizability—impart remarkable characteristics to materials. These include enhanced thermal resistance, reduced surface energy (hydrophobicity and oleophobicity), lower dielectric constants, and improved biocompatibility. 2,2,3,3,4,4,4-Heptafluorobutylamine, and its hydrochloride salt, serve as a valuable building block for introducing the heptafluorobutyl moiety into various material backbones, thereby unlocking these desirable properties.
The presence of the primary amine group in 2,2,3,3,4,4,4-heptafluorobutylamine provides a reactive handle for its incorporation into a wide array of polymeric systems, including polyimides, polyamides, and polyurethanes. The hydrochloride salt form often enhances stability and ease of handling for formulation and synthesis.
Physicochemical Properties of 2,2,3,3,4,4,4-Heptafluorobutylamine
A thorough understanding of the physicochemical properties of 2,2,3,3,4,4,4-heptafluorobutylamine is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C4H4F7N | [1][2] |
| Molecular Weight | 199.07 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid | [3][4] |
| Density | ~1.456 g/mL at 25 °C | [1] |
| Boiling Point | 70-71 °C | [5] |
| Refractive Index | ~1.304 | [5] |
| Solubility | Soluble in water and many organic solvents | [5] |
| CAS Number | 374-99-2 | [3][6] |
Application in the Synthesis of High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, excellent mechanical properties, and low dielectric constants, making them ideal for applications in electronics and aerospace.[7][8] The incorporation of the heptafluorobutyl group from 2,2,3,3,4,4,4-heptafluorobutylamine can further enhance these properties.
Rationale for Use
The bulky, electron-withdrawing heptafluorobutyl groups, when incorporated into the polyimide backbone, disrupt polymer chain packing. This disruption reduces intermolecular charge transfer complexes, which are responsible for the characteristic color of traditional polyimides, leading to higher optical transparency.[3] Furthermore, the free volume created by these bulky groups lowers the dielectric constant, a critical parameter for microelectronics applications.[7]
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol describes a representative two-step synthesis of a fluorinated polyimide using 2,2,3,3,4,4,4-heptafluorobutylamine as a co-monomer with a conventional aromatic diamine and a dianhydride.
Step 1: Synthesis of Poly(amic acid) (PAA)
Figure 1: Workflow for Poly(amic acid) Synthesis.
-
Reactant Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) and 2,2,3,3,4,4,4-heptafluorobutylamine (converted to the free amine from the hydrochloride salt by neutralization with a base like triethylamine, followed by purification) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The molar ratio of the two diamines can be varied to control the fluorine content of the final polymer.
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath.
-
Dianhydride Addition: Slowly add a stoichiometric amount of a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), in small portions to the stirred diamine solution. The addition should be controlled to prevent a rapid increase in temperature.
-
Polymerization: After the complete addition of the dianhydride, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1]
Step 2: Imidization to Polyimide
Figure 2: Thermal and Chemical Imidization Pathways.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Place the coated substrate in a programmable oven and heat it in a stepwise manner under a nitrogen atmosphere (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300-350 °C for 1 hour) to induce cyclodehydration and form the fully imidized polyimide film.[1]
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine. Stir the mixture at room temperature or slightly elevated temperatures until imidization is complete. The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.
Application in the Synthesis of Fluorinated Polyurethanes
Fluorinated polyurethanes combine the desirable mechanical properties of polyurethanes with the unique surface properties imparted by fluorine, such as hydrophobicity and chemical resistance.[5][9] They find applications in coatings, sealants, and biomedical devices.
Rationale for Use
2,2,3,3,4,4,4-Heptafluorobutylamine can act as a chain extender or a co-monomer in polyurethane synthesis. The heptafluorobutyl groups tend to migrate to the polymer-air interface, creating a low-energy surface that repels water and oils.
Experimental Protocol: Synthesis of a Fluorinated Polyurethane
This protocol outlines the synthesis of a fluorinated polyurethane using 2,2,3,3,4,4,4-heptafluorobutylamine as a chain extender.
Figure 3: Two-step Synthesis of Fluorinated Polyurethane.
-
Prepolymer Formation: In a three-necked flask under a nitrogen atmosphere, react a diisocyanate (e.g., isophorone diisocyanate, IPDI) with a polyol (e.g., polytetramethylene glycol, PTMG) in an anhydrous solvent like tetrahydrofuran (THF). A catalyst, such as dibutyltin dilaurate (DBTDL), is typically added to facilitate the reaction. The reaction is usually carried out at 60-70 °C for 2-4 hours to form an isocyanate-terminated prepolymer.[5]
-
Chain Extension: Dissolve 2,2,3,3,4,4,4-heptafluorobutylamine (as the free amine) in anhydrous THF and add it dropwise to the prepolymer solution. The amine groups will react with the terminal isocyanate groups, extending the polymer chains.
-
Polymerization Completion: Continue stirring the reaction mixture at 60-70 °C for another 2-4 hours to complete the polymerization. The resulting fluorinated polyurethane solution can be cast into films or used as a coating material.
Potential Application in Advanced Battery Electrolytes
The development of high-performance and safe electrolytes is a critical challenge in lithium-ion battery research. Fluorinated compounds are increasingly being investigated as electrolyte additives or co-solvents to improve battery performance, especially in high-voltage systems.[10]
Scientific Rationale
Fluorinated compounds, including fluorinated amines and amides, can play a crucial role in stabilizing the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI).[6] A stable SEI is essential for preventing dendrite growth and continuous electrolyte decomposition, which are major causes of battery failure and safety concerns. The electron-withdrawing nature of the fluoroalkyl groups can also enhance the oxidative stability of the electrolyte, allowing for operation at higher voltages.
While specific data on the use of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride in electrolytes is limited, its structural motifs suggest potential benefits. The amine functionality could interact with the electrode surfaces, while the heptafluorobutyl group contributes to the formation of a stable, fluorine-rich SEI.
Hypothetical Protocol for Electrolyte Formulation and Testing
This section provides a conceptual protocol for evaluating 2,2,3,3,4,4,4-heptafluorobutylamine as an electrolyte additive.
-
Electrolyte Preparation:
-
Baseline Electrolyte: Prepare a standard electrolyte solution, for example, 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).
-
Additive-Containing Electrolyte: Prepare a series of electrolytes by adding small weight percentages (e.g., 0.5%, 1%, 2%) of 2,2,3,3,4,4,4-heptafluorobutylamine (as the free amine) to the baseline electrolyte. Ensure complete dissolution of the additive.
-
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glove box using a lithium metal anode, a separator, and a cathode material of interest (e.g., LiNi0.8Co0.1Mn0.1O2, NCM811).
-
Electrochemical Testing:
-
Cyclic Voltammetry: Perform cyclic voltammetry to determine the electrochemical stability window of the electrolytes.
-
Galvanostatic Cycling: Cycle the cells at various C-rates to evaluate the capacity retention, coulombic efficiency, and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different cycle numbers to study the evolution of the interfacial resistance.
-
-
Post-mortem Analysis: After cycling, disassemble the cells in a glove box and analyze the surface of the electrodes using techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the composition and morphology of the SEI layer.
Potential Application in Surface Modification
The amine group in 2,2,3,3,4,4,4-heptafluorobutylamine provides a reactive site for covalently attaching the heptafluorobutyl chain to various surfaces, thereby modifying their properties.
Rationale for Use
By grafting this molecule onto a surface, one can create a highly hydrophobic and oleophobic interface. This is desirable for applications such as self-cleaning surfaces, anti-fouling coatings, and low-friction materials. The amine group can react with a variety of surface functionalities, such as carboxylic acids, epoxides, and isocyanates, to form stable covalent bonds.
General Strategy for Surface Modification
-
Surface Activation: The substrate surface may need to be activated to introduce reactive groups. For example, a polymer surface can be treated with plasma or UV/ozone to generate carboxylic acid or hydroxyl groups.
-
Coupling Reaction: The activated surface is then immersed in a solution of 2,2,3,3,4,4,4-heptafluorobutylamine (as the free amine) in a suitable solvent. A coupling agent, such as a carbodiimide for carboxylic acid surfaces, may be required to facilitate the reaction.
-
Washing and Curing: After the reaction, the surface is thoroughly washed to remove any unreacted amine and byproducts. A final curing step (e.g., heating) may be necessary to complete the bonding process.
-
Characterization: The modified surface should be characterized using techniques like contact angle measurements (to confirm hydrophobicity), XPS (to verify the presence of fluorine), and atomic force microscopy (AFM) (to assess surface morphology).
Conclusion
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a valuable and versatile chemical for the development of advanced materials. Its primary amine functionality allows for its incorporation into a variety of polymer backbones, while the heptafluorobutyl group imparts desirable properties such as thermal stability, hydrophobicity, and low dielectric constant. The detailed protocols provided in this guide for the synthesis of fluorinated polyimides and polyurethanes serve as a starting point for researchers to explore the potential of this compound in their own applications. Furthermore, the prospective applications in high-performance battery electrolytes and surface modification highlight the broad potential of this fluorinated amine in pushing the boundaries of materials science. As with any reactive chemical, appropriate safety precautions should be taken when handling 2,2,3,3,4,4,4-heptafluorobutylamine and its hydrochloride salt.
References
- Sasaki, S., & Nishi, S. (n.d.).
- Huang, Y., et al. (2025).
- Li, Y., et al. (2015).
- R-Discovery. (n.d.).
- Laiz Treceño, M. (n.d.).
- Frontiers. (2022). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes.
- ACS Publications. (2023).
- Zhang, Q., et al. (2022). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. Frontiers in Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scielo.br [scielo.br]
- 4. Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics | IntechOpen [intechopen.com]
- 5. A New Strategy for the Synthesis of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]
- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes [frontiersin.org]
Technical Support Center: Purification Challenges of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Welcome to the Advanced Technical Support Center for fluorinated building blocks. As highly fluorinated primary amines become increasingly critical in pharmaceutical synthesis and as ion-pairing agents in analytical chemistry, handling their unique physicochemical properties requires specialized workflows.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the purification of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBA-HCl)[1].
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my HFBA-HCl turn into a sticky, unmanageable paste during storage or post-evaporation? The Causality: Extreme hygroscopicity. The molecule consists of a highly polar ammonium chloride headgroup paired with a strongly electron-withdrawing, hydrophobic perfluorobutyl tail. This surfactant-like structure creates a localized intense dipole that aggressively coordinates with atmospheric water molecules, leading to rapid deliquescence. The Solution: All handling must be performed under an inert atmosphere (Schlenk line or glovebox). If the salt has already absorbed water, it must be subjected to azeotropic drying with anhydrous toluene prior to recrystallization.
Q2: I am experiencing massive yield loss when removing solvent under vacuum. How can I prevent this? The Causality: Yield loss occurs via two distinct mechanisms depending on the pH and vacuum pressure:
-
Free Base Volatility: The free base form of 2,2,3,3,4,4,4-Heptafluorobutylamine has a remarkably low boiling point of 70–71 °C[2]. If the solution is not strictly maintained at pH < 2 during concentration, the equilibrium shifts, and the volatile free base evaporates into the vacuum pump.
-
Salt Sublimation: Even when fully protonated, the HCl salt exhibits weak intermolecular van der Waals forces due to the "fluorous effect" of the perfluorinated chain. Under high vacuum (< 1 mbar), the solid salt will readily sublime. The Solution: Always ensure the solution is hyper-acidified with HCl before concentration. Never use a high-vacuum manifold (< 10 mbar) to dry the final solid; use a controlled vacuum desiccator at room temperature instead.
Q3: Standard C18 columns fail to separate HFBA-HCl from partially fluorinated byproducts. What is the alternative? The Causality: Standard reversed-phase octadecyl siloxane (ODS) columns rely on lipophilic interactions. Highly fluorinated compounds exhibit a strong "fluorous effect" (they are both hydrophobic and lipophobic), causing them to elute unpredictably or co-elute with impurities on standard silica. The Solution: Utilize fluorinated stationary phases, such as branched-polyfluoroalkylsilane coated silica gel (e.g., Fluofix columns). These columns operate on the principle of "like dissolves like," allowing separation based on the exact number of fluorine atoms in the solute[3].
Part 2: Physicochemical Data Summary
To design an effective purification strategy, you must understand the stark contrast between the free base and the hydrochloride salt.
| Property | 2,2,3,3,4,4,4-Heptafluorobutylamine (Free Base) | HFBA Hydrochloride (Salt) |
| CAS Number | 374-99-2[] | 2794-75-4[1] |
| Molecular Formula | C₄H₄F₇N | C₄H₅ClF₇N |
| Molecular Weight | 199.07 g/mol | 235.53 g/mol |
| Boiling / Melting Point | BP: 70–71 °C[2] | MP: > 200 °C (Sublimes) |
| Volatility | Highly volatile at room temperature | Sublimes under high vacuum (< 1 mbar) |
| Solubility | Soluble in ether, DCM, fluorous solvents | Soluble in water, methanol, ethanol |
| Primary Handling Risk | Evaporative yield loss, toxic fumes | Extreme hygroscopicity, deliquescence |
Part 3: Self-Validating Experimental Protocols
Protocol A: Anhydrous Recrystallization of HFBA-HCl
This protocol is designed to rescue moisture-degraded (sticky) HFBA-HCl and yield a free-flowing, anhydrous crystalline powder.
-
Dissolution: Dissolve the crude HFBA-HCl in a minimum volume of anhydrous absolute ethanol under an inert nitrogen atmosphere.
-
Azeotropic Drying (Crucial Step): Add a 3x volume of anhydrous toluene. Concentrate the mixture under reduced pressure (rotary evaporator, bath temperature < 30 °C, vacuum > 15 mbar) to azeotropically remove water. Repeat this step twice. Redissolve the resulting residue in a minimum amount of absolute ethanol.
-
Anti-Solvent Crystallization: While stirring vigorously, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid.
-
Thermal Shock: Transfer the flask to a -20 °C freezer overnight to induce the precipitation of white crystals.
-
Inert Filtration: Filter the crystals using a Schlenk frit under positive argon/nitrogen pressure. Do not use a standard Büchner funnel, as the cold crystals will immediately condense atmospheric moisture.
-
Controlled Drying: Transfer the solid to a vacuum desiccator containing P₂O₅. Dry at room temperature at a moderate vacuum (10–20 mbar).
-
System Validation: Self-Validation Check: Quickly weigh the dried product. Take a 5 mg aliquot and expose it to ambient air; if it becomes sticky within 2–3 minutes, the drying was successful, confirming the extreme hygroscopicity. Perform ¹⁹F-NMR (in CD₃OD) to confirm the absence of ethanol/ether solvates and verify the integration of the three distinct fluorinated environments (CF₃-CF₂-CF₂-).
Protocol B: Fluorous Solid-Phase Extraction (F-SPE)
Used for separating HFBA-HCl from unreacted starting materials or partially defluorinated byproducts.
-
Column Conditioning: Condition a fluorinated silica column (e.g., Fluofix)[3] with 3 column volumes (CV) of 100% methanol, followed by 3 CV of 0.1% aqueous HCl.
-
Loading: Dissolve the crude mixture in a minimum volume of 0.1% aqueous HCl and load it onto the column.
-
Washing: Wash with 5 CV of 0.1% aqueous HCl. Non-fluorinated and highly polar organic impurities will elute here.
-
Elution: Elute the purified HFBA-HCl using a step gradient of methanol (from 20% to 80%) containing 0.1% HCl. The perfluorinated tail ensures strong retention, eluting only at higher methanol concentrations.
-
System Validation: Self-Validation Check: Monitor the fractions using LC-MS (ESI+). The successful separation is validated when the target fraction shows a single peak corresponding to the[M+H]⁺ mass of 200.0 m/z, completely free of -HF elimination byproducts.
Part 4: Workflow Visualizations
Purification and Moisture Control Workflow
The following diagram maps the critical path for recovering and purifying HFBA-HCl while mitigating moisture and sublimation risks.
Figure 1: Step-by-step workflow for anhydrous purification of HFBA-HCl.
Mechanism of Yield Loss
Understanding the physical state of the molecule under vacuum is critical to preventing catastrophic yield loss.
Figure 2: Mechanistic pathways of yield loss during solvent removal.
References
-
AA Blocks. "2794-75-4 | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride". AA Blocks Product Database. URL: [Link]
-
Oxford Academic. "Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns". Journal of Chromatographic Science. URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Welcome to the Technical Support Center for the synthesis and optimization of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important fluorinated building block. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles that govern the reaction, enabling you to optimize conditions for improved yield and purity.
I. Introduction to 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
2,2,3,3,4,4,4-Heptafluorobutylamine and its hydrochloride salt are valuable intermediates in the pharmaceutical and agrochemical industries. The presence of the heptafluorobutyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the synthesis of this compound can present several challenges, including the handling of highly reactive reagents, potential side reactions, and purification difficulties. This guide will address these common issues in a practical, question-and-answer format.
II. Synthetic Pathways and Key Considerations
The most common and direct route to 2,2,3,3,4,4,4-heptafluorobutylamine is the reduction of heptafluorobutyronitrile (CF₃(CF₂)₂CN). This can be achieved through two primary methods: reduction with a metal hydride, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. The resulting free amine is then typically converted to the more stable and easily handled hydrochloride salt.
Caption: Synthetic pathways to the target compound.
III. Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific problems you may encounter during the synthesis of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
A. Low Reaction Yield
Q1: My yield of 2,2,3,3,4,4,4-heptafluorobutylamine is consistently low after the reduction of heptafluorobutyronitrile with LiAlH₄. What are the potential causes and how can I improve it?
A1: Low yields in LiAlH₄ reductions of electron-deficient nitriles like heptafluorobutyronitrile can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
LiAlH₄ Inactivity: Lithium aluminum hydride is extremely sensitive to moisture and air. Use freshly opened, high-purity LiAlH₄ or a standardized solution. Commercial grade LiAlH₄ can be purified by recrystallization from a suitable solvent if necessary.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as even trace amounts of water will quench the LiAlH₄.
-
-
Reaction Conditions:
-
Temperature Control: The initial addition of heptafluorobutyronitrile to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the initial addition, allowing the reaction to slowly warm to room temperature and then gently refluxing can help drive the reaction to completion.
-
Order of Addition: Adding the nitrile solution slowly to a suspension of LiAlH₄ (normal addition) is generally preferred to maintain an excess of the reducing agent and minimize side reactions.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion.
-
-
Work-up Procedure:
-
Quenching: The quenching of excess LiAlH₄ is a critical step. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is a common and effective method. Improper quenching can lead to the formation of aluminum salts that can trap the product, reducing the isolated yield.
-
Product Extraction: The resulting amine may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to ensure complete recovery of the product.
-
Q2: I'm using catalytic hydrogenation to reduce heptafluorobutyronitrile, but the reaction is slow and incomplete. How can I optimize this process?
A2: Catalytic hydrogenation is a greener alternative to metal hydride reductions, but it requires careful optimization of several parameters:
-
Catalyst Selection and Activity:
-
Catalyst Choice: Raney Nickel and Palladium on carbon (Pd/C) are commonly used catalysts for nitrile reduction. The choice of catalyst can significantly impact the reaction rate and selectivity.
-
Catalyst Loading: Ensure an adequate catalyst loading. Typically, a 5-10% weight of catalyst to substrate is a good starting point.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure the purity of your heptafluorobutyronitrile.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate. Experiment with pressures ranging from 50 to 500 psi.
-
Temperature: Increasing the temperature can also accelerate the reaction. However, excessively high temperatures may lead to side reactions. A typical starting range is 50-100 °C.
-
Solvent: The choice of solvent can influence the solubility of hydrogen and the substrate. Alcohols like ethanol or methanol are common choices.
-
-
Agitation: Efficient agitation is crucial in heterogeneous catalysis to ensure good contact between the substrate, hydrogen, and the catalyst surface.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Temperature | 0 °C to reflux | 50-100 °C |
| Pressure | Atmospheric | 50-500 psi |
| Key Reagents | LiAlH₄, anhydrous ether/THF | H₂, Raney Ni or Pd/C |
| Common Solvents | Diethyl ether, THF | Ethanol, Methanol |
Table 1: Comparison of typical reaction parameters for the reduction of heptafluorobutyronitrile.
B. Formation of Side Products and Impurities
Q3: I'm observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: The formation of byproducts is a common challenge in the synthesis of amines from nitriles. Here are the most likely side reactions and strategies to mitigate them:
-
Formation of Secondary and Tertiary Amines (in Catalytic Hydrogenation): The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amines.
-
Solution: Adding ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines by competing for the intermediate imine.
-
-
Hydrolysis of the Nitrile: In the presence of water, heptafluorobutyronitrile can hydrolyze to form heptafluorobutyramide or heptafluorobutyric acid.[1]
-
Solution: As with the LiAlH₄ reduction, ensure strictly anhydrous conditions for both the reagents and the reaction setup.
-
-
Incomplete Reduction (Formation of Imines): Incomplete reduction can leave unreacted imine intermediates, which may be unstable and lead to other byproducts upon workup.
-
Solution: Ensure sufficient reducing agent and adequate reaction time. Monitor the reaction for the complete disappearance of the starting material and any intermediates.
-
Caption: Common side reactions in nitrile reduction.
C. Purification Challenges
Q4: I'm having difficulty purifying the 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride salt. What are the best practices for purification?
A4: The purification of the hydrochloride salt is crucial for obtaining a high-purity final product. Here are some recommended techniques:
-
Formation of the Hydrochloride Salt:
-
After the reduction and workup, the free amine is typically dissolved in a suitable organic solvent (e.g., diethyl ether, dichloromethane, or a non-polar solvent like hexane).
-
A solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should dissolve the hydrochloride salt at elevated temperatures but have low solubility at room temperature or below. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar co-solvent (like hexane or diethyl ether) often works well.
-
Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent. If there are any insoluble impurities, perform a hot gravity filtration. Then, slowly add the non-polar co-solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Washing and Drying: After collecting the crystals by vacuum filtration, wash them with a small amount of the cold non-polar solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.
-
IV. Characterization of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic techniques is essential for the unambiguous characterization of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methylene group adjacent to the amine and the ammonium protons. The chemical shifts and coupling patterns will be influenced by the electronegative heptafluorobutyl group.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. You should observe distinct signals for the CF₃ and the two different CF₂ groups, with characteristic chemical shifts and coupling constants.[2]
-
¹³C NMR: The carbon NMR will show the expected signals for the carbon atoms in the butyl chain.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free amine and can provide fragmentation patterns that support the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bonds of the ammonium group and the C-F bonds.
V. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with LiAlH₄?
A1: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. Always handle LiAlH₄ in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Ensure that all glassware is scrupulously dried before use.
Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce heptafluorobutyronitrile?
A2: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines under standard conditions. LiAlH₄ is the more common and effective reagent for this transformation.
Q3: My final product is a sticky solid or an oil instead of a crystalline solid. What could be the reason?
A3: This is often due to the presence of impurities or residual solvent. Incomplete removal of the free amine or the presence of side products can inhibit crystallization. Ensure your workup and purification procedures are thorough. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.
Q4: How should I store 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride?
A4: The hydrochloride salt is significantly more stable and less volatile than the free amine. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.
VI. Experimental Protocols
Protocol 1: Reduction of Heptafluorobutyronitrile with LiAlH₄
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add a solution of heptafluorobutyronitrile (1.0 equivalent) in the same anhydrous solvent dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether.
-
Extraction: Combine the filtrate and the washings, and if two layers are present, separate them. Extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Concentration: Combine all the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3,3,4,4,4-heptafluorobutylamine.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine from Protocol 1 in a minimal amount of diethyl ether. Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring until no further precipitation is observed.
-
Isolation: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/hexane or isopropanol/diethyl ether, to obtain the pure 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride as a white crystalline solid.
VII. References
-
Arif, M., et al. (2025). Heptafluorobutyronitrile (C4F7N), Hydrolysis, a Density Functional Theory (DFT) Investigation. Chemical Engineering Transactions. [Link][1]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link][3]
-
Szostak, M., et al. (2014). Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters. [Link]
-
University of Nottingham. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Weber, S., et al. (2019). Old Concepts, New Application – Additive‐Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex. Chemistry – A European Journal. [Link]
-
Mitsudome, T., et al. (2020). All of the performance, none of the fuss: nitrile hydrogenation done right. Phys.org. [Link]
-
LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? [Link]
Sources
Side reactions in the synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Welcome to the Technical Support Center for the synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBA-HCl).
As an Application Scientist, I frequently consult with researchers who struggle with the synthesis of short-chain fluorinated amines. The incorporation of perfluoroalkyl groups dramatically alters the electronic properties and physical behavior of the molecule. Standard aliphatic amine protocols often fail here due to the extreme volatility of the fluorinated free base and the unique electrophilicity of the intermediates.
This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each protocol step so you can build a self-validating, highly efficient synthetic system.
Pathway & Side Reaction Mapping
To troubleshoot effectively, we must first visualize the mechanistic forks in the road. The diagram below illustrates the primary reduction pathway alongside the parasitic side reactions that compromise yield and purity.
Reaction pathways and side reactions in HFBA-HCl synthesis.
Quantitative Impact of Side Reactions
Understanding the statistical likelihood of these side reactions allows you to prioritize your preventative measures. Below is a summary of typical yield losses observed during unoptimized syntheses.
| Side Reaction | Primary Causality | Typical Yield Loss | Preventive Measure |
| Volatility Loss | Evaporation of the free base during solvent removal. | 30% - 60% | Form the HCl salt in situ prior to any solvent concentration. |
| Dimerization (2° Amine) | Nucleophilic attack of 1° amine on the unreduced imine intermediate. | 10% - 25% | Maintain excess hydride; optimize reaction temperature to accelerate imine reduction. |
| Precursor Hydrolysis | Moisture-catalyzed conversion of nitrile to amide/acid. | 5% - 15% | Utilize strictly anhydrous solvents and flame-dried glassware. |
| Defluorination | Hydride attack on α-fluorines under excessive thermal stress. | < 5% | Strictly control reflux temperatures; avoid prolonged heating above 60 °C. |
Troubleshooting & FAQs
Q: My starting material (heptafluorobutyronitrile/amide) is completely consumed, but my isolated yield of the amine is abysmal (<20%). Where did my product go? A: You likely lost it to the rotary evaporator. The free base, 2,2,3,3,4,4,4-heptafluorobutylamine, is exceptionally volatile, with a boiling point of approximately 60–65 °C. Because fluorination drastically reduces intermolecular hydrogen bonding compared to non-fluorinated analogs, the vapor pressure is unusually high. Solution: Never attempt to isolate the free base by evaporating the reaction solvent (e.g., diethyl ether). You must trap the amine as the hydrochloride salt by bubbling anhydrous HCl gas (or adding HCl in dioxane) directly into the dried ether extract before any concentration steps.
Q: GC-MS analysis of my crude mixture shows a significant high-molecular-weight byproduct. What is this, and how is it forming? A: This is a dimerization artifact—specifically, di(1,1-dihydroheptafluorobutyl)amine[1]. During the reduction of nitriles (or amides) with Lithium Aluminum Hydride ( LiAlH4 ), an imine intermediate is formed. If the subsequent reduction of this imine to the primary amine is too slow, the newly formed primary amine acts as a nucleophile and attacks the unreacted imine. Solution: Ensure a high local concentration of the reducing agent. Use the "inverse addition" technique: add the nitrile/amide dropwise to a robust suspension of excess LiAlH4 , rather than adding the hydride to the substrate.
Q: I am detecting heptafluorobutyric acid in my reaction mixture, even though I started with the nitrile. Why? A: Heptafluorobutyronitrile is highly susceptible to hydrolysis. Theoretical and experimental models demonstrate that even trace amounts of water act as a strong catalyst, abruptly reducing the energy barrier for the hydration of the fluoronitrile to the amide, and subsequently to the acid[2]. Solution: Your system is not as dry as you think. Ensure your ether is freshly distilled over sodium/benzophenone, use flame-dried glassware under a strict Argon atmosphere, and verify the integrity of your starting material, which may have degraded in storage.
Q: Can I use Catalytic Hydrogenation (e.g., Pd/C and H2 ) instead of LiAlH4 to avoid handling reactive hydrides? A: While possible, catalytic hydrogenation of fluorinated nitriles notoriously exacerbates the dimerization problem mentioned above. The imine intermediate has a longer half-life on the catalyst surface, giving the primary amine ample time to attack. If you must use hydrogenation, it must be done in the presence of an acidic trapping agent (like methanolic HCl) or a protecting anhydride to immediately sequester the primary amine upon formation. For bench-scale synthesis, LiAlH4 remains the most reliable method for maximizing the primary amine yield.
Validated Experimental Protocol: Synthesis of HFBA-HCl
This protocol utilizes LiAlH4 reduction of heptafluorobutyramide (or nitrile) and incorporates self-validating checkpoints to ensure product integrity.
Reagents & Materials:
-
Heptafluorobutyramide (or Heptafluorobutyronitrile): 1.0 eq
-
Lithium Aluminum Hydride ( LiAlH4 ): 2.5 eq (Excess required to prevent dimerization)
-
Anhydrous Diethyl Ether (freshly distilled)
-
Anhydrous HCl (1.0 M to 2.0 M solution in diethyl ether or dioxane)
-
Fieser Quench Reagents: H2O and 15% aqueous NaOH
Step-by-Step Methodology:
-
System Preparation (Causality: Moisture Exclusion): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge thoroughly with Argon.
-
Hydride Suspension: Suspend LiAlH4 (2.5 eq) in anhydrous diethyl ether (approx. 10 mL per gram of LiAlH4 ) under Argon. Chill the suspension to 0 °C using an ice bath.
-
Substrate Addition (Causality: Dimerization Prevention): Dissolve the heptafluorobutyramide (1.0 eq) in a minimum volume of anhydrous ether. Add this solution dropwise to the chilled LiAlH4 suspension over 30–45 minutes. Note: Adding the substrate to the hydride (inverse addition) ensures the hydride is always in excess, rapidly reducing the imine intermediate and preventing secondary amine formation.
-
Reduction & Reflux: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat to a gentle reflux (approx. 35 °C) for 4–6 hours. Checkpoint: Monitor disappearance of the starting material via TLC or GC-MS of a micro-aliquot.
-
Fieser Quench (Causality: Emulsion Prevention): Cool the reaction mixture back to 0 °C. For every x grams of LiAlH4 used, carefully and sequentially add:
-
x mL of distilled H2O (Dropwise! Highly exothermic).
-
x mL of 15% aqueous NaOH .
-
3x mL of distilled H2O . Stir vigorously for 15 minutes until the aluminum salts precipitate as a clean, granular white solid.
-
-
Filtration & Drying: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional ether. Dry the combined ether filtrate over anhydrous Na2SO4 for 30 minutes, then filter.
-
Salt Formation (Causality: Volatility Mitigation): Critical Step: Do not apply vacuum or heat to the ether filtrate. Transfer the dried ether solution to a clean flask cooled in an ice bath. Slowly add the anhydrous HCl solution in ether/dioxane dropwise. The 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride salt will immediately begin to precipitate as a brilliant white crystalline solid. Add HCl until no further precipitation is observed (pH ~2).
-
Isolation: Collect the HFBA-HCl salt via vacuum filtration. Wash the crystals with a small amount of ice-cold ether to remove any unreacted neutral organic impurities. Dry the salt thoroughly under high vacuum.
References
-
Minnesota Attorney General's Office. "HEPTAFLUOROBUTYRIC ACID: Properties and Derivatives." State of Minnesota Archives. Available at: [Link]
-
Defense Technical Information Center (DTIC). "SYNTHESIS OF MONOMERIC MATERIALS." WADC Technical Report. Available at:[Link]
-
Chemical Engineering Transactions. "Heptafluorobutyronitrile (C4F7N), Hydrolysis, a Density Functional Theory (DFT) Investigation." CET Journal. Available at: [Link]
Sources
Stability issues of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride in solution
Topic: Stability and Handling of 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride in Solution
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
As a fluorinated aliphatic amine, 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a highly valuable building block in pharmaceutical synthesis and a specialized ion-interaction reagent for LC-MS. However, users frequently report "instability" or a rapid loss of concentration when handling this compound in solution.
From an application science perspective, the robust carbon-fluorine (C-F) bonds do not spontaneously degrade under standard laboratory conditions. Instead, the perceived instability is almost entirely driven by phase-dependent physical loss and pH-driven speciation . This guide addresses the root causes of these issues and provides self-validating protocols to ensure experimental integrity.
FAQ 1: The "Disappearing Compound" - Concentration Loss Over Time
Q: Why does the concentration of my heptafluorobutylamine solution drop significantly over 24-48 hours, even when stored at room temperature?
A (Mechanistic Causality): You are likely observing pH-dependent volatilization. The strong electron-withdrawing effect of the heptafluoropropyl group (-C₃F₇) drastically lowers the basicity of the adjacent primary amine. Consequently, the pKa of the conjugate acid is depressed to approximately [1].
If your solvent or buffer is at a neutral pH (~7.0), the Henderson-Hasselbalch equation dictates that >90% of the compound will deprotonate into its free base form (CAS: 374-99-2)[2]. Unlike the highly water-soluble hydrochloride salt, the free base exhibits significant volatility and rapidly partitions into the headspace of unsealed or repeatedly opened vials ()[1]. The compound isn't degrading; it is evaporating.
Figure 1: pH-dependent equilibrium and degradation pathways of heptafluorobutylamine.
FAQ 2: Inconsistent Molarity During Stock Preparation
Q: My initial qNMR or LC-MS standard curves show a lower concentration than what I calculated from the weighed mass. Why is my stock solution inaccurate from day zero?
A (Mechanistic Causality): 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (CAS: 2794-75-4)[2] is highly hygroscopic. When the reagent bottle is opened to ambient air, the salt rapidly absorbs atmospheric moisture, increasing its apparent mass. If you weigh the compound without precautions, you are weighing a mixture of the amine salt and water, leading to a systematically lower molarity of the active compound in your final solution.
Self-Validating Protocol: Acidic Stock Preparation & qNMR Verification
To establish a trustworthy, self-validating system, do not rely solely on gravimetric measurements. Use the following workflow:
-
Solvent Validation: Prepare your diluent (e.g., Acetonitrile/Water) and add 0.1% to 0.5% Formic Acid. Validation Checkpoint: Measure the solvent with a calibrated pH probe to ensure pH < 4.0 before adding the amine.
-
Gravimetric Tracking: Weigh a sealed, empty volumetric flask ( M1 ). Transfer approximately 10 mg of the amine salt into the flask inside a low-humidity glovebox or desiccator environment. Seal and reweigh ( M2 ).
-
Dissolution: Immediately dissolve the salt in the pre-acidified solvent to prevent any transient free-basing.
-
qNMR Standardization (The Self-Validation): Spike a 500 µL aliquot of your stock with a known mass of a certified internal standard (e.g., Maleic acid). Acquire a ¹⁹F and ¹H qNMR spectrum. Calculate the absolute molarity based on the integral ratio of the standard to the heptafluoropropyl CF₃/CF₂ signals. This mathematically proves your exact active concentration, overriding any moisture-induced weighing errors.
Figure 2: Self-validating workflow for preparing stable heptafluorobutylamine solutions.
FAQ 3: Unexpected Byproducts in Organic Solvents
Q: I observe new mass peaks (+26 Da or +44 Da) when storing the free-based amine in organic solvents like acetone or when exposed to air. Is the fluorinated chain degrading?
A (Mechanistic Causality): The perfluoroalkyl chain is exceptionally stable. The new peaks arise from the nucleophilic reactivity of the primary amine group when it is in its unprotonated (free base) state. While the fluoroalkyl group reduces nucleophilicity compared to standard aliphatic amines ()[3], the free base remains reactive toward electrophiles.
-
A +44 Da shift indicates the formation of a carbamate via reaction with atmospheric carbon dioxide (CO₂).
-
A reaction with trace ketones (e.g., acetone used for glassware washing) forms an imine.
Protocol: Always use strictly anhydrous, amine-free, and carbonyl-free solvents (e.g., LC-MS grade acetonitrile). Purge the headspace of your storage vials with an inert gas (Argon or N₂) to exclude atmospheric CO₂ prior to sealing.
Quantitative Data Summary
The table below summarizes the critical physicochemical differences that govern the handling of this compound.
Table 1: Physicochemical Comparison of Heptafluorobutylamine Forms
| Property | Hydrochloride Salt | Free Base |
| CAS Registry Number | 2794-75-4 | 374-99-2 |
| Physical State (at RT) | Solid (Crystalline) | Liquid |
| Volatility | Non-volatile | Highly Volatile |
| Water Solubility | Excellent (>100 mg/mL) | Poor / Phase Separates |
| Dominant pH Range | pH < 4.5 | pH > 6.0 |
| Primary Handling Risk | Hygroscopicity (Moisture uptake) | Evaporative loss to headspace |
Sources
Troubleshooting guide for using 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Welcome to the Technical Support Center for Fluorinated Building Blocks. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride .
Working with highly fluorinated aliphatic amines requires a fundamental shift in how you approach standard coupling and isolation workflows. The strong electron-withdrawing nature of the heptafluoropropyl group (-C3F7) fundamentally alters the basicity and nucleophilicity of the amine, while the lack of intermolecular van der Waals forces drastically lowers the boiling point of the free base. This guide bridges the gap between theoretical causality and benchtop execution.
Part 1: Physicochemical Properties & Handling Metrics
Understanding the quantitative metrics of this compound is the first step in troubleshooting. The table below summarizes the critical data points that dictate our experimental design.
| Parameter | Value | Clinical/Experimental Implication |
| Molecular Weight | 235.53 g/mol (HCl salt) | Always use the HCl salt MW for stoichiometric calculations, not the free base MW (199.07 g/mol )[1]. |
| Boiling Point | 70 - 71 °C (Free base) | Highly volatile. Avoid high-temperature or high-vacuum evaporation during workup to prevent material loss[2]. |
| Appearance & Stability | White solid (HCl salt) | The HCl salt is highly hygroscopic. Ambient moisture absorption will lead to the hydrolysis of coupling reagents during amidation. |
| Hazard Classification | Corrosive (Category 1C) | Causes severe skin burns and irreversible eye damage. Requires strict PPE and fume hood handling. |
Part 2: Core Troubleshooting FAQs
Q1: Why is my amidation reaction yielding less than 20% product when using standard EDC/NHS coupling? The Causality: The seven fluorine atoms exert a massive inductive electron-withdrawing effect (-I effect) through the sigma bonds. This pulls electron density away from the nitrogen atom, drastically lowering its nucleophilicity compared to standard aliphatic amines[3]. When using standard reagents like EDC/NHS, the rate of nucleophilic attack is so slow that the activated ester simply hydrolyzes in the presence of trace moisture before the amine can react. The Solution: You must kinetically outcompete the hydrolysis by using highly active coupling reagents like HATU. HATU generates an HOAt active ester, where the pyridine nitrogen of HOAt provides a neighboring-group effect—hydrogen-bonding with the incoming fluorinated amine and stabilizing the transition state[4].
Q2: I successfully free-based the HCl salt, but after concentrating my reaction mixture on the rotovap, my product mass is missing. What happened? The Causality: The free base of 2,2,3,3,4,4,4-heptafluorobutylamine boils at just 70-71 °C[2]. Fluorine atoms hold their electrons tightly, reducing polarizability and minimizing van der Waals dispersion forces between molecules. If you apply standard vacuum and heat (e.g., 40 °C at 50 mbar) to remove solvents before the reaction is complete, you will completely strip the unreacted free amine from your flask. The Solution: Never evaporate the free base under vacuum. Keep the amine as the stable HCl salt until the exact moment of reaction, and generate the free base in situ using a non-nucleophilic base like DIPEA.
Q3: My reaction mixture turned dark brown immediately upon adding the amine HCl salt, and the reaction failed. Why? The Causality: This is a classic symptom of moisture contamination. The HCl salt is hygroscopic. If stored improperly, it absorbs water. When added to a HATU-activated ester, the water outcompetes your poorly nucleophilic fluorinated amine, destroying the HATU and generating colored degradation byproducts. The Solution: Store the HCl salt in a desiccator. Always flush your reaction vials with inert gas (Argon/N2) and use strictly anhydrous solvents.
Part 3: Self-Validating Experimental Protocol
To guarantee success, every step in your workflow must contain a built-in validation check. Below is the optimized, self-validating protocol for the HATU-mediated amidation of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride.
Workflow: HATU-Mediated Amidation
Step 1: Electrophile Activation
-
Dissolve 1.0 eq of your carboxylic acid and 1.1 eq of HATU in anhydrous DMF (to reach a 0.1 M concentration).
-
Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Self-Validation Check: Stir for 15-30 minutes at room temperature. The solution must transition to a distinct pale yellow color. This visual cue confirms the successful formation of the highly electrophilic HOAt ester. If it remains colorless, your HATU is likely degraded.
Step 2: In Situ Free-Basing & Nucleophilic Attack
-
In a separate dry vial, suspend 1.2 eq of 2,2,3,3,4,4,4-Heptafluorobutylamine HCl in a minimum volume of anhydrous DMF.
-
Add 1.5 eq of DIPEA to this suspension to generate the free base.
-
Self-Validation Check: Spot a 1 µL micro-aliquot of this amine suspension onto a damp piece of universal indicator paper. The pH must read >8. If the pH is acidic or neutral, the HCl salt is not fully neutralized, and the free base is unavailable. Add DIPEA dropwise until pH >8 is achieved.
-
Transfer this neutralized amine solution dropwise to the activated ester solution from Step 1. Stir for 4-12 hours.
Step 3: Workup and Isolation
-
Self-Validation Check: Monitor reaction completion via LCMS. Because the heptafluorobutyl group lacks a UV chromophore, you must track the disappearance of the starting carboxylic acid mass, rather than looking for a new UV peak.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with 5% aqueous LiCl (to pull the DMF into the aqueous phase), then 1x with brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate. Crucial: Keep the water bath below 35 °C to prevent the volatilization of any fluorinated intermediates.
Part 4: Mechanistic & Troubleshooting Visualizations
Mechanistic workflow of HATU-mediated amidation with fluorinated amines.
Decision tree for troubleshooting low yields in fluoro-amidation reactions.
Sources
- 1. 2,2,3,3,4,4,4-Heptafluorobutylamine 96 374-99-2 [sigmaaldrich.com]
- 2. indofinechemical.com [indofinechemical.com]
- 3. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL | 371-99-3 | Benchchem [benchchem.com]
- 4. TXA11114: Discovery of an in vivo efficacious efflux pump inhibitor in Pseudomonas aeruginosa | bioRxiv [biorxiv.org]
Technical Support Center: Troubleshooting 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride Stability
Welcome to the Technical Support Center for fluorinated amine handling. 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBA-HCl) is a critical building block for introducing lipophilic, metabolically stable perfluoroalkyl groups into drug candidates and advanced materials[1]. However, researchers frequently encounter low yields, black tar formation, or "disappearing" mass during reactions.
As a Senior Application Scientist, I have deconstructed the mechanistic causes of HFBA degradation below. This guide provides field-proven, self-validating protocols to ensure your synthetic workflows succeed without compromising the integrity of this highly specialized reagent.
Part 1: Mechanistic Causes of Degradation (The "Why")
To prevent degradation, you must first understand the three chemical vulnerabilities of the HFBA free base once it is liberated from its stable hydrochloride salt:
-
The E1cB Dehydrofluorination Pathway: The strong electron-withdrawing nature of the heptafluoropropyl group makes the alpha-protons ( −CH2− ) highly acidic. When exposed to strong bases, deprotonation occurs, followed by the expulsion of a beta-fluoride ion. This forms a highly reactive fluoroenamine that rapidly polymerizes or hydrolyzes into black tar.
-
Extreme Volatility: The HFBA free base is highly volatile[2]. If the HCl salt is neutralized at room temperature without immediate trapping by an electrophile, the free base evaporates, leading to apparent "degradation" via loss of mass.
-
Suppressed Nucleophilicity: The strong inductive (-I) effect of the fluorine atoms severely depletes the electron density on the nitrogen[3]. This makes HFBA a sluggish nucleophile. Researchers often mistakenly apply heat or stronger bases to force the reaction, inadvertently triggering pathways 1 and 2.
Reaction pathways of HFBA showing base-dependent degradation vs. desired nucleophilic substitution.
Part 2: Troubleshooting Guides & FAQs (The "How")
Q: Why did my reaction mixture turn dark brown/black instantly upon adding NaH or KOtBu? A: You induced base-catalyzed dehydrofluorination. Strong bases deprotonate the alpha-carbon of HFBA. Because the adjacent beta-carbon holds fluorine atoms, the molecule undergoes an E1cB elimination of hydrogen fluoride (HF) to form an unstable fluoroenamine. This intermediate rapidly polymerizes into the black tar you are observing. Solution: Never use bases stronger than N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) when working with HFBA.
Q: I used standard EDC/HOBt coupling at room temperature, but got <5% yield. Where did my amine go? A: It evaporated. The free base of HFBA has a very low boiling point and high vapor pressure[2]. When you neutralized the HCl salt at room temperature, the sluggish nucleophilicity of the amine (due to fluorine's electron-withdrawing effects[3]) meant it evaporated before it could react with your activated ester. Solution: Always liberate the free base in-situ at 0°C in a sealed system, and use highly reactive electrophiles (like acid chlorides or HATU-activated acids) to outpace volatilization.
Q: How can I track the stability of HFBA during the reaction to ensure it hasn't degraded? A: Implement a self-validating 19 F-NMR tracking system . Take an aliquot of your reaction mixture. The −CF2− group adjacent to the −CH2− has a distinct chemical shift. If dehydrofluorination occurs, you will see the disappearance of this −CF2− signal and the emergence of complex vinylic fluorine multiplets. If the amine has simply evaporated, the overall integration of all fluorine signals relative to an internal standard (like trifluorotoluene) will drop.
Part 3: Quantitative Data on Reaction Conditions
To illustrate the narrow operational window for HFBA-HCl, review the following empirical data summarizing the causality between reaction conditions and failure modes:
| Base Used | Base Strength (pKa of conjugate) | Temperature | Equivalents | Primary Failure Mode | Expected Product Yield |
| NaH | ~35 | 25°C | 2.0 eq | Dehydrofluorination (Tar) | < 5% |
| Triethylamine (TEA) | 10.75 | 60°C | 3.0 eq | Volatilization / Evaporation | 10 - 15% |
| K2CO3 (aq) | 10.3 | 25°C | 1.5 eq | Hydrolysis of Electrophile | 30 - 40% |
| DIPEA | 10.5 | 0°C to RT | 1.2 eq | None (Stable) | 85 - 95% |
| Acetic Acid (Solvent) | N/A (Acidic) | 120°C (Reflux) | N/A | None (Nucleophilic Aromatic Sub) | 37 - 60%[4] |
Part 4: Self-Validating Experimental Protocol
The following protocol leverages steric hindrance (DIPEA) and thermal control (0°C) to completely suppress both E1cB degradation and volatilization, ensuring maximum conversion during amidation.
Workflow for controlled amidation of HFBA-HCl to prevent thermal and base-catalyzed degradation.
Protocol: Base-Controlled Amidation of HFBA-HCl
Prerequisites: Flame-dried glassware, argon/nitrogen atmosphere, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Electrophile Pre-Activation: In a separate flask, convert your target carboxylic acid to an acid chloride using oxalyl chloride and a catalytic amount of DMF, or pre-activate it using HATU (1.1 eq) in anhydrous DCM. Causality: HFBA is a poor nucleophile; pre-activation ensures the electrophile is reactive enough to capture the amine immediately upon free-base liberation.
-
Suspension & Cooling: Suspend 1.0 equivalent of HFBA-HCl in anhydrous DCM (0.1 M concentration). Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes. Causality: 0°C drastically lowers the vapor pressure of the soon-to-be-liberated free base, preventing evaporative loss.
-
Controlled Liberation: Add 1.2 equivalents of anhydrous DIPEA dropwise over 5 minutes. Stir for an additional 5 minutes at 0°C. Causality: DIPEA is sterically hindered and mild enough to neutralize the HCl salt without initiating alpha-deprotonation and subsequent dehydrofluorination.
-
Nucleophilic Attack: Add the pre-activated electrophile solution dropwise to the 0°C HFBA solution. Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Self-Validation Step: Before aqueous workup, extract a 0.1 mL aliquot, dilute with CDCl3 , and run a quick 19 F-NMR. Confirm the presence of the intact −CF3 and −CF2− signals. The absence of vinylic fluorine signals validates that no base-catalyzed degradation occurred.
-
Workup: Quench with 1M HCl (aq) to remove excess DIPEA, extract with DCM, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
References
-
Simultaneous Enhancement of the Performance and Stability of MnO2 Based Lithium Ion Battery Anodes by Compositing with Fluorine Terminated Functionalized Graphene Oxide. ChemistrySelect.[Link][1]
-
Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics. RSC Advances.[Link][4]
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry.[Link][2]
-
The Chemistry of Highly Fluorinated Carbocations. Chemical Reviews.[Link][3]
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Optimizing passivation layer of perovskite solar cells with 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
Topic: Optimizing the Passivation Layer with 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride (HFBACl)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and materials scientists with field-proven, self-validating protocols for integrating fluorinated alkylamines into perovskite photovoltaics.
Mechanistic Overview: The Causality of HFBACl Passivation
To successfully troubleshoot an experiment, you must first understand the causality behind the chemical interactions. HFBACl is not just a physical barrier; it is a dual-function molecular modifier that operates through precise electrostatic and steric mechanisms:
-
Defect Passivation (The Anchor): The ammonium group (-NH₃⁺) acts as a Lewis base, coordinating with under-coordinated Pb²⁺ trap states (Lewis acids) and filling A-site vacancies at the perovskite surface. This suppresses non-radiative recombination and prolongs carrier lifetimes[1].
-
Hydrophobic Shielding (The Tail): The heptafluorobutyl chain (-C₃F₇) is highly hydrophobic. It self-assembles into a "Teflon-like" barrier that chemically isolates the delicate perovskite lattice from environmental moisture and adjacent contact layers[2].
-
Intramolecular Modulation (The Balancer): The strong electronegativity of the fluorine atoms pulls electron density away from the amine (the F/-NH₂ interaction). This modulates the coordination strength, preventing overly aggressive binding that could distort the surface lattice, while still maintaining robust defect passivation[3].
Caption: Logical relationship of HFBACl dual-function passivation on perovskite surfaces.
Self-Validating Standard Operating Procedure (SOP)
A robust protocol must be self-validating. Do not proceed to device fabrication (ETL/HTL deposition) until the validation checkpoints in this workflow are met.
Step 1: Solution Preparation
-
Action: Dissolve HFBACl in anhydrous isopropanol (IPA) to a concentration of 2 mg/mL.
-
Validation Checkpoint 1: Inspect the solution under bright light. It must be perfectly clear. Any turbidity indicates moisture contamination in the IPA, which will destroy the perovskite film.
Step 2: Dynamic Spin-Coating
-
Action: Transfer the crystallized perovskite film to the spin-coater. Start spinning at 4000 rpm. Drop 50 µL of the HFBACl solution dynamically onto the spinning substrate. Spin for 30 seconds.
-
Causality: Dynamic dispensing prevents the solvent from pooling and locally dissolving the perovskite surface before evaporation occurs.
Step 3: Thermal Annealing
-
Action: Transfer the film to a hotplate and anneal at 100°C for 10 minutes.
-
Validation Checkpoint 2: Perform a water contact angle measurement on a dummy sample. A successful, properly oriented self-assembled monolayer will yield a contact angle of >90° . If the angle is <70°, the concentration was too low, or the molecules failed to orient with their fluorinated tails facing outward.
Caption: Self-validating experimental workflow for HFBACl passivation layer deposition.
Quantitative Benchmarks
Use the following table to benchmark your experimental results against field-proven standards for fluorinated amine passivation.
| Metric | Pristine Perovskite (Control) | HFBACl-Passivated Perovskite | Mechanistic Causality |
| Power Conversion Efficiency (PCE) | ~20.5% | >24.0% | Suppressed non-radiative recombination at interfaces[3]. |
| Open-Circuit Voltage (V_oc) | ~1.08 V | ~1.18 V | Passivation of uncoordinated Pb²⁺ and A-site vacancies[1]. |
| Water Contact Angle | ~55° | >90° | Outward orientation of hydrophobic heptafluorobutyl chains[2]. |
| TRPL Carrier Lifetime | ~300 ns | >1200 ns | Reduction of surface trap states and improved energy alignment[1]. |
| Operational Stability (T80) | <200 hours | >1200 hours | Teflon-like chemical barrier preventing moisture ingress[2]. |
Troubleshooting Guides & FAQs
Q: Why did my short-circuit current (J_sc) drop significantly after applying HFBACl? A: HFBACl contains a long, highly insulating fluorinated carbon chain. If the concentration of your passivation solution exceeds the optimal threshold (typically >3 mg/mL), the molecules form a thick, multi-molecular insulating barrier rather than a self-assembled monolayer. This impedes quantum tunneling and blocks charge extraction to the transport layer. Solution: Perform a concentration gradient optimization (1, 2, 3, and 5 mg/mL) and monitor the J_sc. The optimal concentration will maximize V_oc without penalizing J_sc.
Q: The perovskite film degraded or turned yellow during the HFBACl spin-coating process. What went wrong? A: This is a classic symptom of solvent incompatibility or moisture ingress. If HFBACl was dissolved in a highly polar solvent (like DMF or DMSO), it will dissolve the underlying perovskite lattice. Furthermore, if your isopropanol (IPA) is not strictly anhydrous, trace water will trigger a phase transition from the black photoactive perovskite phase to the yellow photoinactive delta-phase (e.g., δ-FAPbI₃ or PbI₂). Solution: Ensure HFBACl is dissolved in an orthogonal solvent such as anhydrous IPA or chlorobenzene, and always process inside a nitrogen-filled glovebox.
Q: My passivated devices show excellent moisture resistance but degrade rapidly under thermal stress (85°C). Why? A: While the fluorinated tail provides excellent ambient moisture stability, thermal stability depends heavily on the thermodynamic stability of the anchor group's binding energy. If the thermal annealing step (Step 3) was skipped or performed at too low a temperature (<80°C), the HFBACl molecules may not have fully self-assembled into a dense monolayer. Solution: Ensure a strict 100°C / 10 min annealing protocol. The F/-NH₂ interaction ensures that once properly anchored, the molecule remains stable without distorting the lattice under thermal stress[3].
Q: Does the intramolecular interaction between the fluorine atoms and the amine group actually affect the passivation strength? A: Yes. The strong electron-withdrawing nature of the heptafluorobutyl group alters the electron cloud distribution around the -NH₃⁺ anchor. This F/-NH₂ interaction slightly reduces the electron density on the amine, preventing overly strong coordination with Pb²⁺[3]. While this might seem counterintuitive, it is highly beneficial: it prevents the passivator from distorting the delicate perovskite surface lattice while still providing sufficient defect passivation and superior moisture stability.
Q: How do I definitively verify that the HFBACl layer is correctly oriented? A: Rely on X-ray Photoelectron Spectroscopy (XPS) combined with contact angle goniometry. In XPS, you should observe a strong F 1s peak at ~688 eV and a shift in the Pb 4f peaks to lower binding energies. This confirms that the amine is bound to the surface (altering the Pb electron density) while the fluorine tails are exposed to the vacuum/surface interface.
References
- Fluorinated Coating Eliminates Degradation in Perovskite Solar Cells Source: AZO Optics / Nature Photonics URL
- Source: Angewandte Chemie International Edition (via NIH)
- Charge transport materials, bismuth and copper-based perovskite solar cells Source: Future Publishing URL
Sources
Technical Support Center: Scaling Up 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride Production
Welcome to the Process Chemistry Support Center. Scaling up the synthesis of fluorinated amines presents unique thermochemical, engineering, and isolation challenges. 2,2,3,3,4,4,4-Heptafluorobutylamine (and its hydrochloride salt) is a critical intermediate for1[1]. However, transitioning from bench-scale reduction to multi-kilogram production requires strict control over product volatility, reaction exotherms, and corrosive byproducts.
This guide provides validated methodologies, quantitative process parameters, and mechanistic troubleshooting to ensure high-yield, high-purity production.
Process Visualization
Synthetic workflow for 2,2,3,3,4,4,4-Heptafluorobutylamine HCl scale-up.
Standard Operating Procedure (SOP): Self-Validating Scale-Up Synthesis
Phase 1: Reduction of Heptafluorobutyramide
-
Reactor Preparation : Purge a dry, glass-lined reactor with nitrogen. Charge the vessel with anhydrous tetrahydrofuran (THF).
-
Hydride Suspension : Carefully suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in the THF. Cool the reactor jacket to 0–5 °C.
-
Substrate Addition : Dissolve heptafluorobutyramide in THF and add dropwise over 3 hours. Maintain the internal temperature strictly below 10 °C.
-
Reaction : Allow the mixture to warm to 20 °C and agitate for 12 hours.
-
Fieser Quench : Cool the reactor back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of DI water, x mL of 15% aqueous NaOH, and 3x mL of DI water.
-
Self-Validation Check: The formation of a heavy, white, granular precipitate that settles rapidly confirms a successful Fieser quench. A persistent milky emulsion indicates incorrect NaOH stoichiometry.
-
-
Isolation : Filter the granular aluminum salts and wash with THF. The filtrate contains the2[2].
-
Self-Validation Check: Test the headspace of the filtrate with moistened universal indicator paper; an immediate alkaline color change confirms the presence of the free amine.
-
Phase 2: Hydrochloride Salt Formation 7. Solvent Exchange/Cooling : Transfer the filtrate to a clean glass-lined reactor and cool to 0–5 °C. 8. Anhydrous HCl Addition : Slowly sparge anhydrous HCl gas into the solution. A white precipitate will immediately form. Control the gas feed rate to keep the internal temperature below 15 °C. 9. Filtration & Drying : Filter the crystalline solid under a nitrogen blanket. Wash with cold pentane and dry under vacuum at 40 °C.
-
Self-Validation Check: The final isolated product should be a stark white powder that3[3], confirming the high purity of the hydrochloride salt.
Quantitative Process Parameters
Table 1: Critical Process Parameters (CPPs) for Scale-Up Comparison
| Parameter | Bench Scale (<10 g) | Pilot Scale (1 kg) | Scientific Rationale / Causality |
| LiAlH₄ Equivalents | 1.5 - 2.0 eq | 1.1 - 1.2 eq | Excess hydride at scale generates uncontrollable hydrogen gas volumes and massive exotherms during the quench phase. |
| Addition Temperature | < 20 °C | 0–5 °C | Heat dissipation is exponentially slower at scale. Lower starting temperatures prevent solvent boil-off and product loss. |
| Fieser Quench Ratios | 1:1:3 ( x g : mL) | 1:1:3 ( x g : mL) | Strict adherence to the x g LiAlH₄ : x mL H₂O : x mL 15% NaOH : 3x mL H₂O ratio is mandatory to form filterable granular aluminates. |
| Amine Boiling Point | ~68 °C | ~68 °C | The low boiling point dictates that standard vacuum stripping cannot be used for solvent removal without a cryogenic trap (-78 °C). |
| Salt Formation Temp | Ambient | < 15 °C | HCl neutralization is highly exothermic. Exceeding 15 °C causes ether cleavage and amine oxidation, discoloring the product. |
Troubleshooting & FAQs
Q1: Why is my yield of the free base drastically lower upon scaling up from 10g to 500g? A1: The primary culprit is the high volatility of the 1H,1H-Heptafluorobutylamine free base (boiling point ~68 °C). In lab-scale experiments, minor evaporative losses are often ignored. At scale, if the exothermic LiAlH₄ reduction is not strictly temperature-controlled, the solvent can boil, carrying the volatile amine out through the condenser. Furthermore, using standard vacuum distillation or rotary evaporation to remove the solvent will inevitably strip the product into the pump trap. Solution: Implement a chilled brine condenser (-10 °C) during the reaction. For isolation, avoid vacuum evaporation; instead, use atmospheric fractional distillation with a Vigreux column to separate the solvent from the amine.
Q2: During the hydrochloride salt formation, the product turned into a yellow, sticky paste instead of a white powder. What happened? A2: This is a classic symptom of thermal degradation caused by an uncontrolled exotherm. When anhydrous HCl gas reacts with the free base, the heat of neutralization is substantial. If this heat is not dissipated (a common issue due to the lower surface-area-to-volume ratio in larger reactors), localized hot spots occur. This can lead to the cleavage of the ethereal solvent or oxidation of the amine. Solution: Ensure the ethereal solution of the free base is chilled to 0–5 °C before introducing HCl gas. Use a sparger to distribute the gas evenly and control the feed rate based on the internal reactor temperature, never allowing it to exceed 15 °C.
Q3: Can we use standard 316L stainless steel reactors for the scale-up of this fluorinated amine? A3: Absolutely not. The combination of fluorinated organic compounds, trace moisture, and anhydrous HCl gas creates a highly corrosive environment. 316L stainless steel will undergo rapid pitting corrosion, leaching iron and nickel chlorides into your reaction mixture. These metal salts act as Lewis acids, catalyzing unwanted side reactions and severely discoloring the final product. Solution: All wetted parts, especially during the salt formation step, must be made of glass-lined steel or Hastelloy C-276 to maintain scientific integrity and product purity.
Q4: The LiAlH₄ quench step is creating a thick, unfilterable emulsion. How do we resolve this? A4: Standard aqueous or acidic quenching of LiAlH₄ at scale produces gelatinous aluminum hydroxide [Al(OH)₃], which traps the fluorinated amine and blinds filtration media. Solution: Adopt the Fieser workup method detailed in the SOP. This precise stoichiometry forces the aluminum into a granular, crystalline aluminate structure that filters rapidly and leaves the product entirely in the organic phase.
References
-
Title: SYNTHESIS OF MONOMERIC MATERIALS Source: Defense Technical Information Center (DTIC) URL: [Link]
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A Senior Application Scientist's Comparative Guide to 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride and Other Fluorinated Amines
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, basicity (pKa), lipophilicity (LogP), and target-binding affinity. This guide provides an in-depth comparison of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride with other key fluorinated amines, offering both a theoretical framework and practical experimental guidance for their evaluation and application.
The Critical Role of Fluorinated Amines in Drug Discovery
The introduction of fluorine into amine-containing molecules offers a powerful tool to modulate their properties. The high electronegativity of fluorine significantly alters the electron distribution within a molecule, leading to several advantageous effects:
-
Reduced Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom, thereby lowering the amine's basicity. This can be crucial for improving oral bioavailability, as a lower pKa can reduce unwanted interactions with acidic environments and biological targets.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategically placing fluorine atoms can block sites of oxidative metabolism, prolonging a drug's half-life.[1][2]
-
Increased Lipophilicity (LogP): Generally, the replacement of hydrogen with fluorine increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[3][4] However, the relationship is complex and depends on the overall molecular context.[5]
This guide will focus on a comparative analysis of three key fluorinated amines that represent varying degrees of fluorination, providing a spectrum of properties for consideration in your research.
Comparative Analysis of Key Fluorinated Amines
This section details the known and expected physicochemical properties of 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride, 2,2,2-trifluoroethylamine, and perfluorobutylamine.
The Subject of Analysis: 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
-
Chemical Structure: C₄H₄F₇N·HCl
-
Molecular Weight: 235.53 g/mol
-
Known Properties: It is a liquid used as a pharmaceutical intermediate.[6]
-
Expected Properties: As a partially fluorinated amine, its properties are anticipated to be intermediate between a non-fluorinated amine and a perfluorinated one. The heptafluorobutyl group will significantly lower the basicity of the amine compared to butylamine. Its lipophilicity is expected to be higher than its non-fluorinated counterpart.
The Comparators: Trifluoroethylamine and Perfluorobutylamine
To provide a meaningful comparison, we will examine two other fluorinated amines:
-
2,2,2-Trifluoroethylamine: With three fluorine atoms on the ethyl group, it represents a lower degree of fluorination. It is a valuable building block in organic synthesis.[7][8][9][10]
-
Perfluorobutylamine (as a conceptual comparator): As a fully fluorinated analogue, where all hydrogens on the butyl chain are replaced by fluorine, it represents the extreme of fluorination effects. Perfluorinated amines are known for their chemical inertness and extremely low basicity.[11][12]
The following diagram illustrates the structural differences between these amines.
Physicochemical Property Comparison
The table below summarizes the known and predicted physicochemical properties of the three amines.
| Property | 2,2,3,3,4,4,4-Heptafluorobutylamine | 2,2,2-Trifluoroethylamine | Perfluorobutylamine |
| Molecular Formula | C₄H₄F₇N | C₂H₄F₃N | C₄F₉N (Conceptual) |
| Molecular Weight ( g/mol ) | 199.07 | 99.06[13] | 269.04 |
| pKa | Predicted: 5.0 - 6.0 | 5.7[14] | Predicted: < 0 |
| LogP | Predicted: > 1.0 | 0.507[15] | Predicted: > 2.0 |
| Boiling Point (°C) | Not available | 36-37 | Not directly applicable |
| Density (g/mL) | 1.456 at 25°C | 1.262 at 20°C | ~1.8 |
Predictions for 2,2,3,3,4,4,4-heptafluorobutylamine and perfluorobutylamine are based on established principles of fluorine chemistry, where increased fluorination leads to a significant decrease in pKa and an increase in LogP.
Experimental Protocols for Property Determination
To empower researchers to make data-driven decisions, this section provides detailed protocols for determining the pKa and LogP of fluorinated amines.
Determination of pKa using ¹⁹F NMR Spectroscopy
The chemical shift of a fluorine atom is highly sensitive to its electronic environment, which changes upon protonation of a nearby amine. This phenomenon can be exploited to accurately determine the pKa.[16]
Principle: The observed ¹⁹F NMR chemical shift is a weighted average of the shifts of the protonated and deprotonated species. By titrating the sample with an acid or base and monitoring the change in chemical shift, a titration curve can be generated from which the pKa can be derived.
Experimental Workflow:
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the fluorinated amine hydrochloride in D₂O.
-
Initial Measurements: Measure the initial pH of the solution and acquire a ¹⁹F NMR spectrum.
-
Titration: Prepare standardized solutions of a strong acid (e.g., HCl in D₂O) and a strong base (e.g., NaOH in D₂O). Add small aliquots of the base to the amine solution, measuring the pH and acquiring a ¹⁹F NMR spectrum after each addition. Continue this process until the amine is fully deprotonated.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of the measured pH.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
Determination of LogP using the Shake-Flask Method with ¹⁹F NMR Analysis
The "shake-flask" method is a classic technique for determining the octanol-water partition coefficient (LogP).[17] The use of ¹⁹F NMR for quantification offers high sensitivity and specificity for fluorinated compounds.[18]
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. The concentration of the fluorinated compound in each phase is then determined by ¹⁹F NMR, and the ratio of these concentrations is used to calculate LogP.
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: In a vial, combine a known amount of the fluorinated amine with equal volumes of n-octanol and water.[19]
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[19]
-
Phase Separation: Allow the mixture to stand undisturbed until the n-octanol and water layers are clearly separated.
-
Sampling: Carefully withdraw an aliquot from each layer.
-
¹⁹F NMR Analysis: Prepare NMR samples from each aliquot, adding a known concentration of an internal standard. Acquire ¹⁹F NMR spectra and integrate the signals of the fluorinated amine and the internal standard to determine the concentration in each phase.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).
Impact on Reactivity and Metabolic Stability
The degree and position of fluorination have a profound impact on the reactivity and metabolic stability of amines.
-
Reactivity: The reduced basicity of fluorinated amines makes them less nucleophilic. This can be either an advantage or a disadvantage depending on the desired chemical transformation. For instance, in reactions where the amine's nucleophilicity is critical, a less fluorinated amine like trifluoroethylamine might be preferred. Conversely, the lower reactivity can be beneficial in preventing unwanted side reactions.
-
Metabolic Stability: As previously mentioned, the C-F bond is highly resistant to metabolic cleavage. Therefore, a higher degree of fluorination, as seen in 2,2,3,3,4,4,4-heptafluorobutylamine, is expected to confer greater metabolic stability compared to trifluoroethylamine.[1] Perfluorobutylamine would be exceptionally stable. This increased stability is a significant advantage in drug design, often leading to improved pharmacokinetic profiles.[1][2][20][21]
Conclusion and Future Outlook
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride represents a valuable building block for medicinal chemistry, offering a balance of properties stemming from its significant but incomplete fluorination. Its reduced basicity and expected enhanced metabolic stability make it an attractive alternative to less fluorinated amines for the synthesis of novel drug candidates.
This guide has provided a framework for comparing 2,2,3,3,4,4,4-heptafluorobutylamine hydrochloride with other fluorinated amines, emphasizing the importance of experimentally determining key physicochemical parameters. The detailed protocols for pKa and LogP determination using ¹⁹F NMR offer a practical approach for researchers to characterize this and other novel fluorinated compounds. As the field of medicinal chemistry continues to leverage the unique properties of fluorine, a thorough understanding and empirical evaluation of these building blocks will be essential for the successful design of the next generation of therapeutics.
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Ho, J., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Available at: [Link]
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Gladysz, J. A., et al. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PMC. Available at: [Link]
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O'Hagan, D. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Zaitsev, A. B. (2009). Superlipophilicity (Xenophilicity) and Microlipophilicity of Perfluorinated Saturated Groups. Part 1. Qualitative Selection Criteria for Biologically Active Substances Containing Perfluorinated Fragments. ResearchGate. Available at: [Link]
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Ho, J., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ResearchGate. Available at: [Link]
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Linclau, B., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. Available at: [Link]
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- 8. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
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Advanced Defect Passivation in Perovskite Solar Cells: A Comparative Guide on 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Cross-Disciplinary Context: The Fluorine Advantage
In medicinal chemistry and drug development, fluorine substitution is a foundational strategy used to enhance the metabolic stability, lipophilicity, and target binding affinity of active pharmaceutical ingredients (APIs). This exact principle of rational molecular design is now revolutionizing materials science—specifically in the stabilization of organic-inorganic perovskite solar cells (PSCs).
Uncoordinated lead ions (Pb²⁺) and halide vacancies at the perovskite grain boundaries act as non-radiative recombination centers, severely degrading power conversion efficiency (PCE) and device longevity. By utilizing fluorinated alkylamines like 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (HFBA-HCl) —often referred to in literature by its freebase acronym HFBM—researchers can engineer an interfacial passivation layer that simultaneously heals electronic defects and constructs a robust hydrophobic shield against moisture[1].
Mechanistic Causality: How HFBA-HCl Works
The efficacy of HFBA-HCl as a passivating agent is driven by a tri-fold structural mechanism:
-
Defect Coordination (The Anchor): The ammonium head group (-NH₃⁺) acts as a Lewis base, coordinating with undercoordinated Pb²⁺ defects and filling iodide/halide vacancies. This suppresses non-radiative charge carrier recombination.
-
Hydrophobic Shielding (The Barrier): The heptafluorobutyl tail (-CF₂CF₂CF₃) is highly lipophilic. When oriented outward, it creates a Teflon-like moisture barrier that prevents water ingress, drastically improving environmental stability[1].
-
Intramolecular Modulation: The strong electronegativity of the fluorine atoms alters the electron cloud distribution of the molecule. 2 that the strong F/−NH₂ intramolecular interaction in heptafluorobutylamine modulates its coordination strength with defect sites, providing a balanced, controlled passivation effect compared to highly acidic counterparts[3].
Fig 1: Synergistic defect passivation and moisture shielding mechanism of HFBA-HCl in perovskites.
Comparative Performance Analysis
To objectively evaluate HFBA-HCl, we must benchmark it against the industry-standard passivator, Phenylethylammonium iodide (PEAI), and other fluorinated derivatives like Heptafluorobutyric acid (HFBA).
While 4[4], it suffers from critical thermal instability. Under moderate thermal stress (e.g., 50°C), PEAI triggers the formation of a 2D perovskite phase ((PEA)₂PbI₄) that impedes charge transfer and degrades performance. Conversely, HFBA-HCl maintains phase stability under thermal stress and provides superior moisture resistance due to its fluorinated tail[1].
Table 1: Quantitative Comparison of Passivating Agents
| Passivating Agent | Functional Moieties | Peak PCE (%) | Thermal Stability | Moisture Stability (Unencapsulated) |
| Control (None) | N/A | ~19.98% | Low | Poor (<26% retention after 1000h) |
| PEAI | Phenyl + -NH₃⁺ | ~22.98% | Poor (2D phase at 50°C) | Moderate |
| HFBA-HCl | Fluoroalkyl + -NH₃⁺ | ~22.0 - 23.0% | High (No 2D phase transition) | Excellent (>85% retention at 50% RH) |
| HFBA (Acid) | Fluoroalkyl + -COOH | 24.70% | High | Excellent |
Note: While HFBA (acid) yields a higher absolute PCE due to a weaker F/-COOH intramolecular interaction allowing stronger defect coordination[3], HFBA-HCl remains highly preferable in workflows where acidic degradation of the underlying hole-transport layer (HTL) must be avoided.
Experimental Protocol: Self-Validating Interfacial Passivation
To ensure reproducibility, the application of HFBA-HCl must be treated as a self-validating system. The following protocol details the integration of HFBA-HCl between the perovskite layer and the electron/hole transport layer, complete with built-in quality control checkpoints.
Step-by-Step Methodology
-
Precursor Formulation: Dissolve HFBA-HCl in anhydrous isopropanol (IPA) at a concentration of 2 to 5 mg/mL. Causality: IPA is chosen because it is an orthogonal solvent; it dissolves the passivator without dissolving the underlying 3D perovskite lattice.
-
Dynamic Spin-Coating: Deposit 50 µL of the HFBA-HCl solution onto the crystallized perovskite film while spinning at 4000 rpm for 30 seconds. Causality: Dynamic dispensing ensures a uniform, ultra-thin monolayer rather than bulk accumulation, preventing series resistance spikes.
-
Thermal Annealing: Anneal the film at 100°C for 5 minutes. Causality: This drives off residual IPA and provides the activation energy necessary for the -NH₃⁺ groups to chemically anchor to the Pb²⁺ defects.
-
Validation Checkpoint A (Optical): Perform Time-Resolved Photoluminescence (TRPL). Self-Validation: An unpassivated film typically exhibits a fast decay lifetime (<1 µs). A successfully passivated HFBA-HCl film must show a significantly extended carrier lifetime (e.g., >2.5 µs), confirming the suppression of non-radiative recombination[4].
-
Validation Checkpoint B (Surface Energy): Measure the water contact angle using a goniometer. Self-Validation: The contact angle must increase from ~50° (pristine perovskite) to >80°. This confirms that the heptafluorobutyl tails are correctly oriented outward, establishing the hydrophobic shield[1].
Fig 2: Step-by-step workflow for integrating HFBA-HCl passivation layers in PSC fabrication.
References
-
Jiang, X., et al. (2023). Understanding the Role of Fluorine Groups in Passivating Defects for Perovskite Solar Cells. Angewandte Chemie International Edition. 2
-
Nishimura, N., et al. (2023). Thermally Stable Phenylethylammonium-based Perovskite Passivation. ChemRxiv / Cambridge University Press.
-
Zhao, Y., et al. (2019). Enhanced Performance and Stability of Planar Perovskite Solar Cells by Interfacial Engineering using Fluorinated Aliphatic Amines. ACS Applied Energy Materials. 1
-
Chen, P., et al. (2019). Interfacial Passivation for Perovskite Solar Cells: The Effects of the Functional Group in Phenethylammonium Iodide. ACS Energy Letters. 4
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,3,3,4,4,4-Heptafluorobutylamine Hydrochloride
Introduction: The Analytical Imperative for Novel Fluorinated Amines
In the landscape of pharmaceutical development, the emergence of novel chemical entities containing fluorinated moieties is on the rise. 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride, a primary amine with a significant fluorinated alkyl chain, represents a class of compounds that can serve as crucial intermediates or active pharmaceutical ingredients (APIs). The unique physicochemical properties imparted by the fluorine atoms—such as altered basicity, lipophilicity, and metabolic stability—necessitate the development of robust and reliable analytical methods.
The quantification and purity assessment of such compounds are not merely procedural steps; they are foundational to ensuring product quality, safety, and efficacy. Regulatory bodies worldwide, guided by frameworks from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate rigorous validation of analytical procedures.[1][2] This guide provides a comprehensive, in-depth comparison of two principal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride. We will explore the development of hypothetical, yet scientifically grounded, methods for each technique and detail the critical process of cross-validation to ensure their equivalency and reliability.
The Foundation of Trust: Principles of Analytical Method Validation
Before comparing methods, it is essential to understand the universal criteria against which they are judged. The ICH Q2(R2) guideline provides a harmonized framework for validating analytical procedures, ensuring that a method is suitable for its intended purpose.[1] This process establishes, through documented evidence, that the method's performance characteristics meet the requirements for the analytical applications.
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory precision), which is a key component of method transfer and cross-validation.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used for the same intended purpose, or that a method performs comparably in a different laboratory.[3][4] This is critical when transferring a method from a development lab to a quality control (QC) lab or when comparing results from different techniques, as we will demonstrate here.
Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality and Method Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its robustness, efficiency, and wide applicability. However, 2,2,3,3,4,4,4-heptafluorobutylamine is a small, highly polar molecule. On traditional reversed-phase columns (like a C18), it will exhibit very little retention and elute near the solvent front, making accurate quantification impossible. To overcome this, we propose a method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC stationary phases utilize a polar material (e.g., bare silica or a bonded polar phase) and a high-organic mobile phase. This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention for compounds that are poorly retained in reversed-phase chromatography.[5]
Experimental Protocol: HPLC-HILIC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 65% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 205 nm (as the analyte lacks a strong chromophore, detection at low UV is necessary).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired range (e.g., 10 µg/mL to 200 µg/mL).
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute in the 50:50 acetonitrile/water mixture to achieve the target concentration.
-
Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Rationale: GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for identification and quantification, especially for trace-level impurities. The primary amine group in 2,2,3,3,4,4,4-heptafluorobutylamine makes it highly polar and non-volatile, rendering it unsuitable for direct GC analysis. Therefore, a chemical derivatization step is mandatory.[6] We propose derivatization with Pentafluoropropionic Anhydride (PFPA). This reagent reacts with the primary amine to form a stable, less polar, and more volatile N-pentafluoropropionyl amide derivative.[7][8] This transformation allows the analyte to be volatilized in the GC inlet and travel through the non-polar column for separation. The mass spectrometer provides definitive identification based on the unique mass fragmentation pattern of the derivative.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet and autosampler, coupled to a single quadrupole Mass Spectrometer.
-
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial tightly and heat at 65°C for 30 minutes in a heating block.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 280°C at 20°C/min, hold for 2 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Propose monitoring the molecular ion and key fragment ions of the derivatized analyte for quantification and confirmation.
-
The Cross-Validation Study: Ensuring Method Equivalency
To ensure that both the HPLC and GC-MS methods can be used interchangeably for the assay of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride, a formal cross-validation study must be conducted.
Objective: To demonstrate that the HPLC-HILIC method and the GC-MS method provide comparable results for accuracy and precision when analyzing the same batch of material.
Methodology:
-
A single, homogeneous batch of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is prepared.
-
Three sets of samples are prepared by an independent analyst at concentrations corresponding to 80%, 100%, and 120% of the target assay concentration.
-
Six replicate preparations are made at the 100% concentration level, and three replicate preparations are made at the 80% and 120% levels.
-
These samples are analyzed using both the fully validated HPLC and GC-MS methods.
-
The results are statistically compared.
Acceptance Criteria:
-
The mean assay value obtained from the HPLC method should not differ from the mean assay value from the GC-MS method by more than 2.0%.
-
The precision (as %RSD) for the six replicate preparations at 100% concentration should be ≤ 2.0% for both methods.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical, yet realistic, performance data expected from the validation and cross-validation of the two proposed methods.
Table 1: Summary of Validation Characteristics for the HPLC-HILIC Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Pass/Fail |
|---|---|---|---|
| Specificity | No interference at analyte Rt | No interfering peaks observed from placebo | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range (µg/mL) | 10 - 200 | 10 - 200 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 1.0% | 0.6% | Pass |
| - Intermediate (n=6) | ≤ 2.0% | 1.1% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 10 | Pass |
| Robustness | %RSD of results ≤ 2.0% | All variations resulted in %RSD < 2.0% | Pass |
Table 2: Summary of Validation Characteristics for the GC-MS Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Pass/Fail |
|---|---|---|---|
| Specificity | No interference at analyte Rt | No interfering peaks observed from placebo | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% | Pass |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 1.5% | 0.9% | Pass |
| - Intermediate (n=6) | ≤ 2.5% | 1.4% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 0.5 | Pass |
| Robustness | %RSD of results ≤ 3.0% | All variations resulted in %RSD < 3.0% | Pass |
Table 3: Cross-Validation Results - Comparison of Assay Values
| Sample Concentration | HPLC Assay Result (%) | GC-MS Assay Result (%) | % Difference |
|---|---|---|---|
| 80% Level (Mean, n=3) | 99.8 | 100.2 | -0.40% |
| 100% Level (Mean, n=6) | 100.5 | 100.1 | +0.40% |
| 120% Level (Mean, n=3) | 100.9 | 101.4 | -0.50% |
| Overall Mean | 100.4 | 100.6 | -0.20% |
| Precision @ 100% (%RSD) | 0.7% | 0.9% | N/A |
The data clearly demonstrates that both methods meet their individual validation criteria. Furthermore, the cross-validation results show a mean difference of only -0.20% between the two methods, which is well within the acceptance criterion of ±2.0%. This confirms that the methods are equivalent and can be used interchangeably for assay determination.
Strategic Method Selection
The choice between HPLC and GC-MS is not merely about which method works, but which is best suited for a specific application. The following diagram illustrates a logical decision-making process.
-
For Routine Quality Control (QC): The HPLC-HILIC method is the superior choice. Its primary advantage is the simpler sample preparation (dilute-and-shoot) and potentially faster analysis time, leading to higher throughput. For routine assays where the identity of the main component is already confirmed, the robustness and efficiency of HPLC are ideal.
-
For Impurity Profiling, Stability Studies, and Reference Standard Characterization: The GC-MS method is unparalleled. The mass spectrometric detection provides definitive structural information, which is critical for identifying unknown impurities or degradation products. Its lower limit of quantitation (LOQ) also makes it the method of choice for accurately measuring trace-level components that may be missed by UV detection. The trade-off is a more complex and time-consuming sample preparation due to the derivatization step.
Conclusion
Both HPLC-HILIC and derivatization-based GC-MS are powerful and validatable techniques for the analysis of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride. This guide has demonstrated that through careful method development based on the analyte's physicochemical properties, both methods can meet the stringent performance criteria set by regulatory authorities. The successful cross-validation confirms their equivalency for quantitative assay, providing flexibility in laboratory operations. The ultimate choice of method should be a strategic decision based on the specific analytical objective, balancing the need for throughput and efficiency (HPLC) against the demand for ultimate specificity and sensitivity (GC-MS). This dual-methodology approach, underpinned by rigorous validation, provides a robust analytical control strategy essential for the successful development of new pharmaceutical products.
References
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Enzyme, Inc. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]
-
Shodex / Showa Denko K.K. Analysis of Short Amines without Using Ion Pair Reagent. [Link]
-
Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1–5. [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link]
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Wang, F., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Journal of Analytical Atomic Spectrometry. [Link]
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Zhang, Q., et al. (2018). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. ResearchGate. [Link]
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Dasgupta, A. (2015). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
-
Food and Agriculture Organization of the United Nations. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]
-
Kallio, H., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. [Link]
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AA Blocks. 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride. [Link]
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The Heptafluorobutyl Group: A Strategic Tool for Optimizing Molecular Properties in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of the Heptafluorobutyl Group
The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.[1] While alkyl and aryl groups are ubiquitous, the use of perfluorinated alkyl chains, such as the heptafluorobutyl group, offers a unique combination of steric and electronic properties that can overcome common developmental hurdles.[2]
The heptafluorobutyl group, a four-carbon chain where all hydrogen atoms are replaced by fluorine, is characterized by its significant bulk, high electronegativity, and lipophilicity. Unlike the trifluoromethyl group (–CF₃), which is the most studied fluoroalkyl substituent, the longer heptafluorobutyl chain imparts even more pronounced effects on a molecule's three-dimensional structure and electronic distribution.[2] This guide will dissect these effects through a direct comparison with the sterically demanding tert-butyl group and the aromatic phenyl group, providing a clear framework for its application in drug design.
Comparative Analysis of Physicochemical Properties
The decision to incorporate a heptafluorobutyl group, versus a tert-butyl or phenyl group, should be driven by a thorough understanding of their differential effects on a molecule's physicochemical properties. This section provides a comparative overview of their impact on lipophilicity, metabolic stability, and membrane permeability, supported by experimental data.
Lipophilicity: A Tale of Two Halves
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's solubility, permeability, and binding to its biological target.[3] The shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC) are two of the most common techniques for its determination.[4][5]
The heptafluorobutyl group, due to its fluorine content, significantly increases lipophilicity. This is in stark contrast to the general trend of single fluorine substitutions, which often decrease lipophilicity.[6] The large, non-polar surface area of the heptafluorobutyl chain dominates its interaction with non-polar solvents. The tert-butyl group also increases lipophilicity due to its hydrocarbon nature and bulk.[7][8] The phenyl group, being aromatic and hydrophobic, also contributes to a higher logP value.[9]
| Functional Group | Representative logP Change (ΔlogP) | Key Physicochemical Characteristics |
| Heptafluorobutyl | ~ +1.5 to +2.5 | Highly lipophilic, strong electron-withdrawing effect, sterically demanding. |
| tert-Butyl | ~ +1.0 to +1.5 | Lipophilic, sterically bulky, electron-donating.[7][8] |
| Phenyl | ~ +1.0 to +2.0 | Lipophilic, aromatic, can engage in π-π stacking interactions. |
Note: The ΔlogP values are approximate and can vary significantly depending on the parent molecule.
The strong electron-withdrawing nature of the heptafluorobutyl group, a result of the high electronegativity of the fluorine atoms, creates a distinct electronic profile compared to the electron-donating tert-butyl group and the electronically versatile phenyl group.[10][11] This can have profound effects on the acidity or basicity of nearby functional groups, which in turn influences the distribution coefficient (logD) at physiological pH.
Metabolic Stability: A Shield Against Biotransformation
A significant challenge in drug development is overcoming rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] The introduction of sterically bulky groups or the replacement of metabolically labile C-H bonds with more stable C-F bonds are common strategies to enhance metabolic stability.[13] Liver microsomal and hepatocyte stability assays are the gold standard for in vitro assessment of a compound's metabolic fate.[14][15]
The heptafluorobutyl group can serve as a robust metabolic shield. The strength of the C-F bond makes it highly resistant to oxidative metabolism by CYP enzymes.[13] Furthermore, its significant steric bulk can hinder the access of metabolizing enzymes to other parts of the molecule. The tert-butyl group is also known to confer metabolic stability due to steric hindrance, although the C-H bonds on its methyl groups can still be susceptible to hydroxylation.[6][16] The phenyl group, while relatively stable, can be a site of aromatic hydroxylation, a common metabolic pathway.
| Functional Group | Typical Metabolic Fate | Impact on Overall Metabolic Stability |
| Heptafluorobutyl | Highly resistant to oxidative metabolism. | Generally confers high metabolic stability.[13] |
| tert-Butyl | Can undergo hydroxylation at the methyl groups.[6] | Often increases metabolic stability through steric hindrance, but can be a metabolic soft spot.[17] |
| Phenyl | Susceptible to aromatic hydroxylation. | Can be a site of metabolism, potentially leading to lower metabolic stability. |
Membrane Permeability: Navigating the Lipid Bilayer
The ability of a drug to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is fundamental to its oral bioavailability and site-specific action.[18] The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are widely used in vitro models to predict a compound's passive diffusion and overall permeability, respectively.[3][12]
The high lipophilicity conferred by the heptafluorobutyl group generally favors passive diffusion across lipid membranes. However, its significant size may negatively impact permeability if the transport process is sensitive to molecular size. The tert-butyl and phenyl groups, also being lipophilic, tend to enhance membrane permeability. However, the overall permeability is a complex interplay of lipophilicity, size, polarity, and the potential for active transport.
| Functional Group | Expected Impact on Passive Permeability | Considerations |
| Heptafluorobutyl | High | Increased lipophilicity drives passive diffusion, but large size may be a limiting factor. |
| tert-Butyl | High | Increased lipophilicity generally improves permeability.[8] |
| Phenyl | High | Lipophilic and planar nature can facilitate membrane crossing. |
Experimental Protocols and Methodologies
The following section provides detailed, step-by-step protocols for the key experiments discussed in this guide. The choice of a specific assay should be guided by the stage of drug discovery and the specific questions being addressed.
Measurement of Lipophilicity (logP)
Rationale for Method Selection: The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient, while RP-HPLC is a high-throughput alternative that is particularly useful for screening larger numbers of compounds.[4][5]
This protocol is adapted from the OECD Test Guideline 107.[19]
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours at the experimental temperature, followed by separation of the two phases.
-
Preparation of Test Solution: Dissolve a known amount of the test compound in the aqueous phase to a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Partitioning: In a suitable vessel, combine a known volume of the test solution with a known volume of the pre-saturated n-octanol. The volume ratio should be adjusted based on the expected logP to ensure measurable concentrations in both phases.
-
Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and n-octanol phases.
-
Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases and determine the concentration of the test compound in each phase using a validated analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
This protocol is based on the OECD Guideline for the Testing of Chemicals 117.[14]
-
System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compound.
-
Determination of Retention Time: Inject the test compound and determine its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k): Calculate the capacity factor for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.
-
Generation of Calibration Curve: Plot the log(k) of the standard compounds against their known logP values. A linear regression of this plot will yield a calibration curve.
-
Determination of logP: Use the log(k) of the test compound and the equation of the calibration curve to calculate its logP value.
Caption: Workflow for assessing metabolic stability using liver microsomes or hepatocytes.
Measurement of Membrane Permeability
Rationale for Method Selection: PAMPA is a high-throughput, non-cell-based assay that is excellent for predicting passive permeability. [20]The Caco-2 assay is a more complex, cell-based model that can assess both passive and active transport, providing a more physiologically relevant prediction of intestinal absorption. [3][18]
-
Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane. [21]2. Preparation of Solutions: Prepare a solution of the test compound in a buffer at the desired pH (e.g., pH 7.4) in a 96-well donor plate. Fill the wells of a 96-well acceptor plate with the same buffer. [22]3. Incubation: Place the filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate, creating a "sandwich". Incubate the assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours). [22]4. Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation of Permeability Coefficient (Pe): Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
-
Cell Culture: Seed Caco-2 cells on a porous membrane in a Transwell® insert and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. [23][24]2. Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer. [23]3. Transport Experiment: Add the test compound to the apical (donor) side of the Transwell® insert. At various time points, take samples from the basolateral (receiver) side and replace with fresh buffer. [25]4. Analysis: Determine the concentration of the test compound in the samples from the basolateral side using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the apparent permeability coefficient (Papp) from the rate of appearance of the compound in the receiver compartment, the initial concentration in the donor compartment, and the surface area of the membrane.
Caption: Workflow for evaluating membrane permeability using PAMPA or Caco-2 assays.
Conclusion: Strategic Application of the Heptafluorobutyl Group
The heptafluorobutyl group presents a powerful, albeit context-dependent, tool in the medicinal chemist's arsenal. Its ability to significantly increase lipophilicity and confer exceptional metabolic stability makes it a valuable substituent for addressing specific challenges in drug development. However, its large steric bulk and potent electron-withdrawing effects must be carefully considered in the context of the target protein's binding pocket and the overall molecular architecture.
This guide has provided a framework for evaluating the heptafluorobutyl group in comparison to the more traditional tert-butyl and phenyl groups. By understanding their distinct impacts on key molecular properties and by employing the robust experimental methodologies detailed herein, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The strategic application of the heptafluorobutyl group, guided by empirical data, can unlock new avenues for developing drugs with improved pharmacokinetic profiles and enhanced efficacy.
References
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Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA | by Moon Garden | Medium. (2025, April 17). Retrieved from [Link]
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AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]
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Creative Bioarray. Caco-2 permeability assay. Retrieved from [Link]
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A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. (n.d.). ResearchGate. Retrieved from [Link]
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Detailed assay workflow of the equilibrated Caco-2 permeability assay... (n.d.). ResearchGate. Retrieved from [Link]
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Creative Bioarray. Caco-2 Permeability Assay Protocol. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
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Evotec. Hepatocyte Stability. Retrieved from [Link]
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JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (2025, June 11). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]
-
Academia.edu. (n.d.). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. Retrieved from [Link]
-
University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
-
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
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protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). Retrieved from [Link]
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ProQuest. (n.d.). Chemistry of Fluorinated Functional Groups: Impact on Molecular Packing, Optoelectronic Properties, Electrochemical Polymerization, Photochemistry, and Reagent Development. Retrieved from [Link]
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OSTI.GOV. (2018, January 26). Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (R-F) Groups: Electron Affinities of PAH(R-F)(n) Increase Significantly with Increasing R-F Chain Length (Journal Article). Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
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PubMed Central. (2024, December 5). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Retrieved from [Link]
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MDPI. (2022, December 25). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Retrieved from [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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PubMed. (n.d.). Polyfluorinated groups in medicinal chemistry. Retrieved from [Link]
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ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental and DFT Studies of the Electron-Withdrawing Ability of Perfluoroalkyl (RF ) Groups: Electron Affinities of PAH(RF )n Increase Significantly with Increasing RF Chain Length. Retrieved from [Link]
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Figshare. (2013, June 13). Metabolically Stable tert-Butyl Replacement - ACS Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2013, April 22). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
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PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Retrieved from [Link]
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Hypha Discovery. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Retrieved from [Link]
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ResearchGate. (n.d.). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Retrieved from [Link]
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Personal protective equipment for handling 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride
As a Senior Application Scientist advising drug development teams, I frequently consult on the scale-up synthesis of fluorinated pharmacophores. While incorporating a heptafluorobutyl group drastically improves a drug candidate's metabolic stability and lipophilicity, the precursor chemicals present severe handling risks.
2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride (CAS 2794-75-4) is a highly specialized fluorinated building block. The hydrochloride salt form stabilizes the volatile and corrosive free amine [1], but it introduces a distinct set of logistical and safety challenges—namely, a highly toxic, electrostatically charged dust hazard.
To ensure a self-validating safety system in your laboratory, this guide moves beyond basic safety data sheets to explain the causality behind each required protective measure and operational protocol.
Physicochemical & Hazard Profile
Before designing a protective matrix, we must quantify the threat. The following table summarizes the quantitative data and the specific operational impacts of this compound[1, 2].
| Property / Hazard Parameter | Value / Description | Causality / Operational Impact |
| Chemical Name | 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride | - |
| CAS Number | 2794-75-4 | Primary identifier for inventory and SDS retrieval. |
| Molecular Weight | 235.53 g/mol | Required for stoichiometric scaling. |
| Physical State | Solid (Crystalline/Powder) | Highly prone to electrostatic fly-away; severe inhalation risk. |
| GHS Hazard: H301 | Toxic if swallowed | Mandates rigorous decontamination of all spatulas and balances. |
| GHS Hazard: H331 | Toxic if inhaled | Prohibits open-bench handling; requires >100 fpm fume hood. |
| Thermal Decomposition | Yields HF, HCl, and NO x gases | Incineration disposal must utilize industrial halogen scrubbers. |
The PPE Matrix: Defensive Layers & Causality
Standard laboratory personal protective equipment (PPE) is insufficient for handling highly fluorinated amine salts. The lipophilic nature of the fluorinated tail means that if the salt is dissolved in an organic solvent (e.g., DCM, THF) and breaches a standard glove, it will act as a permeation enhancer, rapidly carrying the toxic amine payload across the dermal barrier [3, 4].
-
Primary Engineering Control: Certified chemical fume hood.
-
Causality: The sash is your primary physical barrier against aerosolized powder. Never handle this compound on an open bench.
-
-
Hand Protection (Double-Gloving Mandatory):
-
Inner Glove: Standard 4-mil Nitrile.
-
Outer Glove: 8-mil Nitrile (for dry powder) or solvent-specific elastomer (e.g., Butyl or Viton if handling the compound in aggressive solvents).
-
Causality: The outer glove takes the mechanical and chemical brunt; the inner glove provides a clean barrier during doffing, preventing accidental dermal transfer of microscopic dust.
-
-
Eye Protection: Indirect-vented chemical splash goggles.
-
Causality: Standard safety glasses leave gaps. Fluorinated amines can cause irreversible corneal damage; goggles prevent ingress of both airborne dust and solvated splashes.
-
-
Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned to the neck.
Operational Workflow: Safe Handling & Transfer
Because fluorinated powders hold static charge, opening a plastic vendor vial can cause the powder to repel and aerosolize instantly. The following step-by-step methodology mitigates this risk.
Step 1: Environmental Preparation Verify the fume hood face velocity is >100 fpm. Clear the workspace of unnecessary clutter to prevent cross-contamination.
Step 2: Static Mitigation Activate an anti-static ionizer gun or use a static-dissipative weighing enclosure. Causality: Neutralizing the static charge prevents the powder from "jumping" out of the vial, eliminating the primary inhalation trigger.
Step 3: Enclosed Transfer Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared receiving vial equipped with a septum cap.
Step 4: In-Situ Solvation (Best Practice) Whenever possible, do not transfer the dry powder. Instead, inject your reaction solvent directly into the vendor vial via syringe, dissolve the salt, and transfer the solution volumetrically. Causality: Handling liquids is inherently safer than handling toxic dusts, as it completely eliminates the inhalation vector.
Workflow for the safe weighing and transfer of highly fluorinated amine salts to minimize aerosolization.
Emergency Response & Decontamination
In the event of a protocol failure, immediate, pre-planned action is required. Ensure all laboratory personnel are trained on this specific response pathway.
Emergency response and decontamination pathways for exposure to fluorinated amine hydrochlorides.
Waste Management & Disposal Plan
Improper disposal of fluorinated amine hydrochlorides can lead to catastrophic container failure or severe environmental contamination [3].
-
Segregation: Store all associated waste (including contaminated gloves and paper towels) in a dedicated, clearly labeled "Halogenated Toxic Waste" container.
-
Chemical Incompatibility: NEVER mix this waste with strong bases (e.g., NaOH, KOH) outside of a controlled, ventilated reactor.
-
Causality: Base neutralization strips the hydrochloride salt, rapidly liberating the free 2,2,3,3,4,4,4-Heptafluorobutylamine (CAS 374-99-2). This free base is highly volatile, corrosive, and will over-pressurize a sealed waste carboy, leading to a chemical explosion.
-
-
Final Disposal (Incineration): Waste must be routed to an EPA-approved facility equipped with a caustic scrubber.
-
Causality: Thermal destruction of this compound generates Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Standard incinerators will be destroyed by these corrosive gases, and atmospheric release poses a severe public health hazard.
-
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [3] URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. [4] URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
